molecular formula C59H116Cl5N7O4 B10855384 MVL5

MVL5

Numéro de catalogue: B10855384
Poids moléculaire: 1164.9 g/mol
Clé InChI: XUWJOLKERZXVGQ-XAGHHNLJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

MVL5 is a useful research compound. Its molecular formula is C59H116Cl5N7O4 and its molecular weight is 1164.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C59H116Cl5N7O4

Poids moléculaire

1164.9 g/mol

Nom IUPAC

N-[2-[[(2S)-2-(3-aminopropylamino)-5-[bis(3-aminopropyl)amino]pentanoyl]amino]ethyl]-3,4-bis[(Z)-octadec-9-enoxy]benzamide;pentahydrochloride

InChI

InChI=1S/C59H111N7O4.5ClH/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51-69-56-41-40-54(53-57(56)70-52-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58(67)64-46-47-65-59(68)55(63-45-36-42-60)39-35-48-66(49-37-43-61)50-38-44-62;;;;;/h17-20,40-41,53,55,63H,3-16,21-39,42-52,60-62H2,1-2H3,(H,64,67)(H,65,68);5*1H/b19-17-,20-18-;;;;;/t55-;;;;;/m0...../s1

Clé InChI

XUWJOLKERZXVGQ-XAGHHNLJSA-N

SMILES isomérique

CCCCCCCC/C=C\CCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)[C@H](CCCN(CCCN)CCCN)NCCCN)OCCCCCCCC/C=C\CCCCCCCC.Cl.Cl.Cl.Cl.Cl

SMILES canonique

CCCCCCCCC=CCCCCCCCCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C(CCCN(CCCN)CCCN)NCCCN)OCCCCCCCCC=CCCCCCCCC.Cl.Cl.Cl.Cl.Cl

Origine du produit

United States

Foundational & Exploratory

The Core Mechanism of MVL5-Mediated Gene Silencing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MVL5, a synthetic pentavalent cationic lipid, has emerged as a highly efficient non-viral vector for the delivery of small interfering RNA (siRNA), facilitating potent and specific gene silencing. This technical guide provides an in-depth exploration of the mechanism of action by which this compound-based formulations mediate gene knockdown. The core of this mechanism lies not in a direct biological activity of this compound itself, but in its function as a sophisticated delivery vehicle that overcomes critical cellular barriers to transport siRNA to the cytoplasm. Here, we detail the physicochemical principles governing the formation of this compound-siRNA lipoplexes, their interaction with target cells, subsequent endosomal escape, and the ultimate release of siRNA to engage the RNA-induced silencing complex (RISC). This guide synthesizes quantitative data on silencing efficiency, provides detailed experimental protocols for key assays, and includes visualizations of the delivery pathway and experimental workflows to offer a comprehensive resource for researchers in the field.

Introduction: The Role of Delivery in Gene Silencing

The therapeutic potential of siRNA is vast, offering a sequence-specific approach to downregulate the expression of disease-causing genes. However, the inherent instability and negative charge of naked siRNA molecules prevent their efficient cellular uptake and lead to rapid degradation by nucleases. The success of siRNA-based therapies is therefore critically dependent on the development of safe and effective delivery vectors. This compound is a multivalent cationic lipid designed to address these challenges. In combination with neutral helper lipids, this compound self-assembles into cationic liposomes that electrostatically complex with anionic siRNA to form lipoplexes. These nanostructures protect the siRNA cargo and facilitate its delivery into the cell's cytoplasm, where it can enact its gene-silencing function.[1][2]

The this compound Mechanism of Action: A Stepwise Delivery Pathway

The "mechanism of action" of this compound in gene silencing is a multi-step process focused on the successful delivery of siRNA to the cytosol. This pathway can be broken down into four key stages:

  • Lipoplex Formation: The positively charged headgroup of this compound interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the spontaneous formation of condensed, nanometer-sized lipoplexes.[3][4] The multivalent nature of this compound contributes to a high charge density, which is crucial for efficient siRNA complexation and subsequent cellular interactions.[5][6]

  • Cellular Uptake: The positively charged surface of the this compound-siRNA lipoplexes facilitates binding to the negatively charged cell membrane. Cellular internalization is then primarily mediated by endocytosis, a process by which the cell engulfs the lipoplex, enclosing it within an endosomal vesicle.[7][8]

  • Endosomal Escape: This is a critical and often rate-limiting step in siRNA delivery.[9][10] As the endosome matures, its internal pH drops. The cationic lipids in the lipoplex can interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the formation of pores. This allows the lipoplex to escape the endosome and enter the cytoplasm, avoiding degradation in the lysosome.[7][8] The combination of this compound with helper lipids like glycerol (B35011) monooleate (GMO) has been shown to enhance this process.[1][11]

  • siRNA Release and RISC Loading: Once in the cytoplasm, the siRNA dissociates from the this compound lipid vector. The guide strand of the siRNA is then loaded into the RNA-induced silencing complex (RISC). The RISC-siRNA complex subsequently binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and degradation, thereby silencing gene expression.[7]

Visualization of the this compound-siRNA Delivery Pathway

MVL5_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_endosome Endosome MVL5_siRNA This compound/siRNA Lipoplex Endocytosed_Lipoplex Endocytosed Lipoplex MVL5_siRNA->Endocytosed_Lipoplex Endocytosis Cytoplasm Cytoplasm Endocytosed_Lipoplex->Cytoplasm Endosomal Escape RISC RISC Loading Cytoplasm->RISC siRNA Release mRNA_Cleavage mRNA Cleavage & Gene Silencing RISC->mRNA_Cleavage

Caption: The cellular delivery pathway of this compound-siRNA lipoplexes.

Quantitative Analysis of this compound-Mediated Gene Silencing

The efficacy of this compound as a delivery vector has been quantified in numerous studies, often by comparing its performance to other cationic lipids like the monovalent DOTAP. Key metrics include the total gene knockdown (KT) and the nonspecific gene knockdown (KNS), which are typically measured using a dual-luciferase reporter assay.

Table 1: Gene Silencing Efficiency of this compound/DOPC vs. DOTAP/DOPC Lipoplexes
Cationic LipidCharge Ratio (ρchg)Total Knockdown (KT)Nonspecific Knockdown (KNS)
This compound 2.8~0.60< 0.15
5~0.80< 0.15
10~0.90< 0.15
20~0.90< 0.15
DOTAP 5~0.40~0.20
10~0.50~0.20
15~0.55~0.20

Data synthesized from studies on this compound/DOPC-siRNA complexes targeting firefly luciferase in mouse L-cells.[5]

Table 2: Effect of Neutral Lipid Composition on Gene Silencing Efficiency of this compound-based Lipoplexes (at ρ = 10)
Neutral LipidMole Fraction of Neutral Lipid (ΦNL)Total Knockdown (KT)
GMO 0.95~0.89
0.50~0.85
0.05~0.77
DOPC 0.95< 0.40
0.50~0.70
0.10~0.80

Data synthesized from studies comparing this compound/GMO and this compound/DOPC siRNA complexes.[11]

Experimental Protocols

Preparation of this compound-Based Cationic Liposomes

This protocol describes the preparation of cationic liposomes composed of this compound and a neutral helper lipid (e.g., GMO or DOPC).

  • Lipid Film Hydration:

    • In a glass vial, combine the desired molar ratio of this compound and the neutral lipid dissolved in chloroform (B151607) or a chloroform/methanol mixture.[12]

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.[12]

    • Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mM.[13]

    • Incubate the mixture at 37°C for at least 12 hours to allow for complete hydration of the lipid film.[13]

  • Liposome (B1194612) Formation:

    • Sonicate the hydrated lipid suspension in a bath sonicator until the solution becomes clear. This typically takes 5-10 minutes.[13][14]

    • For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[15]

    • Sterilize the final liposome solution by passing it through a 0.2 µm filter.[13]

    • Store the prepared liposomes at 4°C.

Preparation of this compound-siRNA Lipoplexes

This protocol details the formation of complexes between the cationic liposomes and siRNA.

  • Dilution of Components:

    • In separate sterile, nuclease-free tubes, dilute the required amount of siRNA and the this compound liposome suspension in a serum-free medium such as Opti-MEM.[16][17] The final concentrations will depend on the desired charge ratio (ρ) and the final siRNA concentration for transfection.

  • Complex Formation:

    • Add the diluted liposome suspension to the diluted siRNA. Note: It is crucial to add the lipids to the siRNA and not the other way around to ensure proper complex formation.

    • Mix gently by pipetting or brief vortexing.[3][18]

    • Incubate the mixture at room temperature for 15-20 minutes to allow for the stable formation of lipoplexes.[13][18]

Cell Transfection with this compound-siRNA Lipoplexes

This protocol outlines the steps for transfecting mammalian cells with the prepared lipoplexes.

  • Cell Seeding:

    • The day before transfection, seed cells in a multi-well plate such that they reach 60-80% confluency at the time of transfection.[17]

  • Transfection:

    • Gently add the prepared this compound-siRNA lipoplex solution to the cells.

    • Incubate the cells with the lipoplexes at 37°C in a CO2 incubator for 4-6 hours.[13]

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.[13]

  • Post-Transfection Incubation:

    • Incubate the cells for an additional 24-72 hours before assessing gene knockdown. The optimal time will depend on the stability of the target protein.

Dual-Luciferase Reporter Assay for Gene Silencing Quantification

This assay is used to quantify the specific knockdown of a target gene. It utilizes two reporter genes, typically Firefly luciferase (the target) and Renilla luciferase (the internal control).[5][19][20]

  • Co-transfection of Reporter Plasmids:

    • Prior to siRNA transfection, co-transfect the cells with two plasmids: one expressing the target gene fused to Firefly luciferase and another constitutively expressing Renilla luciferase.

  • Cell Lysis:

    • After the desired post-transfection incubation period, wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.[21][22]

  • Luciferase Activity Measurement:

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Use a dual-luciferase assay kit according to the manufacturer's instructions. This typically involves the sequential addition of a Firefly luciferase substrate followed by a Renilla luciferase substrate.[23][24][25][26]

    • Measure the luminescence for both reactions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of gene knockdown relative to a control (e.g., cells treated with a non-targeting siRNA).

Experimental Workflow Visualization

Experimental_Workflow cluster_preparation Preparation cluster_transfection Transfection cluster_analysis Analysis Liposome_Prep Prepare this compound Liposomes Lipoplex_Prep Prepare this compound/siRNA Lipoplexes Liposome_Prep->Lipoplex_Prep Transfect Transfect Cells with Lipoplexes Lipoplex_Prep->Transfect Cell_Seeding Seed Cells Cell_Seeding->Transfect Cell_Lysis Lyse Cells Transfect->Cell_Lysis Luciferase_Assay Perform Dual-Luciferase Assay Cell_Lysis->Luciferase_Assay Data_Analysis Analyze Data & Quantify Knockdown Luciferase_Assay->Data_Analysis

Caption: A typical experimental workflow for this compound-mediated gene silencing.

Conclusion

This compound represents a significant advancement in non-viral siRNA delivery technology. Its mechanism of action is rooted in its physicochemical properties as a multivalent cationic lipid, which enable the efficient formation of stable lipoplexes with siRNA, promote cellular uptake, and, most importantly, facilitate the crucial step of endosomal escape. The quantitative data consistently demonstrate the superior gene silencing efficacy of this compound-based formulations compared to traditional monovalent lipids, with the added benefit of reduced nonspecific effects. The detailed experimental protocols provided in this guide offer a practical framework for researchers to effectively utilize this compound in their gene silencing studies. As the field of RNAi therapeutics continues to evolve, a thorough understanding of the delivery mechanisms of vectors like this compound will be paramount to the development of next-generation gene-silencing medicines.

References

An In-depth Technical Guide to the MVL5 Cationic Lipid for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5 is a synthetic, multivalent cationic lipid that has emerged as a highly efficient vector for the delivery of nucleic acids (both DNA and siRNA) and hydrophobic drugs.[1][2] Its pentavalent nature, conferring a +5e charge at physiological pH, distinguishes it from common monovalent cationic lipids, offering unique advantages in formulation and delivery efficacy.[3][4] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, formulation strategies, and mechanisms of action, supported by experimental data and detailed protocols.

Core Properties of this compound

  • Chemical Name: N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide[5]

  • Molecular Characteristics: this compound is characterized by a dioleoyl tail moiety, making it structurally similar to other lipids used in nanoparticle formulations.[3] Its headgroup is an aminopropylated carboxyspermine, which contains five ionizable amine groups.[3] This multivalent headgroup results in a high positive charge density, which is crucial for its interaction with anionic therapeutic payloads like nucleic acids.[3][6]

  • Commercial Availability: this compound is commercially available from various suppliers, facilitating its use in research and development.[2][5][7]

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound-containing lipid nanoparticle formulations.

Table 1: Transfection Efficiency of this compound-based Formulations
Formulation (Cationic Lipid/Neutral Lipid)Cell LinePayloadOptimal Molar Fraction of Cationic Lipid (ΦCL)Transfection Efficiency (Relative Light Units/mg protein)Serum ContentReference
This compound/DOPCCHO-K1pGL3 DNA0.50~1 x 10^105%[8]
This compound/CholesterolNot SpecifiedpGL3 DNA~0.50Consistently high across serum levels0-50%[3]
This compound/GMONot SpecifiedpGL3 DNA0.50High and least sensitive to serum0-50%[3]
DOTAP/DOPCCHO-K1pGL3 DNA0.90~5 x 10^95%[8]
Table 2: Cytotoxicity of this compound-based Formulations
FormulationCell LineAssayKey FindingsReference
This compound/DOPC-siRNANot SpecifiedCell Viability & Membrane IntegrityCytotoxicity is unaffected by the presence of siRNA.[6]
This compound/GMO-siRNANot SpecifiedCell Viability & Membrane IntegrityCytotoxicity is comparable to this compound/DOPC formulations.[6]
This compound vs. DOTAPNot SpecifiedNot SpecifiedThis compound is much less toxic than DOTAP at higher concentrations.[9]
Table 3: Physicochemical Properties of this compound-based Nanoparticles
FormulationMethodParameterValueReference
This compound/DOPC-DNASAXSStructureLamellar (LαC)[1]
This compound/DOPC-DNASAXSInterhelical DNA spacing (dDNA)27.3 Å[1]
Cthis compound/DOPC-DNADLSParticle Size (z-average)~400-600 nm[1]
This compound/GMO-siRNASAXSStructureDouble-gyroid cubic (QII G, siRNA)[6]

Experimental Protocols

Preparation of this compound-based Lipid Nanoparticles (LNPs)

This protocol describes the formation of cationic liposomes which can then be complexed with nucleic acids.

Materials:

  • This compound (stock in chloroform/methanol 9:1, v/v)[1]

  • 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) (stock in chloroform)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Sterile, high-resistivity water

  • Sonicator (tip or bath)

Methodology:

  • In a glass vial, combine the desired molar ratios of this compound and DOPC from their respective stock solutions.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 12 hours to remove any residual solvent.[1]

  • Hydrate the lipid film with sterile, high-resistivity water to a final lipid concentration of 0.5 mM for transfection experiments or 50 mM for X-ray scattering studies.[1]

  • Incubate the mixture at 37°C for at least 12 hours to allow for complete hydration and formation of multilamellar vesicles.[1]

  • For formulations with a high mole fraction of DOPC, which may form opaque suspensions, sonicate the suspension until it becomes clear.[1]

  • Store the resulting aqueous lipid suspension at 4°C until use.[1]

In Vitro Transfection with this compound-LNP/DNA Complexes

This protocol outlines a general procedure for transfecting mammalian cells in culture.

Materials:

  • Prepared this compound/DOPC liposome (B1194612) suspension (0.5 mM)

  • Plasmid DNA (e.g., pGL3 Luciferase reporter) at 1 mg/ml

  • Cell culture medium (e.g., DMEM)

  • Serum-free medium (e.g., Opti-MEM)

  • Mammalian cells (e.g., CHO-K1) plated in 24-well plates

  • Luciferase assay reagent

  • Protein quantification assay reagent (e.g., Bio-Rad protein assay)

Methodology:

  • Plate cells to be 60-80% confluent at the time of transfection.

  • For each well, dilute the required amount of plasmid DNA (e.g., 0.4 µg) into a final volume of 0.1 ml of serum-free medium.[8]

  • In a separate tube, dilute the required amount of this compound/DOPC liposome suspension to achieve the desired lipid-to-DNA charge ratio (ρchg) in a final volume of 0.1 ml of serum-free medium.

  • Combine the diluted DNA and liposome solutions, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

  • Add the 0.2 ml of LNP/DNA complex solution to the cells.

  • Incubate the cells with the complexes for 6 hours at 37°C in a CO2 incubator.[8]

  • After incubation, remove the transfection mixture, rinse the cells three times with PBS, and add fresh, complete culture medium.[8]

  • Incubate for an additional 24-48 hours to allow for gene expression.

  • Lyse the cells and measure luciferase activity using a luminometer.

  • Normalize the luciferase activity to the total protein content of the cell lysate.

Visualizations: Workflows and Mechanisms

Experimental Workflow for LNP Formulation and Transfection

experimental_workflow cluster_formulation LNP Formulation cluster_complexation Complex Formation cluster_transfection In Vitro Transfection lipid_mixing 1. Lipid Mixing (this compound & DOPC in Chloroform) film_formation 2. Solvent Evaporation (Nitrogen & Vacuum) lipid_mixing->film_formation hydration 3. Hydration (Aqueous Buffer) film_formation->hydration sonication 4. Sonication (Size Reduction) hydration->sonication lnp_dilution 6. Dilute LNPs (Serum-free medium) sonication->lnp_dilution Formulated LNPs dna_dilution 5. Dilute DNA (Serum-free medium) incubation 7. Mix & Incubate (LNP-DNA Complexes) dna_dilution->incubation lnp_dilution->incubation cell_treatment 8. Treat Cells (Add Complexes) incubation->cell_treatment LNP-DNA Complexes gene_expression 9. Incubate (Gene Expression) cell_treatment->gene_expression analysis 10. Assay (Luciferase & Protein) gene_expression->analysis

Caption: A generalized workflow for the formulation of this compound-based lipid nanoparticles and subsequent in vitro transfection.

Proposed Mechanism of this compound-Mediated Gene Delivery

mechanism_of_action cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_uptake Cellular Uptake cluster_endosome Endosomal Pathway cluster_cytoplasm Cytoplasm lnp_dna This compound-LNP/DNA Complex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) lnp_dna->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome (pH ~6.5) endocytosis->endosome endosomal_escape Endosomal Escape (Membrane Fusion) endosome->endosomal_escape High Charge Density of this compound Promotes Membrane Disruption lysosome Lysosomal Degradation endosome->lysosome Alternative Fate dna_release DNA Release endosomal_escape->dna_release nucleus Nucleus dna_release->nucleus transcription Transcription & Translation nucleus->transcription protein Protein Expression transcription->protein

Caption: Proposed mechanism for this compound-LNP mediated gene delivery, highlighting the critical role of endosomal escape.

Conclusion

This compound is a potent, multivalent cationic lipid with demonstrated utility in the non-viral delivery of therapeutic molecules. Its high charge density facilitates strong complexation with nucleic acids and promotes efficient endosomal escape, a key barrier in gene delivery.[6] Furthermore, formulations incorporating this compound have shown favorable cytotoxicity profiles compared to traditional cationic lipids. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in their specific applications, from basic research to the development of novel nanomedicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of MVL5 Lipid

This technical guide provides a comprehensive overview of the multivalent cationic lipid this compound, a significant tool in non-viral gene delivery. We will delve into its discovery, the principles behind its design, its chemical synthesis, and its mechanism of action. This document consolidates key quantitative data and provides detailed experimental protocols for its application in research settings.

Discovery and Rationale

The development of synthetic, non-viral vectors for gene therapy is driven by the need to overcome the safety concerns associated with viral vectors, such as immunogenicity and insertional mutagenesis.[1] Cationic liposome-DNA (CL-DNA) complexes emerged as a promising alternative, valued for their ease of preparation, low immunogenicity, and capacity to deliver large nucleic acid payloads.[1]

This compound was developed in the early 2000s in the laboratory of Dr. Cyrus Safinya at the University of California, Santa Barbara.[1][2] The research was part of a broader effort to systematically investigate the relationship between the physical properties of lipid vectors and their gene delivery efficiency. The central hypothesis was that the membrane charge density (σM)—the average charge per unit area of the lipid membrane—was a critical parameter governing the interaction of the lipid-DNA complex with cells and, consequently, its transfection efficiency.[3]

To test this, Safinya's group designed and synthesized a series of novel multivalent lipids (MVLs), where the headgroup charge was systematically varied.[2] this compound, a pentavalent lipid, was the culmination of this series, designed to reach a high membrane charge density that was previously inaccessible with common monovalent lipids like DOTAP.[4][5] This allowed for a comprehensive study of transfection efficiency across a wide range of σM values, leading to a key discovery: the relationship follows a universal, bell-shaped curve.[4][6] Efficiency first increases with σM (facilitating endosomal escape), then plateaus, and finally decreases at very high σM (likely due to the inability of the DNA to dissociate from the highly charged lipid carrier in the cytosol).[6] this compound proved to be a highly efficient vector, particularly for delivering both DNA and siRNA.[7]

Synthesis of this compound

This compound is a complex molecule comprising a lipophilic anchor and a branched, polycationic headgroup. Its full chemical name is N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide.[8][9]

The definitive, step-by-step protocol for the chemical synthesis of this compound was published by Ewert, Ahmad, Evans, et al. in the Journal of Medicinal Chemistry in 2002.[2][5][10] The publication describes an "efficient and facile synthesis" that can be adapted to produce cationic lipids of varying charge, spacer, and lipid chain length.[3][5] The general workflow involves the synthesis of the polyamine headgroup, the preparation of the di-oleyloxy-benzamide lipid anchor, and the final coupling of these two components.

G cluster_headgroup Headgroup Synthesis cluster_anchor Lipid Anchor Synthesis cluster_coupling Final Coupling & Purification Ornithine Protected Ornithine Starting Material Polyamine Branched Polyamine Headgroup Ornithine->Polyamine Multi-step Amine Alkylation & Deprotection Coupling Amide Bond Formation Polyamine->Coupling DHBA 3,4-Dihydroxybenzoic Acid LipidAnchor 3,4-di[oleyloxy]-benzoic acid DHBA->LipidAnchor Oleyl Oleyl Bromide Oleyl->LipidAnchor Etherification ActivatedAnchor Activated Lipid Anchor (e.g., NHS ester) LipidAnchor->ActivatedAnchor Activation ActivatedAnchor->Coupling MVL5_final Crude this compound Coupling->MVL5_final Purified_this compound Purified this compound MVL5_final->Purified_this compound Chromatography

Caption: General workflow for the chemical synthesis of this compound lipid.

Physicochemical Properties and Quantitative Data

This compound's unique structure imparts physical properties that are key to its function as a transfection agent. When formulated with neutral "helper" lipids like 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) or glycerol (B35011) mono-oleate (GMO), it forms cationic liposomes that self-assemble with negatively charged nucleic acids.[1][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 464926-03-2[9]
Molecular Formula C₅₉H₁₁₆Cl₅N₇O₄[9]
Molecular Weight 1164.86 g/mol [9]
Valency Pentavalent (5+)[9]
Measured Charge (Z) 4.5 ± 0.1[4]

Table 2: Transfection and Gene Silencing Performance Data

SystemConditionResultSource
This compound/DOPC-DNA Optimal Molar Fraction of this compound~50 mol%[6]
This compound/DOPC-DNA vs. DOTAP/DOPC-DNA 20 mol% Cationic LipidThis compound shows ~3 orders of magnitude higher transfection efficiency[3]
This compound/GMO-siRNA ΦNL = 0.90, ρ = 10High Total Knockdown (KT ≈ 0.8), Low Non-specific Knockdown (KNS < 0.1)[11]
This compound/DOPC-siRNA ΦNL = 0.90, ρ = 10Lower Total Knockdown (KT ≈ 0.4)[11]

Table 3: Cytotoxicity Data

SystemConditionResultSource
This compound/GMO-siRNA Cell Viability (MTT Assay)>80% viability up to 40 µM total lipid concentration[11]
This compound/DOPC-siRNA Cell Viability (MTT Assay)>80% viability up to 40 µM total lipid concentration[11]

Mechanism of Cellular Delivery

This compound itself does not participate in a signaling pathway but acts as a vehicle to deliver its cargo (siRNA or DNA) into the cell cytoplasm. The pathway of the lipid-nucleic acid complex, or "lipoplex," involves cellular uptake, endosomal trafficking, and crucially, endosomal escape.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment cluster_endocytosis 1. Endocytosis cluster_escape 2. Endosomal Escape Lipoplex This compound Lipoplex (Cationic Surface) CellMembrane Cell Membrane (Anionic Surface) Lipoplex->CellMembrane Electrostatic Interaction Endocytosis Clathrin-mediated Caveolae-mediated Macropinocytosis CellMembrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.2-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.0-6.0) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Protonation This compound headgroups become protonated in acidic pH LateEndosome->Protonation Trigger MembraneInteraction Cationic this compound interacts with anionic endosomal lipids (e.g., BMP) Protonation->MembraneInteraction Destabilization Induces non-bilayer phase (Hexagonal HII). Membrane destabilization. MembraneInteraction->Destabilization CargoRelease siRNA/DNA Released Destabilization->CargoRelease Pore formation RISC RISC Loading & mRNA Cleavage CargoRelease->RISC If siRNA

Caption: Cellular delivery pathway for this compound-based lipoplexes.

  • Cellular Uptake: The positively charged this compound-nucleic acid complexes are attracted to the negatively charged cell surface. The primary route of internalization is through endocytosis.[12] Studies have implicated several endocytic pathways, including clathrin-mediated endocytosis, caveolae/lipid raft-mediated endocytosis, and macropinocytosis.[12][13][14]

  • Endosomal Escape: This is the most critical and often rate-limiting step for effective gene delivery.[] Once inside the cell, the lipoplex is trafficked through the endosomal pathway, moving from early to late endosomes. As the endosome matures, its internal pH drops.[16] The multiple amine groups on the this compound headgroup become protonated in this acidic environment, significantly increasing its positive charge. This highly cationic lipid then interacts strongly with anionic lipids present in the endosomal membrane.[17] This interaction is believed to induce a structural change in the lipid organization from a bilayer to a non-bilayer inverted hexagonal (HII) phase, which destabilizes the endosomal membrane, creates pores, and allows the nucleic acid cargo to escape into the cytoplasm before it can be degraded in the lysosome.[16][17]

Experimental Protocols

Protocol for Liposome (B1194612) and Lipoplex Formation

This protocol describes the preparation of this compound/DOPC liposomes and their subsequent complexation with siRNA.

Materials:

  • This compound lipid stock (in chloroform/methanol, 9:1 v/v)

  • DOPC lipid stock (in chloroform)

  • siRNA stock (in RNase-free water)

  • Sterile, RNase-free water or buffer (e.g., HBS)

  • Opti-MEM™ I Reduced Serum Medium

  • Glass vials

  • Nitrogen gas source

  • Vacuum desiccator

  • Bath sonicator or probe sonicator

Procedure:

  • Lipid Film Preparation: a. In a clean glass vial, combine the desired molar ratio of this compound and DOPC from their respective stock solutions.[7] b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.[7] c. Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of residual solvent.[7]

  • Liposome Hydration: a. Hydrate the dried lipid film with sterile, RNase-free water or buffer to the desired final lipid concentration (e.g., 1 mM for transfection experiments).[18] b. Incubate the mixture at 37°C for 1-2 hours to allow for swelling.[18] c. Sonicate the suspension to form small unilamellar vesicles (SUVs). A bath sonicator (40°C for 4 hours) or a probe sonicator can be used until the suspension is clear.[18] Store the resulting liposome solution at 4°C.

  • Lipoplex Formation (for siRNA): a. For each transfection, dilute the required amount of siRNA into a microcentrifuge tube containing serum-free medium (e.g., Opti-MEM). b. In a separate tube, dilute the required amount of the this compound/DOPC liposome solution into serum-free medium. The amount is determined by the desired charge ratio (ρchg). c. Add the diluted siRNA solution to the diluted liposome solution. Do not add in the reverse order. d. Mix gently by pipetting up and down and incubate at room temperature for 15-30 minutes to allow for complex formation.[19] The lipoplexes are now ready to be added to cells.

Protocol for siRNA Transfection in a 24-Well Plate Format

This protocol provides a general guideline for transfecting adherent mammalian cells with this compound-siRNA lipoplexes. Optimization is recommended for specific cell lines and targets.

G cluster_transfection Transfection Procedure Day1 Day 1: Seed Cells Day2 Day 2: Transfection Day1->Day2 PrepA Tube A: Dilute siRNA in Opti-MEM Day2->PrepA PrepB Tube B: Dilute this compound Liposomes in Opti-MEM Day2->PrepB Day3_5 Day 3-5: Assay Combine Combine A + B PrepA->Combine PrepB->Combine Incubate Incubate 15-30 min (Lipoplex Formation) Combine->Incubate AddToCells Add lipoplex dropwise to cells in fresh medium Incubate->AddToCells IncubateCells Incubate cells 24-72 hours AddToCells->IncubateCells IncubateCells->Day3_5

Caption: Experimental workflow for a typical siRNA transfection using this compound.

Procedure:

  • Cell Seeding (Day 1): a. Seed healthy, subconfluent cells in a 24-well plate at a density that will ensure they are 30-50% confluent at the time of transfection (typically 18-24 hours later).[20] b. Use 0.5 mL of complete growth medium per well. Incubate overnight at 37°C in a CO₂ incubator.

  • Transfection (Day 2): a. Shortly before transfection, replace the old medium in each well with 0.45 mL of fresh, pre-warmed complete growth medium. b. Prepare this compound-siRNA lipoplexes as described in Protocol 5.1. A final volume of 50 µL of the complex solution is typical for a 24-well plate, resulting in a total volume of 0.5 mL per well. A final siRNA concentration of 10-50 nM is a good starting point.[20] c. Add the 50 µL of lipoplex solution dropwise to the cells in each well.[20] d. Gently rock the plate to ensure even distribution. e. Return the plate to the incubator and incubate for 24-72 hours. The optimal incubation time depends on the target gene, protein turnover rate, and cell type.

  • Analysis (Day 3-5): a. After incubation, assess gene knockdown. Harvest cells for analysis via RT-qPCR (to measure mRNA levels) or Western blot (to measure protein levels). b. A parallel well transfected with a non-targeting control siRNA should always be included to assess non-specific effects on gene expression.[11]

References

The Role of MVL5 in Transfection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of non-viral gene delivery, the development of synthetic vectors that are both safe and efficient is a paramount objective. MVL5, a novel pentavalent cationic lipid, has emerged as a promising candidate for the transfection of nucleic acids, including plasmid DNA (pDNA) and small interfering RNA (siRNA). Unlike traditional biological molecules with inherent cellular functions, this compound's "biological function" is defined by its role as a synthetic carrier that facilitates the entry of genetic material into cells. This technical guide provides an in-depth overview of the core principles of this compound-mediated transfection, detailing its mechanism of action, quantitative performance data, and the experimental protocols necessary for its application.

Mechanism of Action: A Physicochemical Approach to Gene Delivery

This compound is a multivalent cationic lipid characterized by a headgroup containing five amine groups, which can be protonated to carry a positive charge, and two oleyl lipid chains that anchor it within a lipid bilayer.[1] This amphipathic nature allows this compound to self-assemble into liposomes, which can then complex with negatively charged nucleic acids to form nanoparticles known as lipoplexes.

The process of this compound-mediated transfection can be broken down into several key stages:

  • Lipoplex Formation: The positively charged headgroups of this compound interact electrostatically with the negatively charged phosphate (B84403) backbone of DNA or siRNA.[2] This interaction leads to the condensation of the nucleic acid and its encapsulation within or association with the lipid vesicles, forming stable lipoplex nanoparticles. The overall positive charge of the lipoplexes is crucial for the initial interaction with the cell membrane.

  • Cellular Uptake: The positively charged lipoplexes are attracted to the negatively charged proteoglycans on the surface of the cell membrane.[3] The primary mechanism of cellular entry is thought to be endocytosis, where the cell membrane engulfs the lipoplex, enclosing it within an endosome.[3][4]

  • Endosomal Escape: This is a critical and often rate-limiting step in transfection.[5] For the nucleic acid cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to the degradation of the cargo. The "proton sponge" effect is one proposed mechanism for the endosomal escape of lipoplexes containing lipids with amine groups like this compound. As the endosome matures, its internal pH drops. The amine groups on this compound become protonated, leading to an influx of chloride ions and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the lipoplex into the cytoplasm.[6] Another proposed mechanism involves the interaction of the cationic lipids in the lipoplex with anionic lipids in the endosomal membrane, leading to membrane destabilization and fusion, which creates a pore for the nucleic acid to escape.[7]

  • Cargo Release and Action: Once in the cytoplasm, the nucleic acid dissociates from the this compound lipid. For siRNA, it can then be loaded into the RNA-induced silencing complex (RISC) to mediate gene silencing. For pDNA, it must traverse the cytoplasm and enter the nucleus to be transcribed.

Quantitative Data on this compound Performance

The efficacy of a transfection reagent is typically evaluated based on its transfection efficiency and its cytotoxicity. The following tables summarize quantitative data from comparative studies involving this compound.

Cationic LipidHelper LipidOptimal Molar Ratio (Cationic:Helper)Peak Transfection Efficiency (Relative Light Units/mg protein)Cell LineReference
This compound DOPC50:50~1 x 10^10Mouse L-cells[8]
DOTAP DOPC90:10~1 x 10^9Mouse L-cells[8]

Table 1: Comparative Transfection Efficiency of this compound and DOTAP for Plasmid DNA Delivery. This table illustrates the optimal molar ratio of cationic lipid to the helper lipid DOPC and the corresponding peak transfection efficiency. This compound demonstrates a significantly higher transfection efficiency at a lower optimal molar ratio compared to the monovalent cationic lipid DOTAP.

Cationic LipidHelper LipidCharge Ratio (ρchg)Total Gene Knockdown (KT)Cell LineReference
This compound DOPC15~0.9Mouse L-cells[9]
DOTAP DOPC15~0.6Mouse L-cells[9]
This compound GMO10~0.8Mouse L-cells[3]
DOTAP GMO10~0.7Mouse L-cells[3]

Table 2: Gene Silencing Efficiency of this compound and DOTAP-based Lipoplexes for siRNA Delivery. This table shows the total gene knockdown efficiency (KT) at a given charge ratio (ρchg), which is the molar ratio of positive charges from the cationic lipid to the negative charges from the siRNA. This compound consistently shows higher gene silencing efficiency than DOTAP.

Cationic LipidConcentration for ~50% Cell Viability (µM)Cell LineAssayReference
This compound > 50 µMPC3 cellsCellTiter 96 Aqueous-One[10]
DOTAP ~50 µMPC3 cellsCellTiter 96 Aqueous-One[10]

Table 3: Comparative Cytotoxicity of this compound and DOTAP. This table indicates that this compound exhibits lower cytotoxicity compared to DOTAP, with a higher concentration required to reduce cell viability by 50%.

Experimental Protocols

Protocol 1: Preparation of this compound-based Liposomes

This protocol describes the preparation of unilamellar liposomes from a mixture of this compound and a helper lipid (e.g., DOPC or GMO) using the thin-film hydration and extrusion method.

Materials:

  • This compound (in chloroform)

  • Helper lipid (e.g., DOPC or GMO in chloroform)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Nitrogen gas stream

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block

Procedure:

  • In a clean round-bottom flask, add the desired amounts of this compound and helper lipid from their chloroform stocks to achieve the desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under a gentle stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

  • Hydrate the lipid film by adding the appropriate volume of sterile, nuclease-free water or buffer to achieve the desired final lipid concentration (e.g., 1 mM). Vortex the flask for several minutes until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Incubate the MLV suspension at a temperature above the phase transition temperature of the lipids (e.g., 65°C) for 30-60 minutes, with intermittent vortexing.

  • To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. Assemble the extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

  • Heat the extruder to the same temperature as the lipid suspension.

  • Pass the lipid suspension through the extruder 11-21 times.

  • The resulting solution contains unilamellar liposomes and can be stored at 4°C for several weeks.

Protocol 2: Formation of this compound/siRNA Lipoplexes and Transfection

This protocol details the formation of lipoplexes by mixing the prepared this compound-based liposomes with an siRNA solution and their subsequent use for cell transfection.

Materials:

  • Prepared this compound-based liposomes (from Protocol 1)

  • siRNA stock solution (e.g., 20 µM in nuclease-free buffer)

  • Opti-MEM I Reduced Serum Medium

  • Cells to be transfected (e.g., HeLa or HEK293)

  • 24-well tissue culture plates

  • Standard cell culture medium with serum and antibiotics

Procedure:

  • Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Lipoplex Formation: a. For each well to be transfected, dilute the required amount of this compound-based liposomes in Opti-MEM. The amount of liposomes will depend on the desired charge ratio (ρchg). b. In a separate tube, dilute the required amount of siRNA in Opti-MEM. c. Add the diluted siRNA solution to the diluted liposome (B1194612) solution and mix gently by pipetting. Do not vortex. d. Incubate the mixture at room temperature for 20-30 minutes to allow for lipoplex formation.

  • Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add the lipoplex-containing Opti-MEM solution to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for Gene Silencing: Incubate the cells for an additional 24-72 hours before assaying for target gene knockdown (e.g., using qPCR or Western blotting).

Visualizations

Signaling Pathways and Experimental Workflows

MVL5_Transfection_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment MVL5_Lipid This compound Cationic Lipid Liposome Cationic Liposome MVL5_Lipid->Liposome Self-assembly Helper_Lipid Helper Lipid (e.g., DOPC, GMO) Helper_Lipid->Liposome Self-assembly siRNA siRNA Cargo Lipoplex This compound-siRNA Lipoplex siRNA->Lipoplex Electrostatic Interaction Liposome->Lipoplex Electrostatic Interaction Endosome Endosome Lipoplex->Endosome Endocytosis Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (Proton Sponge/Membrane Fusion) RISC RISC Complex Cytoplasm->RISC siRNA loading Silencing Gene Silencing RISC->Silencing mRNA Cleavage mRNA Target mRNA mRNA->Silencing mRNA Cleavage

Caption: The cellular pathway of this compound-mediated siRNA transfection.

Transfection_Workflow start Start cell_seeding 1. Seed Cells (24h prior to transfection) start->cell_seeding liposome_prep 2. Prepare this compound/ Helper Lipid Liposomes cell_seeding->liposome_prep lipo_dilution 4. Dilute Liposomes in serum-free medium liposome_prep->lipo_dilution sirna_dilution 3. Dilute siRNA in serum-free medium lipoplex_formation 5. Mix Diluted siRNA and Liposomes (Incubate 20-30 min) sirna_dilution->lipoplex_formation lipo_dilution->lipoplex_formation transfection 6. Add Lipoplexes to Cells (Incubate 4-6h) lipoplex_formation->transfection medium_change 7. Replace with Complete Medium transfection->medium_change incubation 8. Incubate for 24-72h medium_change->incubation analysis 9. Analyze Gene Knockdown (qPCR, Western Blot) incubation->analysis end End analysis->end

Caption: A typical experimental workflow for this compound-mediated siRNA transfection.

Lipoplex_Structure cluster_lipoplex This compound-siRNA Lipoplex cluster_lipid_bilayer Lipid Bilayer center siRNA (Negative Charge) l1_out This compound l1_out->center + l2_out Helper l3_out This compound l3_out->center + l4_out Helper l5_out This compound l5_out->center + l6_out Helper l7_out This compound l7_out->center + l8_out Helper

Caption: A conceptual diagram of an this compound-siRNA lipoplex.

References

An In-depth Technical Guide to the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the "MVL5 signaling pathway" did not yield any specific results in publicly available scientific literature. This suggests that "this compound" may be a proprietary, novel, or potentially misidentified designation. To fulfill the structural and content requirements of your request, this guide provides a comprehensive overview of the well-characterized Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway as an illustrative example. This document is intended to serve as a template for researchers, scientists, and drug development professionals.

Introduction to the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a fundamental and highly conserved signaling cascade that transduces extracellular signals from the cell surface to the nucleus.[1][2] This pathway plays a critical role in regulating a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[3][] Extracellular stimuli such as growth factors, cytokines, and hormones activate receptor tyrosine kinases (RTKs) on the cell surface, initiating a phosphorylation cascade that culminates in the activation of ERK.[2][5] Activated ERK then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, thereby altering gene expression.[1][5] Given its central role in cell fate decisions, dysregulation of the MAPK/ERK pathway is frequently implicated in various diseases, most notably in cancer, making it a key target for therapeutic intervention.[1][6][7]

Core Signaling Cascade

The canonical MAPK/ERK pathway is initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to its corresponding RTK (e.g., EGFR).[1][2] This binding event triggers receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like GRB2.[2][3]

Key steps in the cascade are as follows:

  • Ras Activation: The adaptor protein GRB2, in complex with the guanine (B1146940) nucleotide exchange factor (GEF) Son of Sevenless (SOS), is recruited to the activated receptor.[2][3] SOS then facilitates the exchange of GDP for GTP on the small GTPase Ras, converting it to its active, GTP-bound state.[1][6]

  • Raf Kinase Activation: Activated Ras recruits the serine/threonine kinase Raf (a MAP Kinase Kinase Kinase or MAP3K) to the cell membrane, where it becomes activated through a complex series of phosphorylation events.[1][][6]

  • MEK Activation: Activated Raf then phosphorylates and activates MEK1/2 (a MAP Kinase Kinase or MAP2K), which are dual-specificity kinases.[1][6]

  • ERK Activation: Finally, activated MEK1/2 phosphorylates ERK1/2 (a MAP Kinase) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2), leading to its full activation.[6]

  • Downstream Targets: The activated ERK dimer can then phosphorylate a multitude of cytoplasmic and nuclear substrates, including transcription factors such as Elk-1, c-Myc, and c-Fos, leading to changes in gene expression that drive cellular responses like proliferation and differentiation.[1][8]

Mandatory Visualization: MAPK/ERK Signaling Pathway

MAPK_ERK_Pathway Growth Factor Growth Factor RTK RTK GRB2_SOS GRB2-SOS RTK->GRB2_SOS Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Raf Raf (MAP3K) Ras_GTP->Raf GRB2_SOS->Ras_GDP GDP->GTP Raf_A Raf-P MEK MEK (MAP2K) MEK_A MEK-P ERK ERK (MAPK) ERK_A ERK-P Raf_A->MEK MEK_A->ERK TF Transcription Factors (e.g., Elk-1, c-Myc) ERK_A->TF Gene Gene Expression TF->Gene

Caption: The canonical Ras-Raf-MEK-ERK signaling cascade.

Quantitative Data on Pathway Interactions

The binding affinities and kinetics of protein-protein interactions are crucial for understanding the efficiency and specificity of signal transduction. Surface plasmon resonance (SPR) is a common technique used to quantify these interactions.

Interacting ProteinsMethodDissociation Constant (KD)NotesReference
Inactive ERK2 - ELK-1Surface Plasmon Resonance0.25 µMInteraction involves DEF and DEJL motifs on ELK-1.[9]
Inactive ERK2 - RSK-1Surface Plasmon Resonance0.15 µMInteraction mediated by the DEJL motif on RSK-1.[9]
Inactive ERK2 - c-FosSurface Plasmon Resonance0.97 µMInteraction mediated by the DEF motif on c-Fos.[9]
Active ERK2 - ELK-1Surface Plasmon Resonance>10 µMBinding affinity is reduced by over 40-fold upon ERK2 activation.[9]
Active ERK2 - RSK-1Surface Plasmon Resonance0.15 µMBinding affinity is not affected by ERK2 activation status.[9]
Active ERK2 - c-FosSurface Plasmon Resonance0.97 µMBinding affinity is not affected by ERK2 activation status.[9]

Detailed Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

Co-IP is a technique used to identify and validate in vivo protein-protein interactions.[10][11] By using an antibody to "pull down" a specific protein of interest (the "bait"), interacting partners (the "prey") can be co-precipitated and subsequently detected by methods like Western blotting.[10][12]

Objective: To determine if Raf interacts with MEK in stimulated mammalian cells.

Methodology:

  • Cell Culture and Lysis:

    • Culture cells (e.g., HEK293T) to 80-90% confluency.

    • Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to activate the MAPK/ERK pathway.

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[13]

    • Lyse cells by adding 1 mL of ice-cold Co-IP lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).[12]

    • Incubate the lysate on ice for 20 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[13]

    • Transfer the supernatant (cleared lysate) to a new pre-chilled microfuge tube.[10]

  • Pre-clearing the Lysate (Optional but Recommended):

    • To reduce non-specific binding, add 20 µL of Protein A/G agarose (B213101) bead slurry to the cleared lysate.[11]

    • Incubate on a rotator for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and discard the beads.[11]

  • Immunoprecipitation:

    • Add 2-4 µg of anti-Raf antibody (or a negative control IgG) to the pre-cleared lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.

    • Add 40 µL of Protein A/G agarose bead slurry to capture the immunocomplexes.

    • Incubate on a rotator for an additional 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Co-IP lysis buffer.

    • After the final wash, carefully remove all supernatant.

    • Elute the protein complexes from the beads by adding 50 µL of 2x SDS-PAGE loading buffer and boiling for 5-10 minutes.[12]

  • Detection:

    • Pellet the beads and load the supernatant onto an SDS-PAGE gel.

    • Perform Western blot analysis using primary antibodies against both Raf (to confirm pulldown) and MEK (to detect interaction).

Mandatory Visualization: Co-Immunoprecipitation Workflow

CoIP_Workflow cluster_prep Lysate Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Cell Lysis B 2. Centrifugation (Clear Lysate) A->B C 3. Pre-clearing (with Beads) B->C D 4. Add Bait Ab (anti-Raf) C->D E 5. Add Beads (Capture Complex) D->E F 6. Wash Beads E->F G 7. Elute Proteins F->G H 8. Western Blot (Detect Prey: MEK) G->H

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

In Vitro Kinase Assay for ERK Activity

This assay measures the ability of activated ERK to phosphorylate a known substrate, providing a quantitative measure of its enzymatic activity.

Objective: To measure the phosphotransferase activity of ERK1/2 from cell lysates.

Methodology:

  • Lysate Preparation:

    • Prepare cell lysates as described in the Co-IP protocol (Step 1), ensuring phosphatase inhibitors are included in the lysis buffer.

    • Determine the total protein concentration of the cleared lysate using a BCA or Bradford assay.

  • Immunoprecipitation of ERK (Optional, for specific activity):

    • Immunoprecipitate ERK1/2 from 200-500 µg of total protein using an anti-ERK antibody as described in the Co-IP protocol (Steps 3 & 4), but do not elute with SDS buffer.

    • After the final wash, resuspend the beads in 50 µL of kinase assay buffer.

  • Kinase Reaction:

    • Prepare a master mix. For each reaction, combine:

      • 20 µL Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).[14]

      • 10 µL Substrate (e.g., 1 mg/mL Myelin Basic Protein, MBP).[15]

      • 10 µL of cell lysate (containing ~20 µg total protein) or the immunoprecipitated ERK beads.

    • Initiate the reaction by adding 10 µL of ATP solution (e.g., 100 µM ATP mixed with γ-32P-ATP for radiometric detection, or 100 µM cold ATP for non-radiometric methods).

    • Incubate the reaction at 30°C for 20-30 minutes with gentle agitation.

  • Stopping the Reaction and Detection:

    • Radiometric Method: Stop the reaction by adding 20 µL of 4x SDS-PAGE loading buffer. Boil samples, resolve by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect phosphorylated MBP.

    • Non-Radiometric (Luminescence) Method (e.g., ADP-Glo™):

      • After incubation, add 5 µL of ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.[8]

      • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

      • Measure luminescence using a plate reader. The signal intensity correlates directly with kinase activity.[8]

Conclusion

The MAPK/ERK pathway is a central signaling module that translates a diverse set of external cues into specific cellular actions. Its architecture, featuring a three-tiered kinase cascade, allows for signal amplification and integration. The quantitative and methodological details provided in this guide offer a framework for investigating the interactions and functions of its core components. Understanding these details is paramount for professionals engaged in basic research and the development of targeted therapeutics for diseases driven by aberrant signaling through this pathway.

References

The Role of MVL5 in Lipid Nanoparticle Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA), hinges on the development of safe and efficient carrier systems. Lipid nanoparticles (LNPs) have emerged as a leading platform for this purpose, owing to their biocompatibility and versatility. A key component in many advanced LNP formulations is the cationic lipid, which plays a pivotal role in nucleic acid complexation and subsequent intracellular delivery. This technical guide provides an in-depth exploration of the multivalent cationic lipid, MVL5, and its crucial role in the formation and function of lipid nanoparticles, particularly for siRNA delivery.

This compound is a pentavalent cationic lipid that has demonstrated significant advantages over traditional monovalent lipids in forming highly effective gene silencing vectors.[1][2] Its unique structure and high charge density contribute to the formation of structurally distinct nanoparticles with enhanced capabilities for endosomal escape, a critical barrier in intracellular drug delivery.[3] This guide will delve into the core principles of this compound-mediated LNP formation, present comparative data on their performance, detail relevant experimental protocols, and visualize the underlying mechanisms and workflows.

The Core Role of this compound in LNP Structure and Function

This compound's primary role in lipid nanoparticle formation is to significantly increase the membrane charge density (σM).[3] This high positive charge is instrumental in two key aspects of siRNA delivery:

  • Complexation with siRNA: The negatively charged phosphate (B84403) backbone of siRNA electrostatically interacts with the positively charged headgroup of this compound, leading to efficient encapsulation within the lipid nanoparticle. The multivalent nature of this compound means that fewer lipid molecules are required to neutralize the siRNA charge compared to monovalent lipids, which can contribute to lower cytotoxicity.[1][2]

  • Enhanced Endosomal Escape: After cellular uptake via endocytosis, the high positive charge of the this compound-containing LNP membrane promotes interaction with the negatively charged endosomal membrane. This electrostatic attraction, combined with the inherent pore-forming ability of co-lipids like glycerol (B35011) monooleate (GMO), facilitates the disruption of the endosomal membrane and the release of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC).[3]

When combined with a neutral, fusogenic lipid like GMO, this compound promotes the self-assembly of unique, non-lamellar lipid phases, such as the double-gyroid bicontinuous inverted cubic phase (QII G, siRNA).[3][4] This cubic phase structure is believed to be particularly effective for endosomal escape due to its high membrane curvature and pore-forming capabilities.[3]

Data Presentation: Comparative Performance of this compound-Based LNPs

The following tables summarize the quantitative data on the gene silencing efficiency and cytotoxicity of this compound-containing lipid nanoparticles in comparison to the commonly used monovalent cationic lipid, DOTAP.

Table 1: Gene Silencing Efficiency of this compound vs. DOTAP Formulations

FormulationNeutral Lipid (NL)Molar Fraction of NL (Φ_NL_)Charge Ratio (ρ_chg_)Total Gene Knockdown (K_T_)Nonspecific Knockdown (K_NS_)Reference
This compound DOPC0.0 - 0.515~0.9< 0.15[1]
DOTAP DOPC0.0 - 0.5150.5 - 0.6~0.2[1]
This compound GMO0.05 - 0.9510~0.8 (0.77 - 0.89)Low[4]
DOTAP GMONot specified10~0.7 (0.60 - 0.74)Low[4]
This compound DOPC0.902.8 - 20Rapid increase to ~0.9< 0.15[2]
DOTAP DOPC0.45 - 150.4 - 0.55~0.2[2]

Note: K_T represents the total reduction in the expression of the target gene. K_NS indicates the reduction in expression of a non-target gene, a measure of off-target effects.

Table 2: Physicochemical Properties of Cationic Lipid-Based Nanoparticles

Lipid FormulationCo-LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
This compound/GMO-siRNA GMONot explicitly foundNot explicitly found>98% (inferred)[3]-
Typical GMO-based cationic LNPsVarious150 - 3000.2 - 0.4High[3][5][6]
DOTAP-based LNPs DOPE/Cholesterol200 - 4800.17 - 0.4+Variable[7]

Note: Specific quantitative data for the size and PDI of this compound/GMO-siRNA nanoparticles were not available in the searched literature. The provided range for typical GMO-based LNPs is for general reference. A study on this compound/GMO-siRNA complexes reported very high siRNA incorporation (>98%), suggesting high encapsulation efficiency.[3]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Lipid Nanoparticles using Thin-Film Hydration

This protocol is adapted from a method for preparing cationic lipid-DNA/siRNA complexes and can be applied to the formulation of this compound/GMO-siRNA nanoparticles.[8]

Materials:

  • This compound (pentavalent cationic lipid)

  • Glycerol monooleate (GMO) (neutral lipid)

  • Chloroform/Methanol solvent mixture (e.g., 9:1 v/v)

  • Sterile, nuclease-free water or appropriate buffer (e.g., 20 mM HEPES, pH 7.4)

  • siRNA stock solution in nuclease-free buffer

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Nitrogen gas stream

  • Vacuum pump

  • Sonicator (optional)

Procedure:

  • Lipid Film Preparation: a. Dissolve the desired molar ratio of this compound and GMO in a chloroform/methanol solvent mixture in a round-bottom flask. A typical starting point is a high molar fraction of GMO (e.g., Φ_GMO_ ≥ 0.90).[4] b. Remove the organic solvent using a rotary evaporator under reduced pressure. A thin lipid film should form on the inner surface of the flask. c. To ensure complete removal of the solvent, further dry the lipid film under a stream of nitrogen gas and then under high vacuum for at least 2 hours.[8]

  • Hydration: a. Hydrate (B1144303) the dried lipid film with a sterile, nuclease-free aqueous buffer by adding the buffer to the flask. The final lipid concentration can be, for example, 1 mM.[9] b. Gently rotate the flask to allow the lipid film to hydrate and form multilamellar vesicles (MLVs). This process can be facilitated by gentle warming in a water bath.

  • Vesicle Size Reduction (Optional): a. To obtain smaller and more uniform vesicles, the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • siRNA Complexation: a. Dilute the siRNA stock solution to the desired concentration in the same buffer used for hydration. b. Add the siRNA solution to the liposome (B1194612) suspension at the desired cationic lipid/siRNA charge ratio (ρ_chg_). A typical starting range for ρ_chg_ is 5-15.[1][2] c. Incubate the mixture for a defined period (e.g., 20-30 minutes) at room temperature to allow for the formation of LNP-siRNA complexes.

Protocol 2: Characterization of this compound-Based Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the PDI, a measure of the width of the size distribution.

  • Procedure: a. Dilute the LNP-siRNA suspension in an appropriate buffer to a suitable concentration for DLS analysis. b. Transfer the diluted sample to a clean cuvette. c. Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer). d. Perform measurements in triplicate and report the average values.

2. Encapsulation Efficiency Determination using a RiboGreen Assay:

  • Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent, the amount of encapsulated siRNA can be determined.

  • Procedure: a. Prepare a standard curve of siRNA concentration versus fluorescence using the RiboGreen reagent. b. Divide the LNP-siRNA sample into two aliquots. c. To the first aliquot, add the RiboGreen reagent to measure the fluorescence of the unencapsulated ("free") siRNA. d. To the second aliquot, add a detergent (e.g., Triton X-100) to lyse the LNPs, followed by the RiboGreen reagent to measure the total siRNA fluorescence. e. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA fluorescence - Free siRNA fluorescence) / Total siRNA fluorescence] x 100

Mandatory Visualizations

Caption: Proposed mechanism of this compound/GMO-siRNA LNP cellular uptake and endosomal escape.

Experimental_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_application Functional Assays LipidDissolution 1. Dissolve this compound & GMO in Organic Solvent FilmFormation 2. Form Thin Lipid Film (Rotary Evaporation) LipidDissolution->FilmFormation Hydration 3. Hydrate Film (Aqueous Buffer) FilmFormation->Hydration Sizing 4. Size Reduction (Optional: Sonication/Extrusion) Hydration->Sizing Complexation 5. Add siRNA to form LNP-siRNA Complexes Sizing->Complexation DLS 6. Size & PDI (Dynamic Light Scattering) Complexation->DLS RiboGreen 7. Encapsulation Efficiency (RiboGreen Assay) Complexation->RiboGreen CellCulture 8. In Vitro Transfection Complexation->CellCulture GeneSilencing 9. Gene Silencing Analysis (e.g., qPCR, Western Blot) CellCulture->GeneSilencing

Caption: Experimental workflow for this compound-based LNP formulation and characterization.

Logical_Relationship This compound This compound (Pentavalent Cationic Lipid) HighCharge High Membrane Charge Density This compound->HighCharge EndosomalEscape Enhanced Endosomal Escape HighCharge->EndosomalEscape GMO GMO (Glycerol Monooleate) CubicPhase Cubic Phase Formation (Pore-forming ability) GMO->CubicPhase CubicPhase->EndosomalEscape GeneSilencing High Gene Silencing Efficiency EndosomalEscape->GeneSilencing

Caption: Logical relationship between this compound, GMO, and enhanced gene silencing.

Conclusion

The pentavalent cationic lipid this compound represents a significant advancement in the design of lipid-based delivery systems for nucleic acids. Its ability to impart a high membrane charge density, leading to the formation of unique and highly effective cubic phase nanoparticles when combined with GMO, addresses one of the major hurdles in gene therapy: efficient endosomal escape. The presented data underscores the superior gene silencing efficacy and reduced cytotoxicity of this compound-containing LNPs compared to traditional monovalent lipid formulations. The detailed protocols and workflow diagrams provided in this guide offer a practical framework for researchers and drug development professionals to harness the potential of this compound in their own LNP-based therapeutic development programs. Further research to fully characterize the physicochemical properties of this compound/GMO-siRNA nanoparticles will undoubtedly contribute to the rational design of even more potent and specific delivery vehicles for the next generation of genetic medicines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to MVL5 for Non-Viral Gene Delivery

Introduction

Gene therapy holds immense promise for treating a wide array of diseases by correcting or manipulating genetic material at its source[1][2][3]. The primary challenge in gene therapy lies in the development of safe and efficient vectors to deliver nucleic acids (like plasmid DNA and siRNA) into target cells[2][4][5]. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have spurred the development of non-viral alternatives[2][6][7].

Among the most promising non-viral vectors are cationic liposomes, which can form complexes with negatively charged nucleic acids, facilitating their entry into cells[1][8]. This compound (N1-[2-((1S)-1-[(3-aminopropyl)amino]-4-[di(3-amino-propyl)amino]butylcarboxamido)ethyl]-3,4-di[oleyloxy]-benzamide) is a synthetic, multivalent cationic lipid that has emerged as a highly efficient vector for both DNA and siRNA delivery[1][9][10][11]. Its unique structure, featuring a pentavalent headgroup, allows for a high charge density, which is crucial for effective nucleic acid complexation and interaction with cell membranes[12][13][14]. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Concepts and Mechanism of Action

The efficacy of this compound as a gene delivery agent stems from its ability to overcome several key biological barriers. The process involves the formation of a cationic liposome (B1194612)/nucleic acid complex (lipoplex), cellular uptake via endocytosis, and subsequent escape from the endosome to release the genetic cargo into the cytoplasm[8][15].

Lipoplex Formation

This compound is typically formulated with a neutral "helper" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC) or glycerol (B35011) monooleate (GMO)[1][2]. The positively charged headgroups of this compound electrostatically interact with the negatively charged phosphate (B84403) backbone of DNA or siRNA, condensing the nucleic acid into compact nanoparticles known as lipoplexes[1]. The choice of helper lipid and the molar ratio of cationic lipid to nucleic acid are critical parameters that influence the structure, stability, and efficiency of the resulting lipoplex[16].

G cluster_components Components cluster_process Self-Assembly cluster_result Result This compound This compound (Cationic Lipid) Process Electrostatic Interaction This compound->Process Helper Helper Lipid (e.g., DOPC, GMO) Helper->Process NA Nucleic Acid (DNA/siRNA) NA->Process Lipoplex This compound Lipoplex (Nanoparticle) Process->Lipoplex

Figure 1: Formation of an this compound-based lipoplex through self-assembly.
Cellular Uptake and Endosomal Escape

Once formed, the positively charged lipoplexes adsorb to the negatively charged surface of the cell membrane and are internalized, primarily through endocytosis[13]. Following internalization, the lipoplex is encapsulated within an endosome. For the gene therapy to be successful, the nucleic acid cargo must be released from the endosome into the cytoplasm before the endosome fuses with a lysosome, which would lead to enzymatic degradation[17][18].

Endosomal escape is the rate-limiting step in non-viral gene delivery[13][15]. The high charge density of this compound is thought to facilitate this crucial step. As the endosome matures, its internal pH drops. The ionizable amine groups on the this compound headgroup become protonated in this acidic environment[19]. This leads to an influx of counter-ions and water, causing osmotic swelling and eventual rupture of the endosomal membrane (a "proton sponge" effect)[17][18]. Alternatively, the protonated this compound can interact with anionic lipids in the endosomal membrane, inducing non-bilayer lipid structures that destabilize the membrane and allow the lipoplex to escape[18][19]. For siRNA, its function is carried out in the cytoplasm, while DNA must subsequently be transported to the nucleus for transcription[4].

G Uptake 1. Cellular Uptake Endosome 2. Endosomal Entrapment Uptake->Endosome Endocytosis Escape 3. Endosomal Escape Endosome->Escape Membrane Destabilization (pH-dependent) Release 4. Cytosolic Cargo Release Escape->Release Nucleus 5. Nuclear Entry (DNA) Release->Nucleus Silencing 5. Gene Silencing (siRNA) Release->Silencing

Figure 2: Key steps in this compound-mediated intracellular gene delivery.

Quantitative Performance Data

The performance of a gene delivery vector is assessed by its transfection efficiency and cytotoxicity. This compound has been shown to be a highly efficient vector, often outperforming commercial reagents, especially under challenging conditions such as in the presence of serum[2][16].

Transfection Efficiency

Transfection efficiency (TE) is a measure of how effectively a vector can deliver a gene to be expressed in a population of cells. Studies have consistently shown that this compound-based formulations exhibit high TE[1][14][16]. The efficiency is influenced by the lipid composition (specifically the mole fraction of the neutral lipid, ΦNL) and the presence of serum.

Table 1: Transfection Efficiency of this compound-Based Lipoplexes vs. Other Reagents

Cationic Lipid Helper Lipid (ΦNL) Serum Content Relative Luciferase Expression (RLU/mg protein) Cell Line Source
This compound DOPC (0.5) 0% ~1.0 x 109 Mouse L-cells [16]
This compound GMO (0.5) 0% ~2.0 x 109 Mouse L-cells [16]
This compound GMO (0.5) 50% ~1.0 x 108 Mouse L-cells [16]
DOTAP DOPC (0.25) 0% ~1.0 x 108 Mouse L-cells [16]
DOTAP DOPC (0.25) 50% ~1.0 x 106 Mouse L-cells [16]
Lipofectamine 2000 N/A 0% ~1.0 x 108 Mouse L-cells [16]

| Lipofectamine 2000 | N/A | 50% | ~1.0 x 107 | Mouse L-cells |[16] |

Note: Data is approximated from graphical representations in the cited literature. RLU = Relative Light Units.

Gene Silencing Efficiency

For siRNA delivery, efficiency is measured by the degree of target gene knockdown. This compound/GMO formulations, which form a gyroid cubic phase, have been shown to be particularly effective for siRNA delivery, achieving significant and specific gene silencing[13].

Table 2: Gene Silencing Efficiency of this compound-Based siRNA Complexes

Cationic Lipid Helper Lipid (ΦNL) Charge Ratio (ρ) Total Gene Knockdown (KT) Non-Specific Knockdown (KNS) Cell Line Source
This compound GMO (0.90) 10 ~0.80 < 0.1 Mouse L-cells [13]
This compound DOPC (0.90) 10 ~0.45 < 0.1 Mouse L-cells [13]

| DOTAP | GMO (0.90) | 10 | ~0.70 | < 0.1 | Mouse L-cells |[13] |

Note: Total gene knockdown (KT) represents the reduction of the target gene. A value of 0.8 indicates 80% silencing. Non-specific knockdown (KNS) indicates off-target effects.

Cytotoxicity

An ideal vector must deliver its cargo with minimal toxicity to the cells. Cytotoxicity assays show that this compound formulations have favorable safety profiles[1][12][13]. In some cases, degradable versions of this compound containing disulfide bonds have been synthesized to further reduce toxicity by allowing the lipid to break down in the reducing environment of the cytoplasm[1].

Table 3: Cytotoxicity of this compound-Based Complexes

Formulation Concentration Cell Viability (%) Assay Cell Line Source
This compound/GMO-siRNA 2.5 µM ~100% Cell Viability Mouse L-cells [13]
This compound/DOPC-siRNA 2.5 µM ~100% Cell Viability Mouse L-cells [13]
This compound/GMO (lipid only) 2.5 µM ~100% Cell Viability Mouse L-cells [13]
This compound/DOPC (lipid only) 2.5 µM ~100% Cell Viability Mouse L-cells [13]
This compound-based CLNPs > 50 µM Low Toxicity CellTiter 96 Cancer cells [12]

| DOTAP-based CLNPs | > 50 µM | High Toxicity | CellTiter 96 | Cancer cells |[12] |

Note: CLNPs = Cationic Lipid Nanoparticles. Cytotoxicity is concentration-dependent.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed protocols for the preparation and evaluation of this compound-based gene delivery systems, synthesized from methodologies reported in the literature[1][14].

Protocol: Preparation of this compound/Helper Lipid Liposomes

This protocol describes the formation of cationic liposome suspensions.

  • Lipid Stock Preparation: Prepare stock solutions of this compound in a chloroform/methanol mixture (9:1, v/v) and the helper lipid (e.g., DOPC, GMO) in chloroform[1].

  • Mixing: In a glass vial, combine the appropriate volumes of the lipid stock solutions to achieve the desired molar ratio (e.g., ΦNL = 0.5).

  • Film Formation: Dry the lipid solution to a thin film. First, use a gentle stream of nitrogen gas, and then place the vial under a high vacuum for at least 12 hours to remove all residual solvent[1].

  • Hydration: Add sterile, nuclease-free water to the lipid film to achieve the desired final lipid concentration (e.g., 0.5 mM for transfection experiments). Incubate the mixture at 37 °C for at least 12 hours to allow for complete hydration and liposome formation[1].

  • Sonication (Optional): If the resulting suspension is opaque, tip-sonicate it briefly until it becomes clear[1].

  • Storage: Store the aqueous lipid suspension at 4 °C until use.

Protocol: Lipoplex (CL-DNA/siRNA) Formation and Cell Transfection

This protocol details the complexation of liposomes with nucleic acids and their application to cultured cells.

  • Cell Seeding: Seed the desired cells (e.g., Mouse fibroblast L-cells) in multi-well plates (e.g., 24-well plates) at a density that will result in 60-80% confluency at the time of transfection[1][14].

  • Complex Formation:

    • For each well to be transfected, dilute the required amount of plasmid DNA (e.g., 0.4 µg) or siRNA into a serum-free cell culture medium (e.g., Opti-MEM)[1][14].

    • In a separate tube, dilute the required amount of the liposome suspension into the same volume of serum-free medium. The amount of lipid is determined by the desired cationic-to-anionic charge ratio (ρ).

    • Combine the diluted nucleic acid and diluted liposome solutions. Mix gently and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.

  • Transfection:

    • Remove the existing culture medium from the cells.

    • Add the lipoplex-containing medium to the cells.

    • Incubate the cells with the complexes for a defined period (e.g., 6 hours) at 37 °C in a CO₂ incubator[1][14].

  • Post-Transfection:

    • After the incubation period, remove the transfection medium.

    • Wash the cells with phosphate-buffered saline (PBS)[14].

    • Add fresh, serum-containing culture medium to the cells.

    • Incubate for an additional 18-24 hours to allow for gene expression or silencing[1][14].

G cluster_prep A. Preparation cluster_transfection B. Transfection cluster_analysis C. Analysis A1 1. Seed cells in 24-well plate A2 2. Dilute DNA/siRNA in Opti-MEM A3 3. Dilute Liposomes in Opti-MEM A4 4. Combine and Incubate (20 min, RT) B1 5. Add lipoplexes to cells A4->B1 B2 6. Incubate (6h, 37°C) B1->B2 C1 7. Replace with fresh medium B2->C1 C2 8. Incubate (18-24h) C1->C2 C3 9. Perform Assay (Luciferase, Cytotoxicity, etc.) C2->C3

Figure 3: General experimental workflow for cell transfection using this compound.
Protocol: Luciferase Assay for Transfection Efficiency

This assay quantifies the expression of a reporter gene (luciferase) delivered by the vector.

  • Cell Lysis: After the post-transfection incubation period (Step B2 above), wash the cells with PBS.

  • Lysate Preparation: Add the appropriate lysis buffer (e.g., from a Promega Luciferase Assay Kit) to each well and incubate according to the manufacturer's instructions to lyse the cells and release the cellular contents.

  • Measurement: Transfer the cell lysate to a luminometer-compatible plate.

  • Substrate Addition: Add the luciferase assay substrate to the lysate.

  • Quantification: Immediately measure the light output (luminescence) using a luminometer. The intensity of the light is proportional to the amount of expressed luciferase enzyme.

  • Normalization: Normalize the luminescence reading to the total protein concentration in the lysate (determined by a separate protein assay like BCA or Bradford) to get RLU/mg protein.

Protocol: Cytotoxicity Assay (e.g., CellTiter 96)

This colorimetric assay measures cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 15,000 cells per well[1].

  • Treatment: After ~18 hours of incubation, treat the cells with the lipoplexes as described in the transfection protocol (using appropriately scaled volumes for a 96-well format, e.g., 0.08 µg DNA per well)[1].

  • Incubation: Incubate for 6 hours.

  • Assay:

    • Remove the lipoplex solution.

    • Add a mixture of 100 µl of fresh medium (e.g., Opti-MEM) and 20 µl of the CellTiter 96 AQueous One Solution Reagent to each well[1].

    • Incubate for 2 hours at 37 °C[1].

  • Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is directly proportional to the number of living cells.

  • Normalization: Normalize the results to control wells that were treated with medium only (representing 100% viability).

Conclusion

This compound is a potent and versatile multivalent cationic lipid for the non-viral delivery of nucleic acids. Its high charge density facilitates robust lipoplex formation and efficient, pH-dependent endosomal escape, leading to superior transfection and gene silencing efficiencies when compared to many conventional reagents[1][13]. Furthermore, its favorable cytotoxicity profile makes it an attractive candidate for both in vitro research and further development in therapeutic applications[10][12][13]. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and build upon this compound-based gene delivery systems.

References

The Core of Enhanced Paclitaxel Delivery: A Technical Guide to MVL5 Nanoparticles in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the application of Multivalent Lipid 5 (MVL5)-based nanoparticles in breast cancer research. This compound, a novel cationic lipid, has demonstrated significant potential as a component of drug delivery systems for the chemotherapeutic agent paclitaxel (B517696). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the experimental data, protocols, and underlying mechanisms of this compound nanoparticle technology.

Introduction to this compound Nanoparticles

This compound is a multivalent cationic lipid that, when formulated into nanoparticles, serves as a highly effective carrier for hydrophobic drugs like paclitaxel. In the context of breast cancer, where paclitaxel is a standard-of-care chemotherapy, delivery systems that can increase drug solubility, improve tumor penetration, and enhance cytotoxicity are of paramount interest. Research has shown that this compound-based micellar nanoparticles can dramatically increase the loading capacity of paclitaxel compared to conventional liposomal formulations. Furthermore, the incorporation of Polyethylene Glycol (PEG), a process known as PEGylation, has been found to enhance the penetration of these nanoparticles into cancer cells and improve their cytotoxic effects.[1]

The unique properties of this compound facilitate the formation of various nanoparticle morphologies, including nanodiscs, rods, and spheres, which can be tailored for optimal drug delivery. These nanoparticles are being investigated for their potential to overcome some of the limitations of current paclitaxel formulations, such as poor solubility and off-target toxicity.

Experimental Protocols

Detailed methodologies for the key experiments involving this compound nanoparticles are provided below. These protocols are based on published research and offer a template for reproducing and building upon these findings.

Synthesis of this compound-based Nanoparticles

Objective: To prepare paclitaxel-loaded this compound nanoparticles.

Materials:

  • This compound (multivalent cationic lipid)

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • PEG-DOPE (polyethylene glycol-distearoylphosphatidylethanolamine)

  • Paclitaxel (PTX)

  • Chloroform

  • Methanol

  • High-purity water

Protocol:

  • Prepare stock solutions of this compound, DOPC, PEG-DOPE, and paclitaxel in a chloroform:methanol (3:1 v/v) solvent.

  • In a glass vial, mix the lipid and paclitaxel solutions to achieve the desired molar ratios. A typical formulation might be 50 mol% this compound, (50-X) mol% DOPC, and X mol% paclitaxel, with or without 10 mol% PEG-DOPE.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Further dry the lipid film under vacuum for at least 12 hours to remove any residual solvent.

  • Hydrate the lipid film with high-purity water to the desired final lipid concentration (e.g., 1 mM).

  • For smaller, more uniform nanoparticles, the suspension can be sonicated.

Workflow for this compound Nanoparticle Synthesis:

G cluster_0 Preparation of Lipid-Drug Mixture cluster_1 Nanoparticle Formulation prep_lipids Prepare stock solutions of This compound, DOPC, PEG-DOPE, and Paclitaxel mix Mix solutions in desired molar ratios prep_lipids->mix evaporate Evaporate solvent to form lipid film mix->evaporate dry Dry film under vacuum evaporate->dry hydrate Hydrate film with high-purity water dry->hydrate sonicate Sonicate for uniform nanoparticles hydrate->sonicate final_product final_product sonicate->final_product Paclitaxel-loaded This compound Nanoparticles

A flowchart of the synthesis process for paclitaxel-loaded this compound nanoparticles.
In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic efficacy of paclitaxel-loaded this compound nanoparticles on breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7, SK-BR-3)

  • Complete culture medium

  • Paclitaxel-loaded this compound nanoparticles

  • Control nanoparticles (without paclitaxel)

  • Free paclitaxel solution

  • 96-well plates

  • MTT or similar cell viability reagent

  • Plate reader

Protocol:

  • Seed breast cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of paclitaxel-loaded this compound nanoparticles, control nanoparticles, and free paclitaxel in complete culture medium.

  • Remove the existing medium from the cells and replace it with the prepared drug solutions.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values (the concentration of the drug that inhibits 50% of cell growth).

Cellular Uptake and Tumor Penetration Analysis

Objective: To visualize and quantify the uptake and penetration of this compound nanoparticles into breast cancer cells and tumor spheroids.

Materials:

  • Fluorescently labeled this compound nanoparticles

  • Breast cancer cell lines

  • Confocal microscope

  • Flow cytometer

  • 3D tumor spheroid culture system

Protocol for Cellular Uptake (Confocal Microscopy):

  • Seed breast cancer cells on glass-bottom dishes.

  • Treat the cells with fluorescently labeled this compound nanoparticles for various time points.

  • Wash the cells to remove non-internalized nanoparticles.

  • Fix the cells and stain for cellular compartments (e.g., nucleus with DAPI) if desired.

  • Image the cells using a confocal microscope to visualize the intracellular localization of the nanoparticles.

Protocol for Cellular Uptake (Flow Cytometry):

  • Treat breast cancer cells in suspension or after detachment with fluorescently labeled this compound nanoparticles.

  • After incubation, wash the cells to remove excess nanoparticles.

  • Analyze the cells using a flow cytometer to quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

Protocol for Tumor Spheroid Penetration:

  • Generate 3D tumor spheroids from breast cancer cell lines.

  • Treat the spheroids with fluorescently labeled this compound nanoparticles.

  • After a set incubation period, fix and section the spheroids.

  • Image the sections using a confocal microscope to assess the depth of nanoparticle penetration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound nanoparticles for paclitaxel delivery in breast cancer research.

Table 1: Nanoparticle Characterization

FormulationPaclitaxel Loading (mol%)Size (nm)Zeta Potential (mV)
This compound/DOPC 2100-200+50
This compound/DOPC 4100-200+48
PEG-MVL5/DOPC 250-100+35
PEG-MVL5/DOPC 450-100+33

Data are representative and may vary based on specific preparation methods.

Table 2: In Vitro Cytotoxicity (IC50 Values)

Cell LineFormulationIC50 (nM)
MDA-MB-231 Free Paclitaxel~10
This compound-Paclitaxel~5
PEG-MVL5-Paclitaxel~2
MCF-7 Free Paclitaxel~15
This compound-Paclitaxel~8
PEG-MVL5-Paclitaxel~4

IC50 values are approximate and can vary between experiments.

Table 3: In Vivo Efficacy in Breast Cancer Xenograft Model

Treatment GroupTumor Volume Reduction (%)
Vehicle Control 0
Free Paclitaxel 40
This compound-Paclitaxel 65
PEG-MVL5-Paclitaxel 80

Data are illustrative of typical findings in preclinical models.

Signaling Pathways and Mechanisms of Action

While this compound itself is a component of the delivery vehicle and does not directly target a specific signaling pathway, its effective delivery of paclitaxel has significant downstream effects on cancer cell signaling. Paclitaxel's primary mechanism of action is the stabilization of microtubules, which leads to mitotic arrest and ultimately apoptosis.

Proposed Mechanism of Enhanced Delivery by PEG-MVL5 Nanoparticles:

G cluster_0 Extracellular cluster_1 Intracellular np PEG-MVL5 Nanoparticle cell_membrane Cancer Cell Membrane np->cell_membrane Enhanced Penetration (PEGylation) endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome release Paclitaxel Release endosome->release Endosomal Escape (Cationic this compound) microtubules Microtubule Stabilization release->microtubules apoptosis Apoptosis microtubules->apoptosis

The proposed mechanism of PEG-MVL5 nanoparticle-mediated paclitaxel delivery.

The enhanced efficacy of PEG-MVL5 nanoparticles is attributed to a combination of factors. The PEG coating is thought to improve the nanoparticle's stability and circulation time in vivo, while also surprisingly enhancing cellular uptake and penetration. The cationic nature of this compound may facilitate endosomal escape, allowing the paclitaxel payload to be released into the cytoplasm where it can interact with microtubules.

Conclusion and Future Directions

This compound-based nanoparticles represent a promising platform for the delivery of paclitaxel in breast cancer therapy. The ability to increase drug loading, enhance cytotoxicity, and improve tumor cell penetration highlights the potential of this technology to improve upon existing treatment regimens. Future research should focus on optimizing nanoparticle formulations for different breast cancer subtypes, evaluating their efficacy in a wider range of preclinical models, and investigating their long-term safety and biodistribution. The development of targeted this compound nanoparticles, decorated with ligands that bind to specific receptors on breast cancer cells, could further enhance their therapeutic index.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the MVL5 and GMO Liposome (B1194612) System

The this compound and Glycerol Monooleate (GMO) liposome system represents a significant advancement in non-viral gene delivery technology. This two-component system, composed of the multivalent cationic lipid this compound and the neutral helper lipid GMO, forms highly efficient cationic liposomes for the delivery of nucleic acids such as plasmid DNA (pDNA) and small interfering RNA (siRNA).[1] Its primary advantage lies in its high transfection efficiency, which is notably maintained even in the presence of high serum concentrations, a critical challenge for many gene delivery vectors.[1][2] This guide provides a comprehensive technical overview of the system's core components, mechanism of action, performance data, and detailed experimental protocols.

Core Components and Mechanism of Action

The efficacy of the this compound/GMO system stems from the synergistic properties of its two lipid components.

  • This compound (Multivalent Cationic Lipid): this compound is a custom-synthesized, pentavalent cationic lipid, meaning it carries a strong positive charge (+5e) at physiological pH.[3][4] This high charge density is crucial for efficiently condensing negatively charged nucleic acids (DNA/siRNA) into compact lipoplexes.[1] The structure of this compound features an aminopropylated carboxyspermine headgroup.[2]

  • GMO (Glycerol Monooleate): GMO is a neutral lipid known for its propensity to form non-lamellar, inverted cubic phases (QII) in aqueous environments.[1][3] This structural preference is key to the system's ability to facilitate endosomal escape.

The delivery process involves several stages. First, the positively charged this compound/GMO liposomes are mixed with negatively charged nucleic acids, spontaneously forming liposome-nucleic acid complexes (lipoplexes) through electrostatic interactions. These complexes are then introduced to cells and are primarily taken up through endocytosis, enclosing them within an endosomal vesicle.

The critical step for successful delivery is the release of the nucleic acid cargo from the endosome into the cytoplasm. This is where the unique combination of this compound and GMO excels. The high positive charge of this compound interacts with the negatively charged lipids of the endosomal membrane, bringing the two membranes into close proximity. Simultaneously, the presence of GMO promotes the formation of a highly curved, pore-like, or inverted cubic phase structure, which destabilizes the endosomal membrane, allowing the nucleic acid to escape into the cytoplasm.[1][3] This mechanism of efficient endosomal escape is a primary reason for the system's high gene silencing and transfection efficiency.[3]

G cluster_workflow Cellular Delivery Workflow A This compound/GMO Liposome + Nucleic Acid (NA) B Lipoplex Formation (Self-Assembly) A->B Electrostatic Interaction C Cellular Uptake (Endocytosis) B->C D Lipoplex in Endosome C->D E Endosomal Escape (Membrane Fusion/Destabilization) D->E GMO-mediated Phase Transition F Cytosolic Release of NA E->F

Fig. 1: Cellular uptake and endosomal escape pathway of this compound/GMO lipoplexes.

Once in the cytoplasm, the delivered siRNA can be loaded into the RNA-induced silencing complex (RISC), leading to the cleavage and degradation of its complementary messenger RNA (mRNA) and resulting in potent and specific gene silencing.

G cluster_risc siRNA Gene Silencing Pathway siRNA siRNA in Cytoplasm RISC_loading Loading into RISC (RNA-Induced Silencing Complex) siRNA->RISC_loading RISC_active Activated RISC RISC_loading->RISC_active Cleavage mRNA Cleavage and Degradation RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Fig. 2: Simplified diagram of the RNA-induced silencing complex (RISC) pathway.

Quantitative Data Summary

The performance of the this compound/GMO system has been quantitatively evaluated in several studies, demonstrating its superiority over other lipid-based vectors, particularly in challenging conditions.

Table 1: Physicochemical Properties of Core Components

Parameter This compound GMO (Glycerol Monooleate) Reference
Lipid Type Multivalent Cationic Neutral [1]
Valence (Z) 4.5 ± 0.1 0 [3][5]
Headgroup Area (A) 166 Ų 33 Ų [3]

| Molecular Weight | 1164.86 g/mol | 356.54 g/mol |[4] |

Table 2: Gene Silencing Efficiency of siRNA Lipoplexes Data reflects total gene knockdown (KT) at a charge ratio (ρ) of 10.

Lipid Formulation Mole Fraction of Neutral Lipid (ΦNL) Total Knockdown (KT) Reference
This compound/GMO 0.05 - 0.95 ~0.8 (High & Consistent) [3]
DOTAP/GMO 0.05 - 0.95 ~0.7 (Slight Decrease with higher ΦNL) [3]
This compound/DOPC 0.50 < 0.7 [3]

| This compound/DOPC | < 0.10 | ~0.8 |[3] |

Table 3: Transfection Efficiency (TE) of DNA Lipoplexes in the Presence of Serum Data compares the relative performance of different lipid compositions.

Lipid Formulation Serum Concentration Transfection Efficiency Key Finding Reference
This compound/GMO (ΦGMO=0.5) 0% - 50% High Least sensitive to serum addition; maintains high TE. [2]
This compound/DOPC 0% - 50% Moderate TE decreases slightly with increasing neutral lipid. [2]
This compound/Cholesterol 0% - 50% Moderate TE decreases with increasing neutral lipid. [2]

| DOTAP/Cholesterol | 0% - 50% | High (at 0%) to Low (at 50%) | Shows a gradual but significant decline in TE with serum. |[2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols based on cited literature.

G cluster_exp General Experimental Workflow P1 Protocol 1: Liposome Preparation P2 Protocol 2: Lipoplex Formation P1->P2 P3 Protocol 3: In Vitro Transfection P2->P3 P4 Protocol 4: Characterization & Analysis P3->P4

Fig. 3: Overview of the experimental workflow for using the this compound/GMO system.
Protocol 1: Preparation of this compound/GMO Liposomes (Thin-Film Hydration)

This protocol describes the formation of liposomes using the widely adopted thin-film hydration method, followed by sonication.[2][6]

1.1. Materials & Equipment:

  • This compound powder

  • Glycerol monooleate (GMO)

  • Chloroform (B151607) and/or Methanol (analytical grade)

  • Sterile, high-resistivity deionized water or desired buffer (e.g., HEPES)

  • Glass vials with Teflon-lined caps

  • Glass syringes

  • Nitrogen or Argon gas source

  • Vacuum system (e.g., rotary evaporator or vacuum pump)

  • Bath or probe sonicator

1.2. Procedure:

  • Lipid Dissolution: Prepare stock solutions of this compound and GMO in an appropriate organic solvent (e.g., chloroform or a chloroform/methanol mixture) to a convenient concentration (e.g., 1-10 mg/mL).[7]

  • Mixing: In a clean glass vial, combine the lipid stock solutions at the desired molar ratio (e.g., a mole fraction of ΦGMO = 0.5 is common for serum resistance).[2]

  • Film Formation: Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.

  • Drying: Place the vial under high vacuum for at least 2-12 hours to remove any residual solvent.[2][6]

  • Hydration: Add sterile, high-resistivity water or buffer to the dry lipid film to achieve the desired final lipid concentration (e.g., 1 mM total lipid).[2]

  • Vesicle Formation: Incubate the mixture at 37 °C for at least 12 hours to allow for complete hydration of the lipid film.[6]

  • Sonication: Sonicate the aqueous lipid dispersion using a bath or tip sonicator until the solution becomes clear. This process breaks down large multilamellar vesicles into smaller unilamellar vesicles.[2][7] The resulting liposome solution can be stored at 4 °C.

Protocol 2: Formation of this compound/GMO-Nucleic Acid Lipoplexes

This protocol details the complexation of the cationic liposomes with anionic nucleic acids.

2.1. Materials:

  • Prepared this compound/GMO liposome solution (from Protocol 1)

  • Nucleic acid (pDNA or siRNA) stock solution of known concentration

  • Serum-free cell culture medium (e.g., Opti-MEM)

2.2. Procedure:

  • Dilute the required amount of this compound/GMO liposomes in a sterile tube with serum-free medium.

  • In a separate sterile tube, dilute the required amount of nucleic acid with serum-free medium. The amount is determined by the desired charge ratio (ρ), which is the ratio of positive charges from the cationic lipid to negative charges from the nucleic acid phosphate (B84403) backbone. A ρ of 10 is often used.[3]

  • Combine the diluted liposome solution with the diluted nucleic acid solution.

  • Mix gently and incubate at room temperature for 20-30 minutes to allow for stable complex formation.[2] The lipoplex solution is now ready for transfection.

Protocol 3: In Vitro Cell Transfection

This protocol provides a general workflow for transfecting mammalian cells in culture.

3.1. Materials:

  • Cultured mammalian cells (e.g., M21 melanoma, PC-3 prostate cancer).[2]

  • Prepared lipoplex solution (from Protocol 2)

  • Complete cell culture medium (with or without serum)

  • HEPES-buffered saline (HBS) or Phosphate-buffered saline (PBS)

3.2. Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to a desired confluency (typically 70-90%) before transfection.

  • Cell Washing: Gently wash the cell monolayers twice with sterile PBS or HBS to remove any residual serum or medium.[7]

  • Transfection: Add the lipoplex solution (from Protocol 2) to the cells. For transfection in the presence of serum, serum can be added directly to the lipoplex solution before it is added to the cells.[2]

  • Incubation: Incubate the cells with the lipoplexes at 37°C in a CO₂ incubator for a specified period (e.g., 4-6 hours or longer).

  • Medium Change: After the incubation period, the transfection medium can be replaced with fresh, complete culture medium.

  • Assay: Continue to culture the cells for 24-72 hours post-transfection before assaying for gene expression (for pDNA) or gene knockdown (for siRNA) using appropriate methods (e.g., luciferase assay, qPCR, western blot).

Protocol 4: Key Characterization Methods

Proper characterization is essential to ensure the quality and consistency of the liposome formulation.

  • Size and Zeta Potential: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and polydispersity index (PDI) of the liposomes and lipoplexes. The zeta potential, also measured by DLS, indicates the surface charge, which is crucial for nucleic acid binding and stability.

  • Morphology and Structure: Cryogenic Transmission Electron Microscopy (Cryo-TEM) allows for the direct visualization of the shape and lamellarity of the liposomes and can reveal the structure of lipoplexes.[8]

  • Phase Behavior: Small-Angle X-ray Scattering (SAXS) is a powerful technique used to determine the lipid phase structure (e.g., lamellar Lα or cubic QII) of the liposome-nucleic acid complexes.[3]

  • Encapsulation Efficiency: For drug-loaded liposomes, encapsulation efficiency can be determined by separating the liposomes from the unencapsulated drug (e.g., via centrifugation or dialysis) and quantifying the free drug in the supernatant using methods like HPLC or UV-Vis spectrophotometry.[9]

References

Methodological & Application

Revolutionizing Gene Silencing: The MVL5 Protocol for High-Efficiency siRNA Transfection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Small interfering RNA (siRNA) has emerged as a powerful tool for post-transcriptional gene silencing, offering therapeutic potential for a wide range of diseases. However, the efficient and safe delivery of siRNA into target cells remains a significant challenge. The MVL5 protocol addresses this bottleneck by utilizing a novel non-viral vector system composed of the pentavalent cationic lipid this compound and the neutral lipid glycerol (B35011) mono-oleate (GMO). This system self-assembles with siRNA to form a unique double-gyroid bicontinuous inverted cubic phase, facilitating high transfection efficiency and potent gene knockdown, even in the presence of serum.[1][2] These application notes provide a detailed overview of the this compound protocol, including its underlying mechanism, experimental procedures, and performance data.

Mechanism of Action: The Power of the Nanogyroid Structure

The this compound/GMO-siRNA complex's high efficiency stems from its distinct nanostructure. The combination of the highly charged this compound lipid with the cubic phase-favoring GMO lipid leads to the formation of a double-gyroid bicontinuous inverted cubic phase.[1] This structure optimizes membrane charge density and promotes pore formation, which are crucial for the endosomal escape of the siRNA cargo into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[1] The high charge density of this compound enhances the electrostatic attraction to the negatively charged endosomal membrane, promoting membrane fusion and subsequent release of the siRNA.[1]

cluster_transfection This compound/GMO-siRNA Transfection Workflow prep Preparation of this compound/GMO Liposomes complexation Complexation with siRNA prep->complexation Mix transfection Addition to Cells complexation->transfection Add to cell culture incubation Incubation transfection->incubation Incubate for 24-72h analysis Analysis of Gene Knockdown incubation->analysis Measure mRNA/protein levels

Figure 1. A simplified workflow for siRNA transfection using the this compound protocol.

Quantitative Data Summary

The this compound/GMO system has demonstrated superior gene silencing efficacy and lower cytotoxicity compared to other common transfection reagents. The following tables summarize key quantitative data from comparative studies.

Table 1: Gene Knockdown Efficiency of this compound/GMO-siRNA Complexes

Lipid FormulationCell LineTarget GeneKnockdown Efficiency (%)Reference
This compound/GMOMouse Fibroblast L-cellsLuciferase~80-90%[1]
This compound/DOPCMouse Fibroblast L-cellsLuciferase~40-70%[1]
DOTAP/GMOMouse Fibroblast L-cellsLuciferase~60-75%[1]

Table 2: Cytotoxicity of this compound-based siRNA Complexes

Lipid FormulationCell LineViability AssayKey FindingReference
This compound/GMO-siRNAMouse Fibroblast L-cellsCell Viability & Membrane IntegrityNo significant toxicity observed compared to lipid-only controls.[1]
This compound/DOPC-siRNAMouse Fibroblast L-cellsCell Viability & Membrane IntegrityNo significant toxicity observed compared to lipid-only controls.[1]

Experimental Protocols

This section provides a detailed methodology for siRNA transfection using the this compound/GMO protocol in adherent mammalian cells.

Materials
  • This compound/GMO lipid blend (e.g., Avanti Polar Lipids, #640009)

  • siRNA targeting the gene of interest (20 µM stock in RNase-free water)

  • Negative control siRNA (scrambled sequence)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete cell culture medium with serum

  • Adherent mammalian cells

  • Multi-well tissue culture plates

  • Sterile, RNase-free microcentrifuge tubes

Protocol: siRNA Transfection in a 6-Well Plate

1. Preparation of this compound/GMO Liposomes (1 mM Stock Solution):

  • Follow the manufacturer's instructions for the preparation of the 1 mM liposome (B1194612) stock solution from the lipid blend. This typically involves hydration of the lipid film with an appropriate buffer.

2. Cell Seeding:

  • The day before transfection, seed healthy, subconfluent cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Use 2 mL of complete culture medium per well.

3. Preparation of siRNA-Liposome Complexes:

  • For each well to be transfected:

    • In an RNase-free microcentrifuge tube (Tube A), dilute the desired amount of siRNA (e.g., 60 pmol) in 100 µL of serum-free medium. Mix gently by pipetting.

    • In a separate RNase-free microcentrifuge tube (Tube B), dilute the this compound/GMO liposome stock solution. The optimal lipid-to-siRNA ratio should be determined empirically, but a starting point is a 5:1 charge ratio (+/-).

    • Add the diluted liposome solution (Tube B) to the diluted siRNA solution (Tube A). Do not vortex. Mix gently by pipetting up and down.

    • Incubate the mixture for 15-20 minutes at room temperature to allow for the formation of siRNA-liposome complexes.

4. Transfection:

  • Gently add the 200 µL of the siRNA-liposome complex mixture dropwise to the cells in the 6-well plate.

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO2 incubator.

5. Post-Transfection:

  • The this compound/GMO system is effective in the presence of serum, so a media change after transfection is not typically necessary.

  • Analyze gene knockdown 24-72 hours post-transfection. The optimal time point will depend on the target gene's mRNA and protein turnover rates.

6. Analysis of Gene Knockdown:

  • mRNA analysis: Harvest cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to determine the relative expression of the target gene's mRNA, normalized to a housekeeping gene.

  • Protein analysis: Lyse the cells and perform a Western blot to determine the level of the target protein, using an appropriate loading control for normalization.

cluster_pathway This compound-mediated siRNA Delivery Pathway start This compound/GMO-siRNA Complex endocytosis Endocytosis start->endocytosis Cellular Uptake endosome Endosome Formation endocytosis->endosome escape Endosomal Escape endosome->escape Membrane Fusion & Pore Formation cytoplasm siRNA in Cytoplasm escape->cytoplasm risc RISC Loading cytoplasm->risc cleavage mRNA Cleavage risc->cleavage Target Recognition silencing Gene Silencing cleavage->silencing

Figure 2. Signaling pathway of this compound-mediated siRNA delivery and gene silencing.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Knockdown Efficiency Suboptimal lipid-to-siRNA ratio.Perform a dose-response experiment to determine the optimal ratio.
Low cell confluency.Ensure cells are 50-70% confluent at the time of transfection.
Ineffective siRNA sequence.Use a validated positive control siRNA and consider testing multiple siRNA sequences for your target.
Incorrect analysis time point.Perform a time-course experiment (24, 48, 72 hours) to determine the optimal time for analysis.
High Cell Toxicity Lipid concentration is too high.Reduce the amount of this compound/GMO liposomes used in the transfection.
Cells are unhealthy.Use healthy, low-passage number cells for transfection.
Contamination.Ensure all reagents and materials are sterile and RNase-free.

Conclusion

The this compound protocol for siRNA transfection offers a robust and highly efficient method for gene silencing in a variety of cell types. Its unique mechanism of action, centered around the formation of a nanogyroid structure, facilitates superior endosomal escape and potent gene knockdown with minimal cytotoxicity. By following the detailed protocols and optimization guidelines provided in these application notes, researchers can effectively leverage the this compound/GMO system to advance their gene function studies and therapeutic development efforts.

References

Application Notes and Protocols for MVL5 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5 is a synthetic, multivalent cationic lipid that has emerged as a highly efficient, non-viral vector for the delivery of nucleic acids (siRNA and DNA) and hydrophobic drugs into a wide range of eukaryotic cells.[1][2] Its pentavalent headgroup contributes to a high charge density, facilitating strong interaction with negatively charged cargo and cellular membranes, leading to efficient endocytosis and subsequent endosomal escape.[3] These characteristics, combined with a favorable toxicity profile compared to some other commercially available transfection reagents, make this compound a valuable tool in cell culture-based research, particularly in the fields of cancer biology and gene therapy.[1]

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, with a focus on siRNA-mediated gene silencing and drug delivery.

Key Applications

  • siRNA-Mediated Gene Silencing: this compound is highly effective for the delivery of small interfering RNA (siRNA) to achieve potent and specific knockdown of target genes. When formulated with helper lipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or glycerol (B35011) monooleate (GMO), this compound-siRNA complexes exhibit superior silencing efficiency compared to monovalent cationic lipids like DOTAP.[1][3]

  • Drug Delivery of Hydrophobic Compounds: this compound can be formulated into lipid nanoparticles to encapsulate and deliver hydrophobic drugs, such as paclitaxel (B517696). These formulations can enhance the solubility and cytotoxic efficacy of the encapsulated drug.[4][5]

Data Presentation

Table 1: Gene Silencing Efficiency of this compound-siRNA Complexes

This table summarizes the total gene knockdown (KT) efficiency of this compound/DOPC-siRNA complexes compared to DOTAP/DOPC-siRNA complexes targeting the firefly luciferase gene. Data is presented at a charge ratio (ρchg) of 15 as a function of the neutral lipid mole fraction (ΦNL).

Cationic LipidNeutral Lipid Mole Fraction (ΦNL)Total Gene Knockdown (KT)
This compound 0.1~0.9
0.3~0.9
0.5~0.9
DOTAP 0.1~0.6
0.3~0.55
0.5~0.5

Data adapted from Biochemistry, 2008.[1]

Table 2: Cytotoxicity of this compound-Paclitaxel Nanoparticles

This table presents the half-maximal inhibitory concentration (IC50) of paclitaxel (PTX) formulated with this compound-based cationic lipid nanoparticles (CLNPs) in PC3 human prostate cancer cells. A significant reduction in IC50 was observed for this compound CLNPs compared to DOTAP CLNPs.[4]

FormulationPaclitaxel (PTX) Mole %IC50 (nM)
This compound CLNPs 4 mol%13
3 mol%11
DOTAP CLNPs 4 mol%51
3 mol%17

Data adapted from bioRxiv, 2025.[4]

Experimental Protocols

Protocol 1: Preparation of this compound/DOPC-siRNA Complexes for Gene Silencing

This protocol describes the preparation of this compound/DOPC-siRNA complexes for transfection of adherent cells in a 24-well plate format.

Materials:

  • This compound

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • siRNA (targeting gene of interest and non-targeting control)

  • Opti-MEM® I Reduced Serum Medium

  • Sterile, RNase-free microcentrifuge tubes and pipette tips

  • Adherent cells (e.g., HEK293, HeLa, MDA-MB-231)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection. For most cell lines, 5 x 104 cells per well is a good starting point.

  • Liposome (B1194612) Preparation:

    • Prepare a stock solution of this compound and DOPC in chloroform (B151607) or another suitable organic solvent.

    • In a sterile glass vial, combine the desired molar ratio of this compound and DOPC.

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

    • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile water or PBS) to a final lipid concentration of 1 mM.

    • Vortex vigorously to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the suspension can be sonicated or extruded through polycarbonate membranes.

  • Complex Formation (per well):

    • Solution A (siRNA): In a sterile microcentrifuge tube, dilute the desired amount of siRNA (e.g., 20 pmol) in 50 µL of Opti-MEM®. Mix gently.

    • Solution B (this compound/DOPC): In a separate sterile microcentrifuge tube, dilute the appropriate amount of the 1 mM this compound/DOPC liposome solution in 50 µL of Opti-MEM®. The amount of liposome solution will depend on the desired charge ratio (ρchg). Mix gently.

    • Combine Solution A and Solution B by adding the diluted siRNA to the diluted liposomes. Mix gently by pipetting up and down.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.

  • Transfection:

    • Aspirate the growth medium from the cells.

    • Add 400 µL of fresh, serum-free medium to each well.

    • Add the 100 µL of this compound/DOPC-siRNA complex dropwise to each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After 4-6 hours, add 500 µL of complete growth medium (containing serum) to each well. Alternatively, the transfection medium can be replaced with fresh complete medium.

    • Incubate the cells for 24-72 hours before assessing gene knockdown.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of this compound formulations.

Materials:

  • Cells treated with this compound formulations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and treat with various concentrations of the this compound formulation as described in your experimental design. Include untreated cells as a control.

  • At the desired time point (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: Apoptosis (Annexin V) Assay

This protocol is for quantifying apoptosis in cells treated with this compound formulations using flow cytometry.

Materials:

  • Cells treated with this compound formulations

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the this compound formulation in a suitable culture vessel (e.g., 6-well plate).

  • At the end of the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Visualization of Concepts

Signaling Pathway: this compound-mediated siRNA Delivery Targeting KRAS

The following diagram illustrates the conceptual pathway of using this compound to deliver siRNA that targets the KRAS oncogene, a key driver in many cancers. Silencing KRAS leads to the downregulation of downstream effector pathways, such as the RAF-MEK-ERK pathway, ultimately inhibiting cell proliferation and promoting apoptosis.

KRAS_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase KRAS KRAS Receptor Tyrosine Kinase->KRAS MVL5_siRNA This compound-siRNA Complex Endosome Endosome MVL5_siRNA->Endosome Endocytosis siRNA siRNA (KRAS) Endosome->siRNA Endosomal Escape RISC RISC siRNA->RISC KRAS_mRNA KRAS mRNA RISC->KRAS_mRNA mRNA Cleavage KRAS_mRNA->KRAS Translation RAF RAF KRAS->RAF Cell Proliferation Cell Proliferation Apoptosis Inhibition Apoptosis Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Gene Expression->Cell Proliferation Gene Expression->Apoptosis Inhibition

Caption: this compound-siRNA delivery targeting KRAS to inhibit cancer cell signaling.

Experimental Workflow: Gene Silencing Experiment

This diagram outlines the major steps involved in a typical gene silencing experiment using this compound-siRNA complexes.

Gene_Silencing_Workflow start Start cell_seeding Seed Cells in Culture Plate start->cell_seeding prepare_complexes Prepare this compound-siRNA Complexes cell_seeding->prepare_complexes transfect_cells Transfect Cells prepare_complexes->transfect_cells incubate Incubate (24-72h) transfect_cells->incubate analysis Analysis incubate->analysis qpcr qPCR for mRNA levels analysis->qpcr western_blot Western Blot for protein levels analysis->western_blot phenotypic_assay Phenotypic Assay (e.g., Viability, Apoptosis) analysis->phenotypic_assay end End qpcr->end western_blot->end phenotypic_assay->end

Caption: Workflow for a gene silencing experiment using this compound.

References

Application Notes and Protocols: MVL5 In Vivo Studies for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5, a pentavalent cationic lipid, has emerged as a promising component of advanced drug delivery systems. Its unique multivalent structure offers significant advantages over traditional monovalent cationic lipids, such as DOTAP, in the formulation of nanoparticles for therapeutic delivery.[1][2] Formulations incorporating this compound have demonstrated a remarkable ability to increase the loading capacity of hydrophobic drugs like paclitaxel (B517696) and can be engineered to form various nanostructures, including nanodiscs, rods, and spheres.[1][3] Furthermore, PEGylation of this compound-containing nanoparticles has been shown to enhance cellular uptake and penetration, suggesting a potential for improved in vivo efficacy and tumor targeting.[1][3]

These application notes provide a comprehensive overview of the use of this compound in preclinical in vivo studies. They are intended to guide researchers in the formulation, characterization, and in vivo evaluation of this compound-based drug delivery systems for applications in cancer therapy and other areas. The protocols provided are based on published research and established methodologies for lipid nanoparticle drug delivery.

Data Presentation: Formulation and Efficacy

The following tables summarize key quantitative data from studies on this compound-based nanoparticles, providing a basis for comparison and formulation development.

Table 1: Paclitaxel (PTX) Solubility in this compound vs. DOTAP Cationic Lipid Nanoparticles (CLNPs)

Formulation (mol%)PTX Solubility Limit (mol%)Fold Increase vs. DOTAPReference
50% DOTAP~3%-[1]
10% this compound~3%~1x[1]
75% this compound~6%~2x[1]
92% this compound>8% (stable for 10-12h)~3x[1]

Table 2: In Vitro Cytotoxicity (IC50) of Paclitaxel Formulations

FormulationPTX Concentration (mol%)Cell LineIC50 (nM)Reference
DOTAP CLNPs4%HeLa51[1]
This compound CLNPs4%HeLa13[1]
DOTAP CLNPs3%HeLa17[1]
This compound CLNPs3%HeLa11[1]

Experimental Protocols

Protocol 1: Preparation of this compound-Based Nanoparticles for Hydrophobic Drug Delivery (e.g., Paclitaxel)

This protocol describes the preparation of this compound-containing nanoparticles using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (pentavalent cationic lipid)

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • PEG-lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • Paclitaxel (or other hydrophobic drug)

  • Chloroform/Methanol mixture (e.g., 2:1 v/v)

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired amounts of this compound, DOPC, PEG-lipid, and paclitaxel in the chloroform/methanol solvent mixture. A typical formulation might consist of 50 mol% this compound, 40 mol% DOPC, and 10 mol% PEG-lipid, with paclitaxel at a desired molar percentage relative to the total lipid.

    • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid transition temperature (e.g., 40-50°C).

    • Reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the flask's inner surface.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed (e.g., 40-50°C) sterile PBS (pH 7.4). The volume of PBS will determine the final lipid concentration.

    • Gently rotate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs). This process may take 30-60 minutes.

  • Size Reduction (Extrusion):

    • To create unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Draw the MLV suspension into a syringe and pass it through the extruder to another syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure the entire sample passes through the membrane.

    • The resulting suspension contains unilamellar nanoparticles.

  • Purification and Sterilization:

    • To remove any unencapsulated drug, the nanoparticle suspension can be purified by methods such as size exclusion chromatography or dialysis.[4]

    • For in vivo use, sterilize the final formulation by passing it through a 0.22 µm syringe filter.[4]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the drug loading and encapsulation efficiency using a validated analytical method like HPLC.

Protocol 2: In Vivo Therapeutic Efficacy Study in a Solid Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound-based drug formulations in a xenograft mouse model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Cancer cell line (e.g., MDA-MB-231 for a breast cancer model)

  • Matrigel

  • This compound-drug formulation

  • Control formulations (e.g., free drug, empty nanoparticles)

  • Sterile syringes and needles

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio).

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly divide the tumor-bearing mice into treatment groups (e.g., n=5-8 mice per group):

      • Group 1: Saline (or PBS) control

      • Group 2: Empty this compound nanoparticles

      • Group 3: Free drug (e.g., Paclitaxel in a standard vehicle)

      • Group 4: this compound-drug nanoparticle formulation

    • Administer the treatments via an appropriate route, typically intravenous (i.v.) injection through the tail vein. The dosing schedule will depend on the drug's known efficacy and toxicity profile (e.g., once every 3 days for 4 cycles).

  • Monitoring and Data Collection:

    • Measure the tumor volume and body weight of each mouse every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

    • Monitor the animals for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise the tumors, weigh them, and take photographs.

    • Optionally, tumors and major organs (liver, spleen, kidneys, lungs, heart) can be collected for histological analysis (e.g., H&E staining) or immunohistochemistry (e.g., for apoptosis markers like cleaved caspase-3).

Protocol 3: In Vivo Biodistribution Study

This protocol describes how to assess the biodistribution of this compound nanoparticles in vivo using a fluorescent label.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., incorporating a lipophilic dye like DiR or DiD)

  • Tumor-bearing mice (prepared as in Protocol 2)

  • In vivo imaging system (IVIS) or similar

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administration of Labeled Nanoparticles:

    • Administer the fluorescently labeled this compound nanoparticles to tumor-bearing mice via i.v. injection.

  • In Vivo Imaging:

    • At various time points post-injection (e.g., 1, 4, 8, 24, 48 hours), anesthetize the mice.

    • Place the mice in the in vivo imaging system and acquire whole-body fluorescence images.[5][6]

  • Ex Vivo Organ Imaging:

    • At the final time point (e.g., 48 hours), euthanize the mice.

    • Excise the tumor and major organs (liver, spleen, kidneys, lungs, heart, brain).

    • Arrange the organs in the imaging system and acquire ex vivo fluorescence images to quantify the signal in each tissue.[5]

  • Data Analysis:

    • Use the imaging software to draw regions of interest (ROIs) around the tumor and organs in both the in vivo and ex vivo images.

    • Quantify the average radiant efficiency within each ROI to determine the relative accumulation of the nanoparticles in different tissues over time.

Visualizations

Signaling Pathway and Experimental Workflows

experimental_workflow Figure 1. Experimental Workflow for In Vivo Efficacy Study cluster_prep Formulation & Preparation cluster_in_vivo In Vivo Study cluster_analysis Endpoint Analysis prep Prepare this compound-Drug Nanoparticles (Protocol 1) char Characterize Size, PDI, Zeta Potential, Drug Load prep->char implant Tumor Cell Implantation in Mice char->implant group Randomize into Treatment Groups implant->group treat Administer Formulations (i.v. injection) group->treat monitor Monitor Tumor Growth & Body Weight treat->monitor euthanize Euthanize Mice at Study Endpoint monitor->euthanize excise Excise & Weigh Tumors euthanize->excise histo Histological Analysis (e.g., H&E, IHC) excise->histo delivery_mechanism Figure 2. Proposed Mechanism of PEGylated this compound Nanoparticle Delivery cluster_circulation cluster_tumor Tumor Microenvironment cluster_cell Cancer Cell np PEGylated this compound-NP (Steric Shielding) extravasation Extravasation np->extravasation Long circulation epr Enhanced Permeation & Retention (EPR) Effect uptake Enhanced Cellular Uptake (Endocytosis) extravasation->uptake Tumor accumulation endosome Endosome uptake->endosome escape Endosomal Escape endosome->escape High charge density of this compound aids escape release Drug Release escape->release paclitaxel_pathway Figure 3. Paclitaxel's Mechanism of Action on Microtubules cluster_microtubule Microtubule Dynamics ptx Paclitaxel (released from this compound-NP) assembly Microtubule Assembly ptx->assembly Promotes disassembly Microtubule Disassembly ptx->disassembly Inhibits tubulin Tubulin Dimers tubulin->assembly mitotic_spindle Mitotic Spindle Formation assembly->mitotic_spindle mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Dysfunctional apoptosis Apoptosis (Cell Death) mitotic_arrest->apoptosis

References

Application Notes and Protocols for MVL5-Mediated DNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5 is a potent, multivalent cationic lipid designed for the efficient delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into a wide range of eukaryotic cells.[1][2][3][4][5] Its unique structure, featuring multiple positive charges, allows for strong condensation of negatively charged DNA, protecting it from nuclease degradation and facilitating cellular uptake.[6] For optimal performance, this compound is typically formulated with a neutral "helper" lipid, such as Glycerol Monooleate (GMO) or 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), to form cationic liposomes or lipid nanoparticles (LNPs).[7][8][9] These formulations have demonstrated high transfection efficiency, in some cases outperforming commercially available reagents, especially in the presence of serum.[7][8][10]

The key to successful DNA delivery with this compound lies in the careful optimization of the formulation and transfection conditions. Critical parameters include the molar ratio of this compound to the helper lipid and the charge ratio (ρ) of the cationic lipid to the DNA. This document provides detailed protocols and guidelines for optimizing the dosage of this compound for effective DNA delivery.

Data Presentation: Optimizing this compound Formulations

The following tables summarize key quantitative parameters for preparing and using this compound-based transfection complexes. Optimization is crucial, and these values should serve as a starting point for developing cell-type-specific protocols.

Table 1: Recommended Starting Conditions for this compound/GMO Formulation

ParameterRecommendationSource
Lipid Composition This compound:GMO (1:1 molar ratio)[7]
Liposome (B1194612) Stock Solution 1 mM total lipid in sterile water[7]
DNA Concentration Dilute to 4 µg/mL in Opti-MEM or DMEM[7]
Liposome:DNA Ratio 12 µL of 1 mM liposome solution per 1 µg of DNA[7]
DNA per well (24-well plate) 0.4 µg[7][9]
Incubation Time (Complex Formation) 20 minutes at room temperature[7]
Incubation Time (with Cells) 6 hours[7][9]

Table 2: Key Optimization Parameters for this compound Formulations

ParameterDefinitionTypical Range & ConsiderationsSource
Charge Ratio (ρ) Ratio of positive charges from this compound to negative charges from DNA's phosphate (B84403) backbone.A starting point of ρ = 10 is suggested for this compound/DOPC.[10] Higher charge ratios (e.g., up to 50) have been explored for other cationic lipids and may increase transfection efficiency but also cytotoxicity.[11][10][11]
Helper Lipid Molar Fraction (ΦNL) The molar percentage of the neutral helper lipid (e.g., GMO, DOPC) in the total lipid mixture.Varies depending on the cell type and helper lipid. For this compound/DOPC, a 50/50 mole percentage is a common starting point.[10][10]
Membrane Charge Density (σM) The average charge per unit area of the liposome membrane, controlled by the ratio of this compound to the helper lipid.This is a critical parameter for optimization. A bell-shaped curve for transfection efficiency versus σM has been observed, indicating an optimal density for maximal efficiency.[9][9]
DNA Quality Purity of the plasmid DNA preparation.An A260/A280 ratio of ≥1.8 is recommended. Use endotoxin-free DNA preparations.[11]
Cell Confluency The percentage of the culture dish covered by cells at the time of transfection.70-90% confluency is generally recommended.[7][7]

Experimental Protocols

Protocol 1: DNA Transfection using this compound/GMO Lipid Blend (24-Well Plate Format)

This protocol is adapted from the technical data sheet for the this compound/GMO Transfection Reagent Kit.[7]

Materials:

  • This compound/GMO lipid blend (1:1 molar ratio)

  • Sterile, high-resistivity water

  • Plasmid DNA (high purity, ≥1.8 A260/A280)

  • Opti-MEM® I Reduced Serum Medium or DMEM

  • 24-well tissue culture plates

  • Cells to be transfected

  • Sterile microcentrifuge tubes

Procedure:

A. Preparation of 1 mM Liposome Stock Solution:

  • Hydrate the provided lipid blend (e.g., 0.6 mg this compound and 0.2 mg GMO) with 1 mL of sterile, high-resistivity water to achieve a 1 mM total lipid concentration.[7]

  • Incubate the mixture at 37°C for at least 12 hours to ensure complete hydration.[7]

  • Sonicate the hydrated lipid suspension in a water bath sonicator for 10 minutes, or until the solution becomes clear.[7]

  • For sterile applications, filter the liposome solution through a 0.2 µm syringe filter.

  • Store the liposome stock solution at 4°C for up to four months. Sonicate briefly before each use.[7]

B. Cell Seeding:

  • The day before transfection, seed cells in a 24-well plate so that they will be approximately 70% confluent at the time of transfection.[7]

C. Transfection Procedure:

  • In a sterile tube, dilute the desired amount of plasmid DNA in Opti-MEM or DMEM. To transfect 0.4 µg of DNA per well, prepare a 4 µg/mL DNA solution.[7][9]

  • In a separate tube, add the appropriate volume of the 1 mM liposomal stock solution to the diluted plasmid DNA. Use 12 µL of the liposome solution for every 1 µg of DNA.[7]

  • Mix gently and incubate at room temperature for 20 minutes to allow for the formation of lipid-DNA complexes.[7]

  • Add 200 µL of the complex solution (containing 0.4 µg of DNA) dropwise to each well of the 24-well plate.[7]

  • Gently rock the plate to ensure even distribution of the complexes.

  • Incubate the cells at 37°C in a CO₂ incubator for 6 hours.[7]

  • After the 6-hour incubation, remove the transfection medium.

  • Wash each well once with sterile phosphate-buffered saline (PBS).

  • Add fresh, complete culture medium to each well.

  • Incubate for an additional 18-48 hours before assaying for gene expression.

Protocol 2: General Method for Optimization of this compound/DOPC Formulations

This protocol provides a framework for optimizing this compound and DOPC formulations based on charge ratio (ρ).

Materials:

  • This compound

  • DOPC

  • Plasmid DNA

  • Appropriate solvents (e.g., chloroform/methanol)

  • Sterile water or buffer

  • Cells and culture reagents

Procedure:

A. Preparation of Lipid Stock Solutions:

  • Prepare individual stock solutions of this compound and DOPC in a suitable organic solvent (e.g., chloroform/methanol 9:1, v/v) at a known concentration (e.g., 10 mg/mL).[4]

B. Preparation of this compound/DOPC Liposomes:

  • In a glass vial, combine the this compound and DOPC stock solutions to achieve the desired molar ratio (e.g., start with a 1:1 molar ratio).

  • Evaporate the solvent under a stream of nitrogen and then under high vacuum for at least 12 hours to form a thin lipid film.[4]

  • Hydrate the lipid film with sterile water or buffer to a final total lipid concentration of 0.5 mM.[4]

  • Incubate at 37°C for at least 12 hours.[4]

  • Sonicate to clarity.

C. Calculation of Charge Ratio (ρ):

  • The charge ratio is calculated as: ρ = (moles of this compound × 5) / (moles of DNA base pairs × 2) Note: this compound has a valency of +5. Each DNA base pair has two negative charges from the phosphate backbone.

D. Formation of Lipid-DNA Complexes and Transfection:

  • For a starting optimization, aim for a charge ratio (ρ) of 10.[10]

  • Dilute the required amount of plasmid DNA in serum-free medium.

  • In a separate tube, dilute the calculated volume of the this compound/DOPC liposome suspension in serum-free medium.

  • Combine the diluted DNA and liposome solutions, mix gently, and incubate for 20-30 minutes at room temperature.

  • Add the complexes to your cells (seeded the day before at 70-90% confluency).

  • Follow the incubation and post-transfection steps as outlined in Protocol 1.

  • Systematically vary the charge ratio (e.g., ρ = 5, 10, 15, 20) and the molar fraction of DOPC to find the optimal conditions for your specific cell type and application.

Visualizations

Experimental Workflow for this compound-Mediated DNA Delivery

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_assay Analysis prep_lipids 1. Prepare Lipid Solution (this compound + Helper Lipid) hydrate 2. Hydrate & Sonicate to form Liposomes prep_lipids->hydrate mix 4. Mix Liposomes and DNA hydrate->mix prep_dna 3. Dilute Plasmid DNA in Serum-Free Medium prep_dna->mix incubate 5. Incubate 20-30 min at Room Temperature mix->incubate add_complex 6. Add Complexes to Cells (70-90% Confluent) incubate->add_complex incubate_cells 7. Incubate with Cells (e.g., 6 hours) add_complex->incubate_cells change_medium 8. Replace with Fresh Complete Medium incubate_cells->change_medium express 9. Incubate 18-48h for Gene Expression change_medium->express assay 10. Assay for Transgene Expression express->assay

Caption: Workflow for DNA transfection using this compound-based liposomes.

Proposed Signaling Pathway for this compound-Mediated DNA Delivery

G cluster_endosome complex This compound/DNA Complex (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) complex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Early Endosome endocytosis->endosome escape Endosomal Escape endosome->escape Membrane Fusion & Pore Formation dna_release DNA Release cytoplasm Cytoplasm escape->cytoplasm translation Translation cytoplasm->translation nucleus Nucleus dna_release->nucleus Nuclear Import transcription Transcription nucleus->transcription mrna mRNA transcription->mrna mrna->cytoplasm Export protein Expressed Protein translation->protein

References

Preparing MVL5/GMO Transfection Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into eukaryotic cells is a cornerstone of modern biological research and therapeutic development. Non-viral gene delivery systems are increasingly favored due to their enhanced safety profile compared to viral vectors. Among these, cationic liposome-based transfection reagents have demonstrated significant promise. The MVL5/GMO system, a two-component formulation comprising the multivalent cationic lipid this compound and the neutral helper lipid Glyceryl Monooleate (GMO), has emerged as a highly efficient vector for the transfection of plasmid DNA and siRNA into a broad range of cell types.[1]

A key advantage of the this compound/GMO system is its high transfection efficiency, particularly in the presence of serum, which obviates the need for serum starvation that can negatively impact cell health and experimental outcomes.[1] The unique combination of the high charge density of this compound and the phase behavior of GMO, which favors the formation of cubic phases, optimizes membrane charge density and facilitates pore formation, leading to efficient cytosolic delivery of nucleic acids.[1]

These application notes provide a comprehensive overview of the preparation and use of this compound/GMO transfection complexes, including detailed experimental protocols, quantitative data on transfection efficiency and cytotoxicity, and visualizations of the experimental workflow and proposed cellular uptake pathways.

Data Presentation

Transfection Efficiency

The transfection efficiency of this compound/GMO complexes is notably robust, especially in the presence of serum. The following tables summarize the transfection efficiency of this compound/GMO-DNA complexes in comparison to other lipid formulations and the benchmark commercial reagent Lipofectamine 2000 in various serum concentrations.

Table 1: Transfection Efficiency of this compound/GMO-DNA Complexes as a Function of Serum Concentration in PC-3 Cells [2]

Serum Concentration (%)This compound/GMO (ΦNL=0.5, ρ=10)Lipofectamine 2000
0~1.0 x 109~1.0 x 109
10~5.0 x 108~5.0 x 108
20~4.0 x 108~2.0 x 108
50~3.0 x 108~1.0 x 108
Transfection efficiency is reported in Relative Light Units (RLU) per milligram of protein.

Table 2: Transfection Efficiency of this compound-based Complexes with Different Neutral Lipids in PC-3 Cells (50% Serum) [2]

Neutral Lipid (ΦNL=0.5)Transfection Efficiency (RLU/mg protein)
GMO~3.0 x 108
DOPC~1.0 x 108
Cholesterol~2.0 x 108
All this compound-based complexes were prepared at a charge ratio (ρ) of 10.
Cytotoxicity

The cytotoxicity of transfection reagents is a critical parameter for ensuring reliable experimental results and for therapeutic applications. The this compound/GMO system generally exhibits low cytotoxicity.

Table 3: Cytotoxicity of this compound/GMO-siRNA Complexes [3]

Total Lipid Concentration (mM)Cell Viability (%)Membrane Integrity (%)
0.01~100~100
0.05~100~100
0.1~95~95
0.15~80~85
0.2~70~75
Data is for this compound/GMO–siRNA complexes at a neutral lipid mole fraction (ΦNL) of 0.90.

Experimental Protocols

Materials
  • This compound (multivalent cationic lipid)

  • GMO (Glyceryl Monooleate)

  • Plasmid DNA or siRNA

  • Opti-MEM I Reduced Serum Medium

  • Chloroform (B151607)

  • Sterile, high-resistivity deionized water

  • Appropriate cell culture medium and serum

  • 24-well or 96-well cell culture plates

  • Sterile microcentrifuge tubes

Protocol 1: Preparation of this compound/GMO Liposomes

This protocol describes the preparation of a 1 mM stock solution of this compound/GMO liposomes.

  • Lipid Film Hydration:

    • In a sterile glass vial, combine this compound and GMO in chloroform at the desired molar ratio (e.g., a 1:1 molar ratio, corresponding to a mole fraction of neutral lipid, ΦNL, of 0.5).

    • Create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with sterile, high-resistivity deionized water to a final total lipid concentration of 1 mM.

    • Incubate the mixture at room temperature for 30 minutes with intermittent vortexing to facilitate the formation of multilamellar vesicles.

  • Sonication:

    • To create small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension in a bath sonicator until the solution becomes clear. The duration of sonication may vary but is typically in the range of 5-15 minutes.

  • Storage:

    • Store the prepared liposome solution at 4°C. For long-term storage, it is advisable to store under an inert atmosphere (e.g., argon).

Protocol 2: Formation of this compound/GMO-Nucleic Acid Transfection Complexes

This protocol details the formation of transfection complexes for a single well of a 24-well plate. Volumes can be scaled accordingly for other plate formats.

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Nucleic Acid Solution:

    • In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA or the desired amount of siRNA in 50 µL of Opti-MEM I medium. Mix gently.

  • Preparation of Liposome Solution:

    • In a separate sterile microcentrifuge tube, dilute the appropriate amount of the 1 mM this compound/GMO liposome stock solution in 50 µL of Opti-MEM I medium. The optimal lipid-to-nucleic acid ratio should be determined empirically, but a starting point is a charge ratio (ρ) of 10. The charge ratio is the molar ratio of positive charges from the cationic lipid to negative charges from the nucleic acid phosphate (B84403) backbone.

  • Complex Formation:

    • Add the diluted nucleic acid solution to the diluted liposome solution.

    • Mix gently by pipetting up and down and incubate at room temperature for 20-30 minutes to allow for the formation of transfection complexes.

  • Transfection:

    • Add the 100 µL of the transfection complex mixture dropwise to the cells in the 24-well plate containing fresh culture medium (which can contain serum).

    • Gently rock the plate to ensure even distribution of the complexes.

  • Incubation and Assay:

    • Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before assaying for gene expression or gene silencing. The optimal incubation time will depend on the specific cell type and the nature of the experiment.

Visualizations

Experimental Workflow

experimental_workflow cluster_liposome_prep Liposome Preparation cluster_complex_formation Complex Formation cluster_transfection Transfection lipid_film 1. Prepare Lipid Film (this compound + GMO in Chloroform) hydration 2. Hydrate Film (Sterile Water) lipid_film->hydration Evaporate Solvent sonication 3. Sonicate (Form SUVs) hydration->sonication dilute_lipo 5. Dilute Liposomes (Opti-MEM) sonication->dilute_lipo dilute_dna 4. Dilute Nucleic Acid (Opti-MEM) mix 6. Mix and Incubate (20-30 min) dilute_dna->mix dilute_lipo->mix add_to_cells 7. Add Complexes to Cells mix->add_to_cells incubate 8. Incubate (24-48 hours) add_to_cells->incubate assay 9. Assay for Gene Expression incubate->assay

Caption: Experimental workflow for preparing this compound/GMO transfection complexes.

Proposed Cellular Uptake Pathway

The primary mechanism for the cellular uptake of cationic liposome-nucleic acid complexes (lipoplexes) is endocytosis.[4] While the specific pathways for this compound/GMO complexes have not been fully elucidated, the general understanding involves initial electrostatic interactions with the cell surface, followed by internalization through clathrin-mediated or caveolae-mediated endocytosis.

cellular_uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis lipoplex This compound/GMO-Nucleic Acid Complex (Lipoplex) cell_surface Cell Surface (Electrostatic Interaction) lipoplex->cell_surface clathrin Clathrin-mediated Endocytosis cell_surface->clathrin caveolae Caveolae-mediated Endocytosis cell_surface->caveolae endosome Endosome clathrin->endosome caveolae->endosome cytoplasm Cytoplasm (Nucleic Acid Release) endosome->cytoplasm Endosomal Escape nucleus Nucleus (for DNA) cytoplasm->nucleus Nuclear Import

Caption: Proposed cellular uptake pathway for this compound/GMO lipoplexes.

Conclusion

The this compound/GMO transfection system offers a potent and versatile tool for the delivery of nucleic acids into a wide array of eukaryotic cells. Its high efficiency in the presence of serum and relatively low cytotoxicity make it an attractive alternative to other commercially available reagents. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can achieve robust and reproducible transfection results for a variety of experimental applications, from basic research to the development of novel gene-based therapies.

References

Application Notes and Protocols: MVL5 for Enhanced Paclitaxel Loading in Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paclitaxel (B517696) (PTX) is a potent anti-cancer agent widely used in chemotherapy. However, its poor aqueous solubility presents significant formulation challenges, often requiring the use of excipients that can lead to adverse side effects.[1][2][3] Nanoparticle-based drug delivery systems offer a promising alternative to improve the therapeutic index of paclitaxel. This document provides detailed application notes and protocols for the use of MVL5, a multivalent cationic lipid, to significantly enhance the loading of paclitaxel into nanoparticles, thereby improving its solubility and cytotoxic efficacy.[4][5][6]

This compound is a synthetic cationic lipid with a pentavalent headgroup, which has been shown to dramatically increase the membrane solubility of paclitaxel in lipid-based nanoparticles by nearly three-fold compared to conventional formulations.[4][5][6] This enhanced loading capacity, particularly when combined with PEGylation, leads to improved cellular uptake, deeper tumor penetration, and increased cytotoxicity in cancer cells.[4][5][6] These application notes will guide researchers in the formulation, characterization, and evaluation of this compound-based paclitaxel nanoparticles.

Data Presentation

The following tables summarize the key quantitative data from studies on this compound-based paclitaxel nanoparticles, facilitating easy comparison of different formulations.

Table 1: Paclitaxel Solubility in Cationic Lipid Nanoparticle Membranes [7]

FormulationPaclitaxel Solubility (mol%)
DOTAP CLs~1.5
This compound (50 mol%) NPs~4.0
PEGylated this compound (50 mol%) NPs~4.5
This compound (75 mol%) NPs~4.5
PEGylated this compound (75 mol%) NPs~5.0

CLs: Cationic Liposomes; NPs: Nanoparticles; DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane

Table 2: Physicochemical Characterization of this compound/DOPC Nanoparticles

Formulation (this compound:DOPC mol ratio)Hydrodynamic Diameter (nm)Zeta Potential (mV)
50:50100 ± 15+45 ± 5
75:2585 ± 10+55 ± 5

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine

Table 3: In Vitro Cytotoxicity of Paclitaxel-Loaded Nanoparticles

Cell LineFormulationIC50 (nM)
HeLaFree Paclitaxel10 ± 2
HeLaPTX-loaded DOTAP CLs8 ± 1.5
HeLaPTX-loaded this compound (50 mol%) NPs5 ± 1
HeLaPTX-loaded PEGylated this compound (50 mol%) NPs3 ± 0.8

IC50: Half-maximal inhibitory concentration

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of this compound-based paclitaxel nanoparticles.

Protocol 1: Formulation of this compound-Paclitaxel Nanoparticles

This protocol describes the preparation of this compound-based nanoparticles loaded with paclitaxel using the thin-film hydration method followed by sonication.

Materials:

  • This compound (multivalent cationic lipid)

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine)

  • Paclitaxel (PTX)

  • Chloroform

  • Methanol

  • Deionized water or desired buffer (e.g., PBS)

  • Rotary evaporator

  • Probe sonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve the desired molar ratios of this compound, DOPC, and paclitaxel in a chloroform/methanol mixture (e.g., 2:1 v/v).

    • For example, to prepare a 50 mol% this compound formulation, combine appropriate stock solutions of this compound and DOPC. Add paclitaxel to achieve the desired drug-to-lipid ratio (e.g., 3 mol%).

    • Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with deionized water or a suitable buffer by vortexing for 10-15 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • To produce small unilamellar vesicles (SUVs) or nanoparticles, sonicate the MLV suspension using a probe sonicator.

    • Sonication parameters (power, duration, and pulse) should be optimized to achieve the desired particle size and polydispersity. A typical starting point is 30% amplitude for 10 minutes with a 5-second on/off cycle, keeping the sample on ice to prevent overheating.

  • Purification:

    • To remove any unencapsulated paclitaxel or large aggregates, the nanoparticle suspension can be centrifuged or filtered through a 0.22 µm syringe filter.

Protocol 2: Determination of Paclitaxel Loading Efficiency

This protocol outlines the procedure to quantify the amount of paclitaxel successfully encapsulated within the nanoparticles.

Materials:

  • This compound-Paclitaxel nanoparticle suspension

  • Mobile phase for HPLC (e.g., acetonitrile/water mixture)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Centrifugal filter units (e.g., Amicon Ultra, 10 kDa MWCO)

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle suspension.

    • Separate the unencapsulated ("free") paclitaxel from the nanoparticle-encapsulated drug using a centrifugal filter unit. Centrifuge according to the manufacturer's instructions.

    • Collect the filtrate, which contains the free paclitaxel.

  • Quantification of Free Paclitaxel:

    • Analyze the filtrate using a validated HPLC method to determine the concentration of free paclitaxel.

    • A C18 column is typically used, with detection at a wavelength of 227 nm.

  • Calculation of Loading Efficiency:

    • Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Total amount of PTX - Amount of free PTX) / Total amount of lipid * 100

    • EE (%) = (Total amount of PTX - Amount of free PTX) / Total amount of PTX * 100

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effect of paclitaxel-loaded this compound nanoparticles on cancer cells using a standard MTT assay.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • 96-well cell culture plates

  • Paclitaxel-loaded this compound nanoparticles

  • Free paclitaxel (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the paclitaxel-loaded nanoparticles and free paclitaxel in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the different drug formulations. Include untreated cells as a negative control.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the untreated control.

    • Plot the cell viability against the drug concentration and determine the IC50 value for each formulation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to this compound-based paclitaxel nanoparticles.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_characterization Characterization cluster_evaluation In Vitro Evaluation a Lipid Film Preparation b Hydration a->b c Sonication b->c d Purification c->d e Particle Size (DLS) d->e f Zeta Potential d->f g Drug Loading (HPLC) d->g h Cellular Uptake d->h i Cytotoxicity (MTT Assay) d->i

Caption: Experimental workflow for this compound-paclitaxel nanoparticles.

signaling_pathway cluster_delivery Cellular Delivery cluster_action Mechanism of Action np PTX-MVL5 Nanoparticle cell Cancer Cell np->cell Endocytosis release Paclitaxel Release cell->release microtubule Microtubule Stabilization release->microtubule apoptosis Apoptosis microtubule->apoptosis

Caption: Cellular uptake and mechanism of action of PTX-MVL5 NPs.

logical_relationship This compound This compound (Multivalent Cationic Lipid) ptx_loading Increased Paclitaxel Loading This compound->ptx_loading peg PEGylation cellular_uptake Enhanced Cellular Uptake peg->cellular_uptake cytotoxicity Improved Cytotoxicity ptx_loading->cytotoxicity cellular_uptake->cytotoxicity

References

Application Notes and Protocols for PEGylation of MVL5 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5, a synthetic pentavalent cationic lipid, is a potent component in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as siRNA, mRNA, and small molecule drugs. The high positive charge density of this compound facilitates efficient encapsulation of negatively charged cargo and interaction with target cell membranes. However, this inherent cationic nature can also lead to rapid clearance by the reticuloendothelial system (RES) and non-specific interactions in a biological environment.

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, is a widely adopted strategy to overcome these challenges. The hydrophilic and neutral PEG layer creates a steric shield that reduces opsonization and phagocytosis, thereby prolonging circulation time and improving the pharmacokinetic profile of the nanoparticles. This application note provides a detailed protocol for the PEGylation of this compound nanoparticles through the incorporation of a PEG-lipid conjugate during nanoparticle formulation.

Data Presentation

Table 1: Physicochemical Properties of Non-PEGylated and PEGylated this compound Nanoparticles
PropertyNon-PEGylated this compound NPsPEGylated this compound NPs (10 mol% DSPE-PEG)Reference
Hydrodynamic Diameter (nm) 150 - 250100 - 200[1]
Polydispersity Index (PDI) 0.2 - 0.40.1 - 0.25[1]
Zeta Potential (mV) +40 to +60+10 to +30[1]
Table 2: Typical Lipid Composition for this compound Nanoparticle Formulation
Lipid ComponentMolar Ratio (%)Purpose
This compound 50Cationic lipid for cargo encapsulation and cell interaction
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) 40Helper lipid to improve nanoparticle stability and fusogenicity
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) 10PEG-lipid for steric stabilization

Experimental Protocols

Protocol 1: Formulation of PEGylated this compound Nanoparticles by Thin-Film Hydration

This protocol describes the preparation of PEGylated this compound nanoparticles using the thin-film hydration method, a common technique for liposome (B1194612) and lipid nanoparticle synthesis.

Materials:

  • This compound (in chloroform (B151607)/methanol)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) (in chloroform)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (in chloroform)

  • Chloroform

  • Methanol

  • Sterile, RNase-free water or buffer (e.g., citrate (B86180) buffer, pH 4.0 for nucleic acid encapsulation)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Mixture Preparation:

    • In a clean round-bottom flask, combine the desired amounts of this compound, DOPC, and DSPE-PEG2000 stock solutions to achieve the target molar ratio (e.g., 50:40:10).

    • Add a sufficient volume of chloroform (or a chloroform/methanol mixture) to ensure all lipids are fully dissolved.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the transition temperature of the lipids (e.g., 37-40°C) to facilitate solvent evaporation.

    • Apply a vacuum to the system to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a pre-warmed aqueous solution (e.g., sterile water or buffer containing the therapeutic cargo). The volume of the aqueous phase should be chosen to achieve the desired final lipid concentration.

    • Incubate the flask at a temperature above the lipid transition temperature for 1 hour with gentle agitation to allow for complete hydration of the lipid film. This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Sonication and Extrusion):

    • To reduce the size and lamellarity of the MLVs, sonicate the suspension using a bath or probe sonicator. Sonication should be performed in short bursts on ice to prevent overheating and degradation of the lipids.

    • For a more uniform size distribution, subject the nanoparticle suspension to extrusion. Load the suspension into a pre-heated extruder and pass it through polycarbonate membranes with a defined pore size (e.g., 100 nm) for a specified number of cycles (e.g., 11-21 times).

  • Purification and Sterilization:

    • Remove any unencapsulated cargo or excess reagents by dialysis or size exclusion chromatography.

    • Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the PEGylated this compound nanoparticles using Dynamic Light Scattering (DLS).

    • Assess the encapsulation efficiency of the therapeutic cargo using appropriate analytical techniques (e.g., fluorescence-based assays for nucleic acids).

    • The morphology of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM).

Mandatory Visualization

experimental_workflow Experimental Workflow for PEGylation of this compound Nanoparticles cluster_prep Preparation cluster_processing Processing cluster_analysis Characterization lipid_mixing Lipid Mixing (this compound, DOPC, DSPE-PEG) film_formation Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration Hydration (Aqueous Buffer + Cargo) film_formation->hydration size_reduction Size Reduction (Sonication & Extrusion) hydration->size_reduction purification Purification (Dialysis/SEC) size_reduction->purification dls DLS (Size, PDI, Zeta Potential) purification->dls tem TEM (Morphology) purification->tem encapsulation Encapsulation Efficiency purification->encapsulation

Caption: Workflow for the formulation of PEGylated this compound nanoparticles.

signaling_pathway Cellular Uptake and Intracellular Trafficking of PEGylated this compound Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm peg_np PEGylated this compound NP endocytosis Endocytosis (Clathrin/Caveolin-mediated) peg_np->endocytosis 1. Internalization early_endosome Early Endosome endocytosis->early_endosome 2. Vesicle Formation late_endosome Late Endosome (pH drop) early_endosome->late_endosome 3. Maturation endosomal_escape Endosomal Escape late_endosome->endosomal_escape 4. Destabilization cargo_release Cargo Release endosomal_escape->cargo_release 5. Payload Delivery therapeutic_effect Therapeutic Effect cargo_release->therapeutic_effect

Caption: Cellular uptake and endosomal escape of PEGylated this compound NPs.

References

Application Notes and Protocols for MVL5 in Gene Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MVL5 is a synthetic, pentavalent cationic lipid that has emerged as a highly efficient non-viral vector for gene therapy research. When formulated with a neutral helper lipid, such as glycerol (B35011) monooleate (GMO), this compound forms cationic liposomes capable of delivering nucleic acid payloads like plasmid DNA (pDNA) and small interfering RNA (siRNA) into a wide range of eukaryotic cells.[1] The this compound/GMO system is particularly noted for its high transfection efficiency, even in the presence of serum, and its favorable cytotoxicity profile compared to other commercially available transfection reagents.[1][2]

The efficacy of the this compound/GMO formulation is attributed to its unique structural properties. The combination of the high charge density of this compound and the propensity of GMO to form a cubic phase results in the formation of a double-gyroid bicontinuous inverted cubic phase when complexed with nucleic acids.[3] This structure is believed to facilitate efficient endosomal escape, a critical step for the cytosolic delivery of the genetic material.[3]

These application notes provide a comprehensive overview of the use of this compound in gene therapy research, including quantitative data on its performance, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.

Data Presentation

Table 1: Gene Silencing Efficiency of this compound/GMO-siRNA Complexes
FormulationNeutral Lipid Fraction (ΦNL)Total Gene Knockdown (KT)Notes
This compound/GMO0.05 - 0.95~0.8 (80%)High and specific gene silencing is achieved across a wide range of neutral lipid fractions. The gyroid cubic phase formation enhances efficiency.[3]
This compound/DOPC< 0.5Comparable to DOTAP/GMOEfficiency increases at lower neutral lipid fractions.[3]
DOTAP/GMOVaried~0.7 (70%)Lower total knockdown compared to this compound/GMO formulations.[3]
Table 2: Cytotoxicity Profile of this compound-Based Formulations
FormulationObservation
This compound/GMO-siRNALow cytotoxicity with no appreciable toxicity at concentrations achieving 80% gene knockdown.[3]
This compound/DOPC-siRNACell viability and membrane integrity are largely unaffected by the phase of the complexes or the presence of siRNA.[3]
This compound vs. DOTAPThis compound is significantly less toxic than DOTAP, which exhibits cytotoxicity at concentrations above 50 µM.[2]

Experimental Protocols

Protocol 1: Preparation of this compound/GMO Liposomes

This protocol describes the preparation of this compound/GMO liposomes using the thin-film hydration method.

Materials:

  • This compound (Avanti Polar Lipids)

  • Glycerol monooleate (GMO) (Avanti Polar Lipids)

  • Chloroform (B151607)

  • Methanol

  • Sterile, nuclease-free water or desired buffer (e.g., PBS)

  • Round-bottom flask

  • Rotary evaporator or nitrogen stream

  • Vacuum desiccator

  • Water bath sonicator or probe sonicator

Procedure:

  • Lipid Film Formation: a. In a clean round-bottom flask, dissolve the desired molar ratio of this compound and GMO in a sufficient volume of chloroform (a 9:1 chloroform/methanol solvent can be used for this compound if needed for solubility).[4] b. Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask. c. Place the flask in a vacuum desiccator for at least 2 hours (or overnight) to ensure complete removal of any residual solvent.[4]

  • Hydration: a. Pre-warm the sterile, nuclease-free water or buffer to a temperature above the phase transition temperature of the lipids (room temperature is generally sufficient for this compound/GMO). b. Add the aqueous solution to the lipid film to achieve the desired final lipid concentration (e.g., 1 mM).[5] c. Hydrate the lipid film by gentle rotation of the flask for 1-2 hours at room temperature. The solution will appear milky.

  • Vesicle Formation (Sonication): a. To create small unilamellar vesicles (SUVs), sonicate the hydrated lipid suspension. b. For a bath sonicator, sonicate for 15-30 minutes, or until the solution becomes translucent. c. For a probe sonicator, use short bursts of sonication on ice to prevent overheating and degradation of the lipids. d. The resulting liposome (B1194612) solution can be stored at 4°C for short-term use.

Protocol 2: Formation of this compound/GMO-Nucleic Acid Lipoplexes

This protocol details the complexation of the prepared this compound/GMO liposomes with plasmid DNA or siRNA.

Materials:

  • Prepared this compound/GMO liposome solution (from Protocol 1)

  • Plasmid DNA or siRNA stock solution

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Dilution of Components: a. In a sterile microcentrifuge tube, dilute the required amount of nucleic acid (e.g., 1 µg of pDNA or a specific pmol of siRNA) in a volume of serum-free medium. b. In a separate sterile microcentrifuge tube, dilute the appropriate volume of the this compound/GMO liposome solution in serum-free medium. The amount of liposome solution will depend on the desired charge ratio (ρ), which is the ratio of positive charges from the cationic lipid to the negative charges from the nucleic acid phosphate (B84403) backbone. A charge ratio of 10 has been shown to be effective.[5]

  • Complex Formation: a. Gently add the diluted nucleic acid solution to the diluted liposome solution. Do not vortex. Mix by gently pipetting up and down. b. Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.[5][6]

Protocol 3: Cell Transfection using this compound/GMO Lipoplexes

This protocol provides a general procedure for transfecting mammalian cells with the prepared this compound/GMO-nucleic acid lipoplexes.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (with serum)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Prepared this compound/GMO-nucleic acid lipoplexes (from Protocol 2)

Procedure:

  • Cell Seeding: a. The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection: a. Gently wash the cells once with sterile PBS. b. For transfection in the absence of serum, replace the medium with serum-free medium containing the lipoplexes. c. For transfection in the presence of serum, the lipoplexes can be added directly to the complete cell culture medium.[1] To do this, add the prepared lipoplex solution to the appropriate volume of complete medium to achieve the desired final serum concentration.[5] d. Add the lipoplex-containing medium to the cells. e. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.[6]

  • Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium. b. Culture the cells for 24-72 hours before assaying for gene expression or gene silencing.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of the this compound/GMO formulation using a standard MTT assay.

Materials:

  • Cells transfected with this compound/GMO lipoplexes

  • Untransfected control cells

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Treatment: a. Seed cells in a 96-well plate and transfect with varying concentrations of the this compound/GMO lipoplexes as described in Protocol 3. Include untreated cells as a control.

  • MTT Addition: a. At the desired time point post-transfection (e.g., 24, 48, or 72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: a. Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals. b. Read the absorbance at a wavelength of 570 nm using a microplate reader. c. Calculate cell viability as a percentage of the absorbance of the untreated control cells.

Visualizations

Signaling Pathways and Mechanisms

The primary mechanism of this compound-mediated gene delivery is biophysical, focusing on the efficient entry into the cell and subsequent escape from the endosome. While this compound does not target a specific signaling pathway, the introduction of foreign nucleic acids and the use of lipid-based transfection reagents can have downstream effects on various cellular signaling pathways, including those related to innate immune responses and lipid metabolism.[7][8][9][10]

gene_delivery_mechanism cluster_extracellular Extracellular Space cluster_cell Cell MVL5_GMO_Lipoplex This compound/GMO-Nucleic Acid Lipoplex Endocytosis Endocytosis MVL5_GMO_Lipoplex->Endocytosis 1. Cell Entry Cell_Membrane Endosome Endosome Endocytosis->Endosome 2. Formation of Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 3. Fusion and Pore Formation Nucleic_Acid Nucleic Acid (siRNA/pDNA) Endosomal_Escape->Nucleic_Acid 4. Release into Cytosol Cytosol Cytosol Translation_Silencing Translation or Gene Silencing Nucleic_Acid->Translation_Silencing 5. Therapeutic Effect

Caption: Mechanism of this compound/GMO-mediated nucleic acid delivery.

experimental_workflow Start Start Liposome_Prep 1. Prepare this compound/GMO Liposomes Start->Liposome_Prep Lipoplex_Formation 2. Form Lipoplexes with Nucleic Acid Liposome_Prep->Lipoplex_Formation Transfection 4. Transfect Cells with Lipoplexes Lipoplex_Formation->Transfection Cell_Seeding 3. Seed Cells Cell_Seeding->Transfection Incubation 5. Incubate for 24-72h Transfection->Incubation Analysis 6. Analyze Results Incubation->Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR, Western Blot) Analysis->Gene_Expression Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Analysis->Cytotoxicity_Assay End End Gene_Expression->End Cytotoxicity_Assay->End

Caption: General experimental workflow for cell transfection using this compound.

logical_relationship This compound This compound (Pentavalent Cationic Lipid) Liposome Cationic Liposome This compound->Liposome GMO GMO (Neutral Helper Lipid) GMO->Liposome Lipoplex This compound/GMO-Nucleic Acid Lipoplex Liposome->Lipoplex Nucleic_Acid Nucleic Acid (siRNA/pDNA) Nucleic_Acid->Lipoplex High_Transfection High Transfection Efficiency (with serum) Lipoplex->High_Transfection Low_Cytotoxicity Low Cytotoxicity Lipoplex->Low_Cytotoxicity Gene_Therapy Application in Gene Therapy Research High_Transfection->Gene_Therapy Low_Cytotoxicity->Gene_Therapy

Caption: Logical relationship of this compound components and their application.

References

MVL5 Formulation for Eukaryotic Cell Transfection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of nucleic acids into eukaryotic cells is a cornerstone of modern biological research and therapeutic development. Non-viral vectors are increasingly favored due to their safety profile and capacity to deliver large genetic payloads.[1][2] Among these, cationic lipid-based formulations have emerged as a prominent technology.[3][4][5] This document provides detailed application notes and protocols for the use of the this compound (Multivalent Cationic Lipid) formulation, a powerful tool for the transfection of plasmid DNA and siRNA into a wide range of eukaryotic cells.[1][2][6]

This compound, when combined with the neutral lipid glycerol (B35011) monooleate (GMO), forms cationic liposomes.[1][2] These liposomes complex with negatively charged nucleic acids, creating a non-viral vector for efficient gene delivery and gene silencing applications.[1][2] A key advantage of the this compound/GMO system is its high transfection efficiency, which is maintained even in the presence of serum.[1][2] This eliminates the need for serum starvation, which can negatively impact the cell cycle and experimental outcomes.[2]

Mechanism of Action

The this compound/GMO formulation facilitates the entry of nucleic acids into the cytoplasm through a multi-step process. The pentavalent nature of the this compound headgroup creates a high membrane charge density, which is a critical factor in its transfection efficacy.[3][7]

The proposed mechanism is as follows:

  • Complex Formation: The positively charged this compound/GMO liposomes electrostatically interact with negatively charged nucleic acids (plasmid DNA or siRNA) to form stable complexes known as lipoplexes.

  • Cellular Uptake: The lipoplexes are taken up by the cell, primarily through endocytosis.[7]

  • Endosomal Escape: This is a critical and often rate-limiting step in transfection.[7] The high charge density of the this compound-containing complex is thought to promote fusion with the negatively charged endosomal membrane, facilitating the release of the nucleic acid cargo into the cytoplasm before it can be degraded by lysosomes.[7]

  • Gene Expression/Silencing: Once in the cytoplasm, siRNA can engage with the RNA-induced silencing complex (RISC) to mediate gene knockdown. Plasmid DNA, on the other hand, must be transported to the nucleus for transcription and subsequent protein expression.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MVL5_GMO This compound/GMO Liposome Lipoplex Lipoplex (this compound/GMO + Nucleic Acid) MVL5_GMO->Lipoplex Complexation Nucleic_Acid Nucleic Acid (DNA/siRNA) Nucleic_Acid->Lipoplex Endosome Endosome Lipoplex->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA) RISC RISC Cytoplasm->RISC siRNA loading Protein_Expression Protein Expression Nucleus->Protein_Expression Transcription & Translation mRNA_degradation mRNA Degradation RISC->mRNA_degradation Gene Silencing G cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_analysis Day 3-4: Analysis Seed_Cells Seed cells in 24-well plate (~70-80% confluency for Day 2) Dilute_DNA Dilute plasmid DNA in serum-free medium Add_Liposomes Add this compound/GMO liposomes to diluted DNA Dilute_DNA->Add_Liposomes Incubate_Complexes Incubate at RT for 20 min to form lipoplexes Add_Liposomes->Incubate_Complexes Add_to_Cells Add lipoplex solution to cells Incubate_Complexes->Add_to_Cells Incubate_Cells Incubate cells for 6 hours at 37°C Add_to_Cells->Incubate_Cells Change_Medium Remove transfection medium, wash with PBS, add fresh complete medium Incubate_Cells->Change_Medium Harvest_Cells Harvest cells for analysis (18-48 hours post-transfection)

References

Application Notes and Protocols for MVL5-Mediated Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MVL5, a multivalent cationic lipid, for the efficient delivery of small interfering RNA (siRNA) and the anti-cancer drug paclitaxel (B517696) into mammalian cells. Detailed protocols for the preparation of this compound-based nanoparticles, cell transfection, and subsequent viability and cytotoxicity assays are provided.

Introduction to this compound

This compound is a synthetic, non-degradable multivalent cationic lipid that has demonstrated high efficiency as a vector for both DNA and siRNA delivery.[1] Its pentavalent headgroup provides a high charge density, facilitating strong electrostatic interactions with negatively charged nucleic acids and cell membranes. This property, often in combination with helper lipids, promotes the formation of lipid nanoparticles (LNPs) or liposomes that can effectively encapsulate and deliver cargo into cells.[2][3] Beyond nucleic acids, this compound has also been formulated into micellar nanoparticles to enhance the solubility and cellular uptake of hydrophobic drugs like paclitaxel, showing promise in cancer therapy research.[4][5][6][7]

Data Presentation

Table 1: In Vitro Gene Silencing Efficiency of this compound-based Formulations

This table summarizes the total gene knockdown efficiency of siRNA delivered by this compound in combination with different neutral helper lipids. Data is presented as the fraction of target gene expression remaining after treatment.

Formulation (this compound:Helper Lipid)Mole Fraction of Neutral Lipid (ΦNL)Charge Ratio (ρ)Total Gene Knockdown (KT)Reference
This compound/GMO0.9010~0.80[1]
This compound/DOPC0.9010<0.40[1]
This compound/GMO0.5010~0.78[1]
This compound/DOPC0.5010~0.65[1]

GMO: Glycerol Monooleate; DOPC: 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine

Table 2: Cytotoxicity of this compound-based siRNA Complexes

This table presents the cell viability of cells after treatment with this compound-based siRNA complexes at various lipid concentrations.

FormulationTotal Lipid Concentration (μg/mL)Cell Viability (%)Reference
This compound/GMO-siRNA10>90%[1]
This compound/DOPC-siRNA10>90%[1]
This compound/GMO-siRNA20~85%[1]
This compound/DOPC-siRNA20~88%[1]
Table 3: Paclitaxel (PTX) Solubility and Cytotoxicity in this compound Nanoparticles

This table shows the enhanced solubility of Paclitaxel in this compound-containing nanoparticles and the resulting cytotoxic efficacy (IC50) in a prostate cancer cell line (PC3).

FormulationPTX Solubility Limit (mol%)Cell LineIC50 of PTX (nM)Reference
50 mol% DOTAP~3%PC3>100[6]
75 mol% this compound~6%PC3~20[6]

DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane. IC50 values are estimated from graphical data presented in the source.

Experimental Protocols

Protocol 1: Preparation of this compound/Helper Lipid Nanoparticles for siRNA Delivery

This protocol describes the preparation of this compound-based lipid nanoparticles for siRNA delivery using the lipid film hydration method.

Materials:

  • This compound

  • Helper lipid (e.g., DOPC or GMO)

  • Chloroform (B151607)

  • Nuclease-free water or buffer (e.g., PBS)

  • siRNA of interest

  • Round-bottom flask

  • Rotary evaporator

  • Bath sonicator or extruder

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound and the chosen helper lipid (e.g., DOPC) in chloroform at the desired molar ratio (e.g., 1:1).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a nuclease-free aqueous buffer by vortexing. This will form multilamellar vesicles (MLVs).

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator until the solution becomes clear.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • siRNA Complexation:

    • Dilute the siRNA to the desired concentration in a suitable buffer.

    • Add the siRNA solution to the liposome (B1194612) suspension and incubate at room temperature for 15-30 minutes to allow for the formation of liposome-siRNA complexes (lipoplexes). The optimal charge ratio (ρ) of positive charges from this compound to negative charges from siRNA should be empirically determined, but a starting point of 10 is suggested.[1]

Protocol 2: Transfection of Adherent Cells with this compound-siRNA Complexes

This protocol provides a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Adherent cells (e.g., HeLa, MCF-7)

  • Complete culture medium

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-siRNA complexes (from Protocol 1)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, remove the culture medium from the cells.

    • For each well, dilute the prepared this compound-siRNA complexes in serum-free medium.

    • Add the diluted complexes to the cells.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.

  • Post-Transfection Analysis:

    • Incubate the cells for 24-72 hours post-transfection to allow for gene silencing.

    • Assess the knockdown of the target gene by qPCR or Western blot.

Protocol 3: Paclitaxel Loading into this compound Nanoparticles

This protocol describes the preparation of paclitaxel-loaded this compound nanoparticles.

Materials:

  • This compound

  • Helper lipid (e.g., DOPC)

  • Paclitaxel (PTX)

  • Chloroform/Methanol solvent mixture (e.g., 3:1 v/v)

  • Nitrogen gas stream

  • Vacuum desiccator

Procedure:

  • Lipid-Drug Mixture Preparation:

    • In a glass vial, dissolve this compound, helper lipid, and paclitaxel in the chloroform:methanol solvent at the desired molar ratios.

  • Solvent Evaporation:

    • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin film.

    • Dry the resulting lipid-drug film under vacuum for at least 16 hours to remove all traces of solvent.[6]

  • Hydration:

    • Hydrate the film with an appropriate aqueous buffer and vortex to form the paclitaxel-loaded nanoparticles.

Protocol 4: Cell Viability/Cytotoxicity Assay (MTS Assay)

This protocol is for assessing the effect of this compound-delivered paclitaxel on cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound-paclitaxel nanoparticles

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound-paclitaxel nanoparticles and control formulations (e.g., empty this compound nanoparticles, free paclitaxel).

    • Incubate for the desired exposure time (e.g., 48-72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[8]

    • Incubate the plate for 1-4 hours at 37°C.[8]

    • Measure the absorbance at 490 nm using a 96-well plate reader.[8]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the cell viability against the logarithm of the paclitaxel concentration to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation of this compound-siRNA Complexes cluster_transfection Cellular Transfection Workflow p1 Dissolve this compound and Helper Lipid in Chloroform p2 Create Lipid Film by Solvent Evaporation p1->p2 p3 Hydrate Film to Form Liposomes p2->p3 p4 Sonicate or Extrude for Uniform Size p3->p4 p5 Incubate Liposomes with siRNA p4->p5 t2 Add this compound-siRNA Complexes to Cells p5->t2 Transfection t1 Seed Adherent Cells in Plate t1->t2 t3 Incubate for 4-6 Hours t2->t3 t4 Replace with Fresh Medium t3->t4 t5 Analyze Gene Knockdown (24-72h) t4->t5 G cluster_delivery Cellular Delivery and Action MVL5_siRNA This compound-siRNA Nanoparticle Cell Target Cell MVL5_siRNA->Cell Endocytosis Endosome Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape RISC RISC Complex Cytoplasm->RISC siRNA loading mRNA Target mRNA RISC->mRNA Cleavage Protein Target Protein mRNA->Protein Translation (Blocked) Silencing Gene Silencing G cluster_pathway Investigating a Signaling Pathway Delivery Deliver siRNA targeting Kinase X using this compound KinaseX Kinase X Delivery->KinaseX Knockdown Substrate Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

References

Troubleshooting & Optimization

MVL5 Transfection Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MVL5-based transfection reagents. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve any issues you may be encountering with your this compound transfection experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for transfection?

A1: this compound is a multivalent cationic lipid that has been shown to be a highly efficient vector for delivering nucleic acids like DNA and siRNA into a wide range of eukaryotic cells.[1][2][3] It is often used in combination with a neutral lipid, such as glycerol (B35011) monooleate (GMO), to form cationic liposomes.[4][5] These liposomes complex with negatively charged nucleic acids, facilitating their entry into cells.[4][6] One of the key advantages of this compound-based systems is their high transfection efficiency, which can be maintained even in the presence of serum.[4][7]

Q2: I'm not seeing any protein expression or gene knockdown after transfection with this compound. What are the most common reasons for this?

A2: Low or no transfection efficiency is a common issue with several potential causes. The most frequent culprits include suboptimal reagent-to-nucleic acid ratios, poor quality of the transfected nucleic acid, unhealthy cells, or incorrect complex formation.[8][9][10] It's also crucial to ensure that the this compound reagent has been stored correctly, typically at 4°C, as freezing can reduce its activity.[8][9]

Q3: Can I use my standard cell culture medium for this compound transfection?

A3: While this compound is known to be effective in the presence of serum, the initial complex formation between the this compound reagent and your nucleic acid should ideally be done in a serum-free medium, such as Opti-MEM®, to prevent interference from serum components.[8][9] After the complexes are formed, they can then be added to your cells cultured in their regular growth medium containing serum.[8]

Q4: How do I know if my cells are healthy enough for transfection?

A4: For optimal results, cells should be in the logarithmic growth phase and have a confluency of 70-90% at the time of transfection.[10][11][12] Using cells that have been passaged too many times or are showing signs of stress (e.g., changes in morphology) can lead to poor transfection efficiency and high cytotoxicity.[8] It is recommended to use low-passage-number cells for your experiments.[10]

Troubleshooting Guides

Problem: Low Transfection Efficiency

If you are experiencing low transfection efficiency, systematically work through the following potential causes and solutions.

Troubleshooting Workflow for Low Transfection Efficiency

low_efficiency_workflow start Start: Low Transfection Efficiency check_plasmid 1. Verify Nucleic Acid Quality & Quantity start->check_plasmid check_cells 2. Assess Cell Health & Confluency check_plasmid->check_cells Plasmid OK contact_support Contact Technical Support check_plasmid->contact_support Plasmid Degraded/ Incorrect Concentration optimize_ratio 3. Optimize this compound:Nucleic Acid Ratio check_cells->optimize_ratio Cells Healthy check_cells->contact_support Cells Unhealthy/ Incorrect Confluency check_protocol 4. Review Transfection Protocol optimize_ratio->check_protocol Ratio Optimized optimize_ratio->contact_support Optimization Fails check_protocol->optimize_ratio Protocol Errors Found successful Successful Transfection check_protocol->successful Protocol Followed Correctly

Caption: A step-by-step workflow for troubleshooting low this compound transfection efficiency.

1. Nucleic Acid Quality and Quantity

  • Potential Issue: Your plasmid DNA or siRNA may be of poor quality (e.g., contaminated with proteins, salts, or endotoxins) or degraded.[8][12][13] The concentration might also be incorrect.

  • Recommended Action:

    • Verify the purity of your nucleic acid preparation using a spectrophotometer. An A260/A280 ratio of ~1.8 for DNA and ~2.0 for RNA is considered pure.[13]

    • Check for degradation by running your sample on an agarose (B213101) gel.[10]

    • Confirm the sequence of your plasmid, as errors such as mutations or deletions can affect protein expression.[14]

2. Cell Health and Confluency

  • Potential Issue: Cells that are unhealthy, too sparse, or too dense will not transfect well.[8][9]

  • Recommended Action:

    • Ensure cells are between 70% and 90% confluent at the time of transfection.[10]

    • Use cells from a fresh, low-passage stock.

    • Plate cells on a consistent schedule to maintain optimal health.[8]

3. Optimization of this compound to Nucleic Acid Ratio

  • Potential Issue: The ratio of this compound to your nucleic acid is critical for efficient complex formation and cellular uptake. A suboptimal ratio can lead to poor results.[6][8]

  • Recommended Action:

    • Perform a titration experiment to determine the optimal ratio for your specific cell type and nucleic acid. A common starting point is a 2:1 to 3:1 ratio (µL of this compound reagent to µg of DNA).[8]

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Plasmid DNA (µg)1.01.01.01.0
This compound Reagent (µL)1.02.03.04.0
Ratio (Reagent:DNA) 1:1 2:1 3:1 4:1

4. Transfection Protocol Adherence

  • Potential Issue: Deviations from the recommended protocol can significantly impact transfection efficiency.

  • Recommended Action:

    • Complex Formation: Ensure you are diluting the this compound reagent and nucleic acid in a serum-free medium before combining them.[8] Do not vortex the complexes. The incubation time for complex formation is typically 15-30 minutes.

    • Antibiotics: Avoid having antibiotics in the cell culture medium during transfection, as this can increase cell death.[9][10]

Problem: High Cell Toxicity

If you observe significant cell death after transfection, consider the following.

Signaling Pathway for Cationic Lipid-Mediated Transfection and Potential Toxicity

toxicity_pathway cluster_extracellular Extracellular cluster_cell Cell complex This compound/DNA Complex membrane Cell Membrane complex->membrane Binding toxicity Cellular Stress/ Toxicity complex->toxicity Excess Reagent endosome Endosome membrane->endosome Endocytosis cytoplasm Cytoplasm endosome->cytoplasm Endosomal Escape endosome->toxicity Membrane Disruption nucleus Nucleus cytoplasm->nucleus Nuclear Import (for DNA)

References

Technical Support Center: Optimizing MVL5 Concentration for High Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MVL5, a multivalent cationic lipid, for high-efficiency nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a pentavalent cationic lipid designed for the efficient delivery of nucleic acids, such as plasmid DNA (pDNA) and small interfering RNA (siRNA), into eukaryotic cells.[1][2] It is often formulated with a neutral helper lipid, like glycerol (B35011) mono-oleate (GMO) or 1,2-dioleoyl-sn-glycero-3-phosphatidylcholine (DOPC), to form cationic liposomes or lipid nanoparticles that can complex with negatively charged nucleic acids and facilitate their entry into cells.[3][4][5] Its key advantages include high transfection efficiency, even in the presence of serum, and lower cytotoxicity compared to some monovalent cationic lipids.[1][4][6]

Q2: How do I prepare the this compound transfection reagent?

A2: this compound is typically supplied as a lipid blend with a helper lipid (e.g., this compound/GMO). To prepare the liposomal solution, the lipid blend is hydrated with sterile, high-resistivity water to a final concentration of 1 mM. The mixture is then incubated and sonicated until the solution is clear. This stock solution should be stored at 4°C.

Q3: What is the optimal cell confluency for transfection with this compound?

A3: For most applications, cells should be seeded to reach approximately 70-90% confluency at the time of transfection.[7][8] Cell density is a critical parameter, as too low a density can lead to increased cytotoxicity, while overconfluency can reduce transfection efficiency.[7][9]

Q4: Can I use serum and antibiotics in my culture medium during transfection?

A4: While this compound is known to have high transfection efficiency in the presence of serum, it is generally recommended to form the this compound-nucleic acid complexes in a serum-free medium to prevent interference from serum proteins.[4][7][10] However, the transfection itself can be carried out in a serum-containing medium, which can help maintain cell health.[11] Antibiotics should be avoided during transfection as they can increase cell permeability and lead to cytotoxicity.[10][11][12]

Q5: How do I determine the optimal this compound to nucleic acid ratio?

A5: The ratio of the cationic lipid (this compound) to the nucleic acid is a critical factor for successful transfection. This is often expressed as the N/P ratio, which is the molar ratio of nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the nucleic acid.[13][14][15][16] The optimal N/P ratio is cell-type dependent and needs to be determined empirically. A good starting point for plasmid DNA is a volume-to-mass ratio of lipid solution to DNA (e.g., 12 µL of 1 mM this compound solution per 1 µg of DNA). For siRNA, a final concentration of 1-100 nM is a common range to explore. A dose-response experiment is the best way to identify the optimal ratio for your specific cell line and application.[17]

Data Presentation

Table 1: Recommended Starting Concentrations and Optimization Ranges for this compound Transfection (24-Well Plate Format)

ParameterRecommended Starting ConditionOptimization Range
Cell Confluency 70%[7]60-90%
Plasmid DNA per well 0.4 µg[18]0.2 - 1.0 µg
siRNA per well (final concentration) 10 nM1 - 100 nM
This compound/GMO (1 mM) per µg DNA 12 µL6 - 24 µL
Complex Incubation Time 20 minutes15 - 30 minutes
Cell Exposure Time 6 hours[3]4 - 24 hours

Table 2: Calculating the N/P Ratio for this compound and siRNA

ComponentCalculation StepExample
This compound (Cationic Lipid) Moles of Nitrogen (N) = Moles of this compound x 5 (since this compound is pentavalent)
siRNA (Nucleic Acid) Moles of Phosphate (P) = Moles of siRNA x (number of base pairs x 2)For a 21 bp siRNA: Moles of P = Moles of siRNA x 42
N/P Ratio N/P = Moles of Nitrogen / Moles of Phosphate

Experimental Protocols

Protocol 1: Preparation of 1 mM this compound/GMO Liposomal Stock Solution
  • Start with a pre-mixed lipid blend of this compound and GMO.

  • Hydrate the lipid blend with 1 mL of sterile, high-resistivity water to achieve a final concentration of 1 mM.

  • Tightly close the vial and incubate the mixture at 37°C for at least 12 hours.

  • Sonicate the vial in a water bath for 10 minutes, or until the solution becomes clear.

  • For sterile applications, filter the solution through a 0.2 µm pore size filter.

  • Store the resulting liposomal stock solution at 4°C for up to four months. Re-sonicate briefly before each use.

Protocol 2: General Protocol for Plasmid DNA Transfection using this compound/GMO in a 24-Well Plate
  • Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they are approximately 70% confluent at the time of transfection.

  • DNA Dilution: In a sterile tube, dilute 0.4 µg of plasmid DNA in serum-free medium (e.g., Opti-MEM or DMEM) to a final volume of 50 µL.

  • Liposome (B1194612) Dilution: In a separate sterile tube, add 4.8 µL of the 1 mM this compound/GMO liposomal stock solution (for a 12:1 volume:mass ratio) to 45.2 µL of serum-free medium.

  • Complex Formation: Add the diluted DNA solution to the diluted liposome solution. Mix gently by pipetting and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection: Add the 100 µL of the this compound/GMO-DNA complex dropwise to the cells in the well. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 6 hours.

  • Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium (with serum and without antibiotics).

  • Gene Expression Analysis: Continue to incubate the cells for an additional 18-48 hours before assaying for gene expression.

Protocol 3: Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not result in overconfluency during the assay period.

  • Treatment: The following day, treat the cells with a range of concentrations of the this compound-nucleic acid complexes, as well as this compound liposomes alone. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells for a period relevant to your transfection experiment (e.g., 24-48 hours).

  • Assay: Perform a cell viability assay, such as an MTT, MTS, or a live/dead cell staining assay, according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) if applicable.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Transfection Efficiency Suboptimal this compound:Nucleic Acid Ratio: Incorrect charge ratio can lead to inefficient complex formation or uptake.Perform a dose-response experiment by varying the amount of this compound for a fixed amount of nucleic acid to determine the optimal ratio.[7]
Poor Quality of Nucleic Acid: Degraded or impure plasmid DNA or siRNA will not transfect well.Use high-quality, endotoxin-free nucleic acid preparations. Verify the integrity and concentration before use.[8]
Incorrect Cell Density: Cells that are too sparse or too confluent are not ideal for transfection.Ensure cells are in the logarithmic growth phase and at the recommended confluency (typically 70-90%).[7]
Presence of Inhibitors: Serum and antibiotics in the complex formation step can inhibit efficiency.Prepare this compound-nucleic acid complexes in serum-free and antibiotic-free medium.[10][11][12]
High Cytotoxicity Excessive this compound Concentration: High concentrations of cationic lipids can be toxic to cells.Reduce the amount of this compound used. Perform a cytotoxicity assay to determine the optimal concentration with the highest efficiency and lowest toxicity.[7]
Low Cell Density: Fewer cells in a well can lead to a higher effective concentration of the transfection reagent per cell.Ensure the correct cell density is plated before transfection.[7]
Contamination: Mycoplasma or other microbial contamination can stress cells and increase their sensitivity to transfection reagents.Regularly test cell cultures for contamination.
Inconsistent Results Variability in Cell Passage Number: High passage number cells can have altered transfection capabilities.Use cells with a low passage number and maintain a consistent passaging schedule.[11]
Improper Reagent Storage/Handling: Freezing or improper storage of this compound can reduce its effectiveness.Store the this compound lipid blend at -20°C before reconstitution and the liposomal solution at 4°C. Avoid repeated freezing and thawing.[7]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection (Day 2) cluster_analysis Analysis (Day 3-4) A Seed Cells (Day 1) ~70% confluency target C Dilute Nucleic Acid (in serum-free medium) A->C B Prepare 1 mM this compound/GMO Liposomal Stock D Dilute this compound/GMO Stock (in serum-free medium) B->D E Combine and Incubate (20 min) Form this compound-Nucleic Acid Complexes C->E D->E F Add Complexes to Cells E->F G Incubate (6 hours) F->G H Change to Complete Medium G->H I Incubate (18-48 hours) H->I J Assay for Gene Expression or Silencing I->J

Caption: Workflow for this compound-mediated transfection.

Troubleshooting_Tree Start Experiment Issue? Low_Efficiency Low Transfection Efficiency Start->Low_Efficiency Efficiency High_Toxicity High Cytotoxicity Start->High_Toxicity Viability Ratio_Check Optimized this compound:NA Ratio? Low_Efficiency->Ratio_Check Concentration_Check This compound Concentration Too High? High_Toxicity->Concentration_Check Optimize_Ratio Solution: Perform Dose-Response Titration Ratio_Check->Optimize_Ratio No Cell_Health_Check Healthy Cells at Optimal Confluency? Ratio_Check->Cell_Health_Check Yes Optimize_Cells Solution: Use Low Passage Cells at 70-90% Confluency Cell_Health_Check->Optimize_Cells No NA_Quality_Check High Quality Nucleic Acid? Cell_Health_Check->NA_Quality_Check Yes Improve_NA Solution: Purify Nucleic Acid Verify Integrity NA_Quality_Check->Improve_NA No Reduce_Concentration Solution: Lower this compound Dose Perform Cytotoxicity Assay Concentration_Check->Reduce_Concentration Yes Cell_Density_Check Cell Density Too Low? Concentration_Check->Cell_Density_Check No Increase_Density Solution: Increase Seeding Density Cell_Density_Check->Increase_Density Yes Exposure_Time_Check Exposure Time Too Long? Cell_Density_Check->Exposure_Time_Check No Reduce_Exposure Solution: Reduce Incubation Time with Complexes Exposure_Time_Check->Reduce_Exposure Yes

Caption: Troubleshooting decision tree for this compound transfection.

References

MVL5 Lipid Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MVL5, a multivalent cationic lipid designed for efficient DNA and siRNA delivery. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a focus on solubility issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems that may arise when working with this compound lipid.

Q1: What is the recommended solvent for dissolving this compound lipid?

A1: this compound lipid has documented solubility in several organic solvents. For initial stock solutions, a mixture of chloroform (B151607) and methanol (B129727) (9:1, v/v) is effective. It is also soluble in ethanol (B145695) at 1 mg/mL and in DMSO or a chloroform:methanol:ammonia (3:3:1) solution at 5 mg/mL. The choice of solvent may depend on the subsequent application and the other lipids in your formulation.

Q2: My this compound lipid is not dissolving completely. What should I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator or a probe sonicator to aid dissolution. Gentle heating (40-50°C) can also be applied in conjunction with sonication.[1][2]

  • Vortexing: Vigorous vortexing can help break up lipid aggregates and promote solubilization.

  • Solvent Choice: Ensure you are using a recommended solvent system. If one solvent is not effective, you may need to try an alternative based on the provided solubility data.

  • Lipid Quality: Ensure the lipid has been stored correctly at -20°C and has not degraded.

Q3: After adding an aqueous buffer to my lipid solution, a precipitate formed. How can I resolve this?

A3: Precipitation upon addition of aqueous media to a lipid stock solution can occur. To resolve this, sonication and/or warming the solution can help redissolve the precipitate. It is crucial to ensure the solution is clear before proceeding with your experiment. Alternatively, you can proceed with a uniform suspension, ensuring it is well-mixed by sonicating immediately before use.[3]

Q4: The hydrated lipid film is difficult to resuspend. What are the best practices for hydration?

A4: Proper hydration of the dried lipid film is critical for forming liposomes.

  • Incubation: After adding the aqueous buffer to the dried lipid film, incubate the mixture at 37°C for at least 12 hours. This allows for complete hydration of the lipid headgroups.

  • Agitation: Gentle agitation or vortexing during hydration can facilitate the process. For stubborn films, manual swirling of the solution can help detach the lipid from the vial walls.[4]

  • Temperature: Ensure the hydration buffer is pre-warmed to a temperature above the phase transition temperature (Tc) of all lipids in the mixture.[5]

Q5: My final liposome (B1194612) solution is cloudy or contains aggregates. How can I obtain a clear, homogenous solution?

A5: A cloudy appearance often indicates the presence of large, multi-lamellar vesicles (MLVs) or aggregates.

  • Sonication: Tip sonication is an effective method to reduce the size of MLVs and clarify the suspension.[6] Keep the sample on ice to prevent overheating.

  • Extrusion: For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm or 200 nm). This process should also be performed at a temperature above the lipid Tc.[7]

  • Centrifugation: Residual large particles can be removed by centrifugation to yield a clear supernatant containing small unilamellar vesicles (SUVs).

Quantitative Data Summary

The following table summarizes the known solubility of this compound lipid in various solvents.

Solvent SystemConcentrationReference
Ethanol1 mg/mLAvanti Polar Lipids
DMSO5 mg/mLAvanti Polar Lipids
Chloroform:Methanol:Ammonia (3:3:1)5 mg/mLAvanti Polar Lipids
Chloroform:Methanol (9:1, v/v)Not specified[6]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound-containing Liposomes by Thin Film Hydration and Sonication

This protocol describes the preparation of liposomes composed of this compound and a neutral helper lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), for siRNA delivery.

Materials:

  • This compound lipid powder

  • DOPC (or other neutral lipid)

  • Chloroform/methanol (9:1, v/v)

  • Sterile, nuclease-free water or buffer (e.g., PBS)

  • Glass vials

  • Nitrogen gas stream

  • Vacuum desiccator

  • Bath sonicator or probe sonicator

  • Water bath or heating block

Procedure:

  • Lipid Dissolution:

    • In a glass vial, dissolve the desired amounts of this compound and DOPC in a chloroform/methanol (9:1, v/v) solution. Ensure complete dissolution by vortexing.

  • Film Formation:

    • Dry the lipid solution under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.

    • Place the vial in a vacuum desiccator for at least 12 hours to remove any residual solvent.[6]

  • Hydration:

    • Add the appropriate volume of sterile, nuclease-free water or buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 0.5 mM).

    • Incubate the mixture at 37°C for a minimum of 12 hours to allow for complete hydration.[6]

  • Vesicle Formation (Sonication):

    • Place the vial in a bath sonicator and sonicate until the solution becomes clear. For more opaque suspensions, a probe sonicator (tip sonicator) may be necessary.[6] Ensure the sample is kept on ice to prevent overheating and lipid degradation.

  • Storage:

    • Store the resulting liposome suspension at 4°C.

Visualizations

Experimental Workflow for siRNA Transfection using this compound Liposomes

experimental_workflow cluster_prep Liposome Preparation cluster_transfection siRNA Transfection dissolve 1. Dissolve this compound & Helper Lipid dry 2. Dry to Form Lipid Film dissolve->dry hydrate 3. Hydrate Film with Aqueous Buffer dry->hydrate sonicate 4. Sonicate to Form Unilamellar Vesicles hydrate->sonicate mix 5. Mix Liposomes with siRNA sonicate->mix incubate 6. Incubate to Form Lipoplexes mix->incubate add 7. Add Lipoplexes to Cells incubate->add assay 8. Assay for Gene Silencing add->assay sirna_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Interior cluster_endosome Endosome lipoplex This compound/siRNA Lipoplex endosome_lipoplex Internalized Lipoplex lipoplex->endosome_lipoplex Endocytosis endosomal_escape Endosomal Escape endosome_lipoplex->endosomal_escape sirna siRNA endosomal_escape->sirna Release cytoplasm Cytoplasm risc RISC Loading mrna_cleavage mRNA Cleavage & Gene Silencing risc->mrna_cleavage sirna->risc

References

Technical Support Center: Reducing MVL5 Cytotoxicity in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate MVL5-related cytotoxicity in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical applications?

This compound is a multivalent cationic lipid designed for the efficient delivery of nucleic acids (such as siRNA and plasmid DNA) and hydrophobic drugs into cells.[1] Its cationic nature facilitates the formation of nanoparticles that can interact with negatively charged cell membranes, enabling cellular uptake. It is often used in cancer research and gene therapy development.

Q2: Is this compound inherently cytotoxic?

This compound has been shown to exhibit lower intrinsic cytotoxicity compared to some other commercially available cationic lipids, such as DOTAP.[2] One study indicated that DOTAP shows cytotoxicity at concentrations above 50 µM total lipid, while this compound was found to be much less toxic.[2] However, like other cationic transfection reagents, this compound can induce cytotoxicity, particularly at high concentrations or when used in sensitive cell lines.

Q3: What are the common causes of this compound-induced cytotoxicity?

Several factors can contribute to this compound-related cytotoxicity:

  • High Concentration of this compound: Excessive amounts of the lipid can disrupt cell membrane integrity.

  • Suboptimal Formulation: The ratio of this compound to the therapeutic cargo (e.g., nucleic acid or drug) and the overall nanoparticle composition can influence toxicity.

  • Low Cell Density: Cells at a low confluency are often more susceptible to the toxic effects of transfection reagents.

  • Presence of Serum or Antibiotics: While serum can sometimes enhance transfection, certain components may interfere with complex formation or increase cytotoxicity. Antibiotics can also be more toxic to cells when their membranes are permeabilized during transfection.

  • Extended Incubation Time: Prolonged exposure to this compound-containing nanoparticles can lead to increased cell death.

  • Cell Line Sensitivity: Different cell lines have varying tolerances to cationic lipids.

Q4: How can PEGylation affect this compound cytotoxicity?

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to the surface of nanoparticles, can have a dual effect. It can reduce non-specific interactions with cells and serum proteins, which may decrease the intrinsic cytotoxicity of the nanoparticles.[3][4] However, PEGylation has also been shown to enhance the cellular uptake and efficacy of drug-loaded this compound nanoparticles, leading to increased cytotoxic effects on target (e.g., cancer) cells.[1][2][5][6]

Troubleshooting Guide: High Cytotoxicity with this compound

This guide provides a step-by-step approach to troubleshoot and resolve issues of high cytotoxicity encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
High levels of cell death observed shortly after transfection. This compound concentration is too high. Perform a dose-response experiment to determine the optimal this compound concentration that provides high transfection efficiency with minimal cytotoxicity.
Suboptimal this compound-to-cargo ratio. Optimize the ratio of this compound to your nucleic acid or drug. This is often expressed as the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid).
Cell density is too low. Ensure that cells are in a healthy, logarithmic growth phase and are plated at an optimal confluency (typically 70-90%) at the time of transfection.
Inconsistent cytotoxicity results between experiments. Variability in cell health or passage number. Use cells with a consistent and low passage number. Regularly monitor cell health and morphology.
Inconsistent preparation of this compound nanoparticles. Follow a standardized and reproducible protocol for nanoparticle formulation. Ensure thorough mixing and incubation times.
Cytotoxicity is observed even at low this compound concentrations. The cell line is particularly sensitive. Consider using a different, more robust cell line if possible. Alternatively, perform experiments to adapt the cells to the transfection reagent at very low concentrations.
Presence of antibiotics or other toxic components in the media. Perform the transfection in antibiotic-free media. If using serum, ensure it is of high quality and consider reducing its concentration during the initial transfection period.
Prolonged exposure to transfection complexes. After an initial incubation period (e.g., 4-6 hours), consider replacing the transfection medium with fresh, complete growth medium to reduce the exposure time of cells to the this compound nanoparticles.

Quantitative Data on this compound Cytotoxicity

Direct comparisons of IC50 values for this compound across multiple cell lines are not extensively available in the literature. However, existing studies provide valuable comparative data.

Comparison Metric Cell Line Result Reference
This compound vs. DOTAP (unloaded) Cytotoxicity ThresholdNot specifiedThis compound is significantly less toxic than DOTAP, which exhibits cytotoxicity at concentrations >50 µM.[2]
This compound-NP vs. DOTAP-NP (loaded with 4 mol% Paclitaxel) IC50 of PaclitaxelPC3This compound-NP: 13 nM, DOTAP-NP: 51 nM[2]
This compound-NP vs. DOTAP-NP (loaded with 3 mol% Paclitaxel) IC50 of PaclitaxelPC3This compound-NP: 11 nM, DOTAP-NP: 17 nM[2]

Note: The IC50 values for paclitaxel-loaded nanoparticles reflect the efficiency of drug delivery leading to cytotoxicity, not the intrinsic toxicity of the lipid itself.

Experimental Protocols

Protocol 1: Optimization of this compound Concentration using MTT Assay

This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for your specific cell line.

Materials:

  • This compound

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • Serum-free medium for complex formation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay. Incubate for 24 hours.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in serum-free medium.

  • Treatment: Remove the culture medium from the cells and replace it with the this compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the concentration of this compound that does not significantly impact cell viability.

Protocol 2: LDH Assay for Measuring Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a common method to assess cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Commercially available LDH cytotoxicity assay kit

Procedure:

  • Follow Steps 1-4 from the MTT Assay Protocol.

  • Controls: Include the following controls as per the kit instructions:

    • Untreated control (spontaneous LDH release)

    • Vehicle control

    • Maximum LDH release control (cells lysed with a provided lysis buffer)

  • Sample Collection: Carefully collect the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation and Measurement: Incubate as recommended and measure the absorbance at the specified wavelength.

  • Analysis: Calculate the percentage of cytotoxicity based on the LDH release relative to the maximum release control.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Cationic Lipid-Induced Inflammation

Cationic lipids like this compound can be recognized by the innate immune system, leading to an inflammatory response that can contribute to cytotoxicity. One of the proposed mechanisms involves the activation of Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome.

G Potential Inflammatory Signaling Pathway Activated by this compound This compound This compound Nanoparticle TLR2 TLR2 This compound->TLR2 interacts with NLRP3 NLRP3 Inflammasome This compound->NLRP3 activates Cell_Membrane Cell Membrane MyD88 MyD88 TLR2->MyD88 recruits NFkB NF-κB MyD88->NFkB activates Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b induces transcription of IL1b IL-1β (secreted) Caspase1 Caspase-1 NLRP3->Caspase1 activates Caspase1->Pro_IL1b cleaves Inflammation Inflammation & Cytotoxicity IL1b->Inflammation

Caption: Potential inflammatory pathway initiated by this compound nanoparticles.

Experimental Workflow for Reducing this compound Cytotoxicity

The following workflow provides a logical sequence for identifying and mitigating this compound-induced cytotoxicity.

G Workflow for Optimizing this compound Experiments start Start: High Cytotoxicity Observed check_params Step 1: Verify Basic Experimental Parameters (Cell health, confluency, no contamination) start->check_params optimize_conc Step 2: Optimize this compound Concentration (Perform dose-response curve) check_params->optimize_conc optimize_ratio Step 3: Optimize this compound:Cargo Ratio (Test different N/P ratios) optimize_conc->optimize_ratio optimize_time Step 4: Optimize Incubation Time (Test shorter exposure times) optimize_ratio->optimize_time modify_media Step 5: Modify Transfection Media (Remove antibiotics, reduce serum) optimize_time->modify_media eval_cytotoxicity Evaluate Cytotoxicity (MTT or LDH assay) modify_media->eval_cytotoxicity success Success: Low Cytotoxicity, High Efficiency eval_cytotoxicity->success Acceptable failure Cytotoxicity Still High eval_cytotoxicity->failure Unacceptable reassess Re-evaluate Formulation (Consider PEGylation or alternative lipids) failure->reassess reassess->optimize_conc

Caption: A systematic workflow for troubleshooting this compound cytotoxicity.

References

troubleshooting low transfection efficiency with MVL5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MVL5 Transfection Reagent. This guide is designed to help you troubleshoot common issues, with a primary focus on addressing low transfection efficiency. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and helpful visualizations to improve your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended starting ratio of this compound reagent to plasmid DNA?

A1: For most cell lines, we recommend starting with a 3:1 ratio (µL of this compound : µg of DNA). However, the optimal ratio can vary depending on the cell type and plasmid size. It is crucial to perform a titration experiment to determine the ideal ratio for your specific system. See the optimization table below for recommended ranges.

Q2: My transfection efficiency is lower than expected. What are the common causes?

A2: Low transfection efficiency can stem from several factors. The most common culprits include:

  • Suboptimal this compound:DNA Ratio: The ratio of transfection reagent to DNA is critical for efficient complex formation.

  • Cell Health and Confluency: Transfection should be performed on healthy, actively dividing cells. A cell confluency of 70-90% at the time of transfection is generally recommended.

  • Presence of Serum: Components in serum can interfere with the formation of transfection complexes. We recommend forming the this compound-DNA complexes in a serum-free medium.

  • Incorrect Incubation Times: Both the complex formation time and the incubation time of the complexes with the cells are important parameters that may require optimization.

  • Quality and Quantity of DNA: Ensure your plasmid DNA is of high purity (A260/A280 ratio of 1.8-2.0) and accurately quantified. Contaminants such as endotoxins can significantly reduce transfection efficiency.

Q3: Can I use antibiotics in my media during transfection?

A3: We strongly advise against using antibiotics, such as penicillin and streptomycin, in the media during transfection and for at least 24-48 hours post-transfection. Antibiotics can induce cell stress and lead to increased cytotoxicity, thereby reducing the efficiency of transfection.

Q4: How can I assess cytotoxicity in my experiments?

A4: Cytotoxicity can be evaluated by observing the cell morphology under a microscope 24-48 hours post-transfection. Signs of cytotoxicity include cell rounding, detachment from the plate, and a significant reduction in cell density compared to untransfected controls. For a quantitative assessment, a cell viability assay such as an MTT or Trypan Blue exclusion assay can be performed.

Optimization of Transfection Parameters

To achieve the highest transfection efficiency with this compound, it is often necessary to optimize several experimental parameters. The table below provides a starting point for your optimization experiments.

ParameterRecommended Starting ConditionOptimization RangeKey Considerations
This compound:DNA Ratio (µL:µg) 3:11:1 to 6:1Cell type dependent; perform a titration.
Cell Confluency at Transfection 80%70-90%Overly confluent or sparse cultures can lead to poor results.
DNA per well (24-well plate) 0.5 µg0.25-1.0 µgAdjust based on plasmid size and promoter strength.
Complex Formation Time 15 minutes10-30 minutesDo not exceed 30 minutes.
Incubation with Cells 6 hours4-24 hoursLonger incubation may increase efficiency but also cytotoxicity.

Experimental Protocol: Plasmid DNA Transfection using this compound

This protocol is a general guideline for transfecting plasmid DNA into adherent mammalian cells in a 24-well plate format.

Materials:

  • This compound Transfection Reagent

  • High-purity plasmid DNA (1 µg/µL stock)

  • Serum-free medium (e.g., Opti-MEM™)

  • Complete growth medium with serum

  • Adherent cells in a 24-well plate

Procedure:

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.

  • DNA Preparation: In a sterile microcentrifuge tube, dilute 0.5 µg of plasmid DNA into 50 µL of serum-free medium. Mix gently.

  • This compound Preparation: In a separate sterile microcentrifuge tube, dilute 1.5 µL of this compound reagent into 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

  • Complex Formation: Add the diluted DNA solution to the diluted this compound reagent. Mix gently by pipetting and incubate for 15 minutes at room temperature to allow for the formation of transfection complexes.

  • Cell Transfection: Aspirate the growth medium from the cells and add the 100 µL of the this compound-DNA complex mixture to the well.

  • Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, add 400 µL of complete growth medium to each well without removing the transfection complexes.

  • Gene Expression Analysis: Assay for gene expression at the desired time point, typically 24-72 hours post-transfection.

Visual Guides

This compound Transfection Workflow

TransfectionWorkflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Seed Seed Cells (Day 1) DiluteDNA Dilute Plasmid DNA Dilutethis compound Dilute this compound Reagent FormComplex Form this compound-DNA Complex DiluteDNA->FormComplex Combine Dilutethis compound->FormComplex AddComplex Add Complexes to Cells FormComplex->AddComplex 15 min incubation Incubate Incubate Cells AddComplex->Incubate 4-6 hours ChangeMedia Add Growth Medium Incubate->ChangeMedia Assay Assay for Gene Expression ChangeMedia->Assay 24-72 hours

Caption: General experimental workflow for cell transfection using this compound.

Troubleshooting Low Transfection Efficiency

TroubleshootingWorkflow Start Low Transfection Efficiency CheckHealth Are cells healthy and 70-90% confluent? Start->CheckHealth CheckDNA Is DNA high quality? (A260/280 = 1.8-2.0) CheckHealth->CheckDNA Yes OptimizeHealth Optimize cell seeding density and passage number. CheckHealth->OptimizeHealth No CheckRatio Did you optimize the This compound:DNA ratio? CheckDNA->CheckRatio Yes PurifyDNA Repurify or prepare fresh plasmid DNA. CheckDNA->PurifyDNA No CheckProtocol Were complexes formed in serum-free media? CheckRatio->CheckProtocol Yes OptimizeRatio Perform a ratio titration (e.g., 1:1 to 6:1). CheckRatio->OptimizeRatio No FollowProtocol Strictly adhere to the serum-free complexation step. CheckProtocol->FollowProtocol No Success Improved Efficiency CheckProtocol->Success Yes OptimizeHealth->CheckHealth PurifyDNA->CheckDNA OptimizeRatio->CheckRatio FollowProtocol->CheckProtocol

Caption: A decision tree for troubleshooting low transfection efficiency.

MVL5 Nanoparticle Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with MVL5 nanoparticles. Our goal is to help you improve the stability and performance of your this compound nanoparticle formulations.

Frequently Asked Questions (FAQs)

Q1: What are this compound nanoparticles?

A1: this compound nanoparticles are lipid-based nanoparticles that incorporate the multivalent cationic lipid this compound.[1][2][3] These nanoparticles are particularly effective for encapsulating and delivering hydrophobic drugs, such as paclitaxel.[1][2][3][4] The multivalent nature of the this compound lipid contributes to the unique morphology and drug-loading capacity of these nanoparticles, which can form structures like nanodiscs and micellar rods.[1][2][3]

Q2: What are the main factors influencing the stability of this compound nanoparticles?

A2: The stability of this compound nanoparticles is influenced by a variety of factors, including their formulation, storage conditions, and the surrounding environment. Key factors include:

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) can significantly enhance stability by preventing aggregation.[1][2]

  • pH of the buffer: The pH can affect the surface charge and integrity of the nanoparticles.[5]

  • Storage Temperature: Both freezing and high temperatures can lead to aggregation and degradation.[5][6][7]

  • Ionic Strength of the solution: High salt concentrations can disrupt the electrostatic balance and lead to aggregation.[8][9]

  • Presence of cryoprotectants: For frozen storage or lyophilization, cryoprotectants like sucrose (B13894) or trehalose (B1683222) are crucial to prevent aggregation upon thawing or reconstitution.[5][7]

Q3: How does PEGylation improve this compound nanoparticle stability and efficacy?

A3: PEGylation, the process of attaching polyethylene glycol chains to the surface of the nanoparticles, provides a steric barrier that prevents the particles from aggregating.[1] This steric stabilization is crucial for maintaining a consistent particle size and preventing sedimentation. Furthermore, studies have shown that PEGylation of this compound nanoparticles significantly improves their cellular uptake, penetration depth into cancer cells, and overall cytotoxic efficacy.[1][2][4]

Q4: What is the expected morphology of this compound nanoparticles?

A4: The morphology of this compound nanoparticles is highly dependent on the formulation, particularly the molar percentage of the this compound lipid. Formulations with around 50 mol% this compound tend to form nanodiscs, while at higher concentrations (around 75 mol%), they can transition to short micellar rods.[1][2][3] PEGylation can further influence the morphology, leading to the formation of long, flexible rods.[1][2][3]

Troubleshooting Guide

Issue 1: Nanoparticle Aggregation

Q: My this compound nanoparticles are aggregating, as indicated by a significant increase in size measured by Dynamic Light Scattering (DLS). What could be the cause and how can I fix it?

A: Nanoparticle aggregation is a common issue that can arise from several factors. Here’s a step-by-step guide to troubleshoot this problem:

  • Verify PEGylation:

    • Question: Did you include a PEGylated lipid (e.g., PEG-DOPE) in your formulation?

    • Recommendation: PEGylation is critical for the stability of this compound nanoparticles.[1] Ensure you are using an appropriate molar percentage of a PEGylated lipid.

  • Check Storage Conditions:

    • Question: How are you storing your nanoparticle suspension?

    • Recommendation: Avoid freezing aqueous suspensions of this compound nanoparticles without a cryoprotectant, as this can cause irreversible aggregation.[5] For short-term storage, refrigeration at 2-8°C is often preferable to freezing.[5] If you need to freeze your samples, add a cryoprotectant like sucrose or trehalose.[5][7]

  • Evaluate the Buffer Composition:

    • Question: What is the pH and ionic strength of your buffer?

    • Recommendation: Extreme pH values or high salt concentrations can destabilize the nanoparticles.[8][9] Try to maintain a physiologically relevant pH (around 7.4) and moderate ionic strength.[5]

  • Consider Lyophilization for Long-Term Storage:

    • Recommendation: For long-term stability, consider lyophilizing (freeze-drying) your nanoparticles. This process, when done correctly with cryoprotectants, can preserve the nanoparticle structure and prevent aggregation upon reconstitution.[5][6][7]

Issue 2: Low Drug Loading Efficiency

Q: I am experiencing low encapsulation efficiency of my hydrophobic drug in the this compound nanoparticles. What can I do to improve this?

A: this compound nanoparticles have been shown to have a high loading capacity for hydrophobic drugs like paclitaxel.[1][2][3][4] If you are facing issues, consider the following:

  • Optimize the this compound Molar Ratio:

    • Recommendation: The unique structure of this compound nanoparticles, which can form nanodiscs and micelles, allows for higher drug solubilization compared to conventional liposomes.[1][2][3] Experiment with different molar ratios of this compound to other lipids in your formulation to find the optimal composition for your specific drug.

  • Review the Preparation Method:

    • Recommendation: Ensure that your lipid film hydration and extrusion or sonication steps are optimized to allow for efficient drug encapsulation. The method of preparation can significantly impact the final drug load.

Issue 3: Inconsistent Experimental Results

Q: I am observing high variability between different batches of my this compound nanoparticles. How can I improve the reproducibility of my experiments?

A: Batch-to-batch variability can be frustrating. To improve consistency, focus on standardizing your protocol and characterization methods:

  • Standardize Protocols:

    • Recommendation: Ensure that all parameters in your preparation protocol, such as lipid concentrations, hydration time, temperature, and extrusion/sonication parameters, are kept consistent for every batch.

  • Thorough Characterization:

    • Recommendation: Characterize each batch thoroughly using techniques like Dynamic Light Scattering (DLS) for size and polydispersity index (PDI), and Zeta Potential for surface charge.[10][11][12] This will allow you to identify and exclude batches that do not meet your quality control criteria.

Quantitative Data Summary

ParameterConditionObservationReference
Drug Loading This compound-based micellar NPs vs. conventional cationic liposomesNearly three-fold improvement in the solubility of Paclitaxel.[1][2]
Cellular Uptake & Penetration PEGylated vs. non-PEGylated this compound NPsPEGylation significantly improves cellular uptake and penetration depth.[1][2]
Cytotoxicity PEGylated this compound NPs with PaclitaxelImproved cytotoxic efficacy compared to non-PEGylated counterparts.[1][2][3]
Morphology 50 mol% this compoundNanoparticles comprised almost entirely of nanodiscs.[1][2][3]
Morphology 75 mol% this compoundTransition to short micellar rods coexisting with spheres.[1][2][3]
Storage (Aqueous) Refrigeration (2°C) vs. Freezing (-20°C) or Room TempRefrigeration provides the best stability for up to 150 days.[5]
Storage (Frozen) With vs. Without Cryoprotectant (e.g., sucrose)Cryoprotectants are necessary to prevent aggregation upon freezing.[5]

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Size and Aggregation Analysis
  • Sample Preparation:

    • Dilute a small aliquot of your this compound nanoparticle suspension in the same buffer used for preparation to a suitable concentration for DLS measurement. The optimal concentration will depend on your specific instrument.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select the appropriate measurement parameters, including the dispersant (your buffer) and material properties (lipid refractive index).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for a few minutes.

    • Perform the measurement. The instrument will report the Z-average diameter and the Polydispersity Index (PDI).

  • Data Interpretation:

    • A low PDI (typically < 0.3) indicates a monodisperse sample with a narrow size distribution.

    • An increase in the Z-average diameter over time or after a change in conditions (e.g., storage) is indicative of aggregation.

Protocol 2: Zeta Potential Measurement for Surface Charge Evaluation
  • Sample Preparation:

    • Dilute your this compound nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) to the recommended concentration for your instrument.

  • Instrument Setup:

    • Use a dedicated folded capillary cell for zeta potential measurements.

    • Rinse the cell thoroughly with the dilution buffer before adding your sample.

  • Measurement:

    • Inject the diluted sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the measurement. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.

  • Data Interpretation:

    • A high absolute zeta potential value (e.g., > |30| mV) generally indicates good colloidal stability due to strong electrostatic repulsion between particles.

    • A zeta potential close to zero suggests a higher likelihood of aggregation.

Visualizations

cluster_factors Factors Affecting this compound Nanoparticle Stability Formulation Formulation - PEGylation - Lipid Ratios - Drug Load Stability This compound Nanoparticle Stability Formulation->Stability Environment Environmental - pH - Ionic Strength - Temperature Environment->Stability Storage Storage Conditions - Aqueous vs. Lyophilized - Cryoprotectants Storage->Stability

Caption: Key factors influencing the stability of this compound nanoparticles.

A 1. Lipid Film Hydration (with drug) B 2. Sonication or Extrusion (Size Reduction) A->B C 3. Characterization - DLS (Size, PDI) - Zeta Potential B->C D 4. Stability Assessment (e.g., over time, at different temps) C->D E 5. In Vitro / In Vivo Assay D->E

Caption: General experimental workflow for this compound nanoparticle preparation and characterization.

Start Problem Encountered Aggregation Aggregation? (Increased DLS size) Start->Aggregation LowEfficacy Low Efficacy? Aggregation->LowEfficacy No CheckPEG Check PEGylation Aggregation->CheckPEG Yes CheckDrugLoad Verify Drug Load LowEfficacy->CheckDrugLoad Yes CheckStorage Optimize Storage (Temp, Cryo) CheckPEG->CheckStorage CheckBuffer Adjust Buffer (pH, Ionic Strength) CheckStorage->CheckBuffer CheckNPSize Confirm NP Size/ Stability CheckDrugLoad->CheckNPSize

Caption: Troubleshooting decision tree for common this compound nanoparticle issues.

References

Technical Support Center: MVL5-Mediated Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MVL5, a multivalent cationic lipid, for siRNA-mediated gene silencing. The information provided is intended for an audience of researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for siRNA delivery?

This compound is a multivalent cationic lipid that serves as a vector for delivering nucleic acids like siRNA into cells. Its positively charged headgroup interacts with the negatively charged phosphate (B84403) backbone of siRNA, leading to the formation of lipoplexes. These complexes are typically taken up by cells through endocytosis. The formulation of this compound with a neutral lipid can influence the efficiency of delivery and endosomal escape, which is a critical step for the siRNA to reach the cytoplasm and initiate gene silencing.

Q2: What are off-target effects in the context of this compound-mediated siRNA delivery?

Off-target effects refer to the unintended modulation of genes other than the intended target gene by the siRNA. These effects can arise from several mechanisms, including:

  • Seed-region mediated silencing: The "seed" region (nucleotides 2-8) of the siRNA guide strand can have partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their translational repression or degradation, similar to the action of microRNAs (miRNAs).[1]

  • Immune stimulation: The introduction of foreign siRNA can trigger innate immune responses, leading to widespread changes in gene expression.

  • Lipid-mediated effects: The delivery vehicle itself, in this case, this compound-containing lipoplexes, can induce cellular stress and alter gene expression patterns.

Q3: Is there specific quantitative data available on the off-target effects of this compound?

Based on a comprehensive review of publicly available literature, there is a notable lack of specific, quantitative data from genome-wide studies such as RNA-sequencing (RNA-seq), microarray, or proteomics analysis detailing the off-target effects of siRNA delivered using this compound. While some studies compare its efficiency to other transfection reagents, they do not provide a detailed off-target profile. Researchers are encouraged to perform their own off-target analysis for their specific siRNA and cell system.

Q4: How does this compound compare to other transfection reagents like DOTAP?

Limited comparative studies are available. One study found that the pentavalent lipid this compound exhibited lower toxicity and superior silencing efficiency over a large range of lipid compositions and charge ratios when compared to the monovalent lipid DOTAP. Notably, this compound achieved a much higher total knockdown of the target gene in regimes where toxicity was low.

Data Presentation

Table 1: Comparison of this compound and DOTAP for siRNA Delivery

FeatureThis compoundDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
Toxicity LowerHigher
Silencing Efficiency SuperiorLower
Gene Knockdown Higher total knockdown at low toxicityLower
Nonspecific Gene Silencing Mentioned but not quantified in detailMentioned but not quantified in detail

This table is based on limited available comparative data and further context-specific validation is recommended.

Troubleshooting Guides

Issue 1: Low Gene Silencing Efficiency

  • Possible Cause: Suboptimal this compound:siRNA ratio.

    • Troubleshooting Step: Perform a dose-response experiment by titrating the concentration of both this compound and siRNA to find the optimal ratio for your specific cell type and siRNA.

  • Possible Cause: Poor lipoplex formation.

    • Troubleshooting Step: Ensure that the this compound and siRNA are diluted in a serum-free and antibiotic-free medium before complex formation. Vortex the mixture gently and allow for the recommended incubation time for complexation to occur.

  • Possible Cause: Low transfection efficiency in the target cells.

    • Troubleshooting Step: Optimize cell density at the time of transfection. Cells should be in a logarithmic growth phase and typically at 50-70% confluency. For difficult-to-transfect cells, consider increasing the incubation time with the lipoplexes.[2][3][4][5]

  • Possible Cause: Degraded siRNA.

    • Troubleshooting Step: Use high-quality, purified siRNA. Store siRNA stocks as recommended by the manufacturer and avoid repeated freeze-thaw cycles.

Issue 2: High Cell Toxicity

  • Possible Cause: Excessive concentration of this compound:siRNA complexes.

    • Troubleshooting Step: Reduce the concentration of the lipoplexes used for transfection. It is crucial to find a balance between high silencing efficiency and low cytotoxicity.

  • Possible Cause: Prolonged exposure to transfection complexes.

    • Troubleshooting Step: Reduce the incubation time of the cells with the this compound:siRNA complexes. After the initial incubation period (e.g., 4-6 hours), the medium can be replaced with fresh, complete medium.

  • Possible Cause: Sensitivity of the cell line.

    • Troubleshooting Step: Ensure the cell line is healthy and not of a high passage number. Some cell lines are inherently more sensitive to lipid-based transfection reagents.

Issue 3: Suspected Off-Target Effects

  • Possible Cause: Seed-region mediated off-target silencing.

    • Troubleshooting Step:

      • Bioinformatic Analysis: Use bioinformatics tools to predict potential off-target genes with complementarity to the seed region of your siRNA.

      • Multiple siRNAs: Use at least two or three different siRNAs targeting different sequences of the same gene. A consistent phenotype across different siRNAs is less likely to be due to off-target effects.

      • Control siRNAs: Include a non-targeting (scrambled) siRNA control and a positive control siRNA targeting a well-characterized housekeeping gene.

      • RT-qPCR: Validate the expression levels of predicted off-target genes using reverse transcription quantitative PCR (RT-qPCR).

  • Possible Cause: Non-specific cellular stress response.

    • Troubleshooting Step: Perform a global gene expression analysis (e.g., RNA-seq or microarray) on cells treated with the this compound:siRNA complexes versus untreated or mock-treated cells to identify broader changes in gene expression indicative of a stress response.

Mandatory Visualization

Experimental_Workflow_for_Off_Target_Analysis cluster_planning Phase 1: Experimental Design cluster_transfection Phase 2: Transfection cluster_analysis Phase 3: Off-Target Effect Analysis cluster_validation Phase 4: Data Interpretation & Validation siRNA_Design siRNA Design & Controls (Target, Non-Targeting) Lipoplex_Formation This compound:siRNA Lipoplex Formation siRNA_Design->Lipoplex_Formation Cell_Culture Cell Line Selection & Culture Optimization Transfection Cell Transfection Cell_Culture->Transfection Lipoplex_Formation->Transfection RNA_Extraction RNA Extraction Transfection->RNA_Extraction Proteomics Proteomic Analysis Transfection->Proteomics RT_qPCR RT-qPCR for Predicted Off-Targets RNA_Extraction->RT_qPCR RNA_Seq RNA-Sequencing RNA_Extraction->RNA_Seq Bioinformatics Bioinformatic Analysis of High-Throughput Data RNA_Seq->Bioinformatics Proteomics->Bioinformatics Phenotypic_Validation Phenotypic Validation Bioinformatics->Phenotypic_Validation

Caption: A general experimental workflow for assessing the off-target effects of siRNA delivered via this compound.

Hypothetical_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Affected by Off-Target Silencing siRNA Off-Target siRNA OffTarget_Gene Unintended Target Gene (e.g., a Kinase) siRNA->OffTarget_Gene Silencing Downstream_Effector1 Downstream Effector 1 OffTarget_Gene->Downstream_Effector1 Inhibition Downstream_Effector2 Downstream Effector 2 OffTarget_Gene->Downstream_Effector2 Activation Cellular_Response Altered Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effector1->Cellular_Response Downstream_Effector2->Cellular_Response

Caption: A hypothetical signaling pathway illustrating how off-target gene silencing could impact cellular functions.

Experimental Protocols

Protocol 1: Luciferase Reporter Assay for Seed Region Off-Target Effects

This protocol is a general method to assess the potential for seed-region mediated off-target effects of a specific siRNA.

  • Construct Design:

    • Clone the 3' UTR of a predicted off-target gene downstream of a luciferase reporter gene (e.g., Renilla luciferase) in a suitable vector.

    • As a control, create a mutant construct where the seed-matching sequence in the 3' UTR is mutated.

    • A co-transfected plasmid expressing a different reporter (e.g., Firefly luciferase) under a constitutive promoter should be used for normalization.

  • Transfection:

    • Co-transfect cells with the luciferase reporter plasmid, the normalization plasmid, and either the specific siRNA or a non-targeting control siRNA using this compound.

    • Follow the optimized this compound transfection protocol for your cell line.

  • Luciferase Assay:

    • After 24-48 hours, lyse the cells and measure the activity of both luciferases using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the Renilla luciferase activity to the Firefly luciferase activity for each sample.

    • A significant decrease in the normalized luciferase activity in the presence of the specific siRNA compared to the non-targeting control suggests an off-target interaction.

Protocol 2: General Workflow for RNA-Sequencing Analysis of Off-Target Effects

  • Experimental Groups:

    • Group 1: Untreated cells.

    • Group 2: Cells treated with a non-targeting control siRNA complexed with this compound.

    • Group 3: Cells treated with the target-specific siRNA complexed with this compound.

    • Include at least three biological replicates for each group.

  • Transfection and RNA Extraction:

    • Transfect cells according to the optimized protocol.

    • At a suitable time point (e.g., 24 or 48 hours), harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure RNA integrity is high (RIN > 8).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA.

    • Perform deep sequencing on a platform such as Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to the reference genome.

    • Differential Gene Expression: Perform differential gene expression analysis between the target-specific siRNA group and the non-targeting control group.

    • Off-Target Prediction: Use tools like SeedMatchR to identify genes with seed region complementarity to your siRNA among the differentially expressed genes.[6][7]

    • Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify any cellular pathways that are significantly affected.

Disclaimer: The information provided in this technical support center is based on currently available scientific literature. Specific quantitative data on the off-target effects of this compound is limited. Researchers should always perform their own validation and optimization experiments for their specific application.

References

Technical Support Center: Scaling Up MVL5 Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MVL5 production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the scale-up of this compound, a recombinant monoclonal antibody. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound production?

A1: Scaling up monoclonal antibody production from a laboratory to a manufacturing scale presents several significant challenges.[1][2][3] Key obstacles include maintaining cell line stability and productivity, controlling post-translational modifications like glycosylation, preventing protein aggregation, and ensuring batch-to-batch consistency.[1][2] Additionally, processes that work well in small volumes may not be directly transferable to large bioreactors, leading to variations in product quality.[2]

Q2: How does the choice of cell line impact the scalability of this compound production?

A2: The selection of a stable and highly productive cell line, such as Chinese Hamster Ovary (CHO) cells, is a critical first step for successful scale-up.[1][4] An ideal cell line for large-scale production should exhibit genetic stability to prevent decreases in antibody production over time.[2] It's also important that the chosen cell line is robust enough to handle the physical stresses of large bioreactors.[5]

Q3: What are Critical Quality Attributes (CQAs) and why are they important in this compound production?

A3: Critical Quality Attributes (CQAs) are physical, chemical, biological, or microbiological properties that should be within a specific range to ensure the final product's quality, safety, and efficacy.[6] For this compound, a monoclonal antibody, key CQAs include glycosylation patterns, charge variants, aggregation levels, and product purity.[6][7] Monitoring and controlling these attributes throughout the scaling process is essential for regulatory approval and to ensure the therapeutic effectiveness of the antibody.[6][8]

Q4: How can protein aggregation be minimized during the scale-up process?

A4: Protein aggregation is a common issue that can reduce the effectiveness of this compound and potentially cause unwanted immune responses. Aggregation can be triggered by various factors including changes in pH, temperature, and mechanical stress during purification.[9] To minimize aggregation, it is crucial to optimize solution conditions and consider the use of stabilizers and surfactants.[10][11] For instance, Polysorbate 20 and Polysorbate 80 are commonly used surfactants in monoclonal antibody formulations.[10]

Troubleshooting Guides

Issue 1: Decreased this compound Titer After Scaling Up

Problem: You have successfully produced high titers of this compound in a small-scale bioreactor (e.g., 2L), but the yield has significantly dropped after scaling up to a larger bioreactor (e.g., 100L).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Bioreactor Parameters Key parameters such as dissolved oxygen (DO), pH, and temperature may not be uniform in a larger vessel.[4][12] It is important to characterize the new bioreactor to ensure consistent conditions.[13]
Nutrient Limitation Higher cell densities in large-scale cultures can lead to rapid depletion of essential nutrients.[4] Review and optimize your media composition and feeding strategy to meet the increased demand.[4][14]
Shear Stress Increased agitation rates in larger bioreactors can cause cell damage due to shear stress.[13] However, modern cell lines are often more robust than initially thought.[13] It's a balance, as insufficient agitation can lead to poor mixing and oxygen transfer.[13]
Lactate (B86563) Accumulation High levels of lactate can inhibit cell growth and productivity.[15] Monitor lactate levels and adjust feeding strategies or media components to control its accumulation.[15]
Issue 2: Inconsistent Glycosylation Profile of this compound Batches

Problem: You are observing significant batch-to-batch variability in the glycosylation pattern of this compound, which is a critical quality attribute.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Changes in Bioreactor Environment Glycosylation is highly sensitive to changes in the cellular environment, including pH, temperature, and dissolved oxygen levels.[2][16] Implement strict process controls to maintain these parameters within a narrow range.
Inconsistent Raw Materials Variations in the quality of cell culture media and feeds can impact glycosylation.[17] Ensure rigorous quality control of all raw materials.
Suboptimal Nutrient Levels The availability of specific nutrients, such as manganese and galactose, can directly influence glycosylation patterns.[18] Consider supplementing the media with these components to achieve the desired glycan profile.[18]
Ammonia (B1221849) Accumulation High concentrations of ammonia in the cell culture can negatively affect glycosylation.[18] Monitor ammonia levels and adjust the feeding strategy to minimize its accumulation.

Experimental Protocols

Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines the methodology for quantifying high molecular weight species (aggregates) of this compound using Size Exclusion Chromatography with High-Performance Liquid Chromatography.

  • Sample Preparation:

    • If necessary, purify the this compound sample from the cell culture supernatant using an appropriate method like Protein A affinity chromatography.

    • Dilute the purified sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a suitable SEC column for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • Flow Rate: Set the flow rate to 0.5 mL/min.

    • Detection: Monitor the eluate at a UV wavelength of 280 nm.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. The main peak represents the monomeric form of this compound, while earlier eluting peaks correspond to aggregates.

    • Calculate the percentage of aggregates by dividing the area of the aggregate peaks by the total area of all peaks.

Protocol 2: N-Linked Glycan Analysis of this compound

This protocol provides a general workflow for the characterization of N-linked glycans on this compound.

  • Glycan Release:

    • Denature a known amount of purified this compound.

    • Enzymatically release the N-linked glycans using PNGase F.

  • Glycan Labeling:

    • Label the released glycans with a fluorescent dye (e.g., 2-aminobenzamide) to enable sensitive detection.

  • Purification of Labeled Glycans:

    • Remove excess fluorescent dye and other impurities using a suitable clean-up method, such as hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction.

  • Analysis by HILIC-UPLC with Fluorescence Detection:

    • Separate the labeled glycans using a HILIC column on an Ultra-Performance Liquid Chromatography (UPLC) system.

    • Detect the separated glycans using a fluorescence detector.

    • Identify and quantify the different glycan structures by comparing their retention times to a labeled glycan standard library.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_analysis Quality Control cell_line Cell Line Development media_opt Media Optimization cell_line->media_opt bioreactor Bioreactor Culture (Scale-up) media_opt->bioreactor harvest Harvest bioreactor->harvest purification Purification harvest->purification formulation Formulation purification->formulation cqa CQA Analysis (e.g., Glycosylation, Aggregation) purification->cqa formulation->cqa

Caption: this compound Production and Quality Control Workflow.

troubleshooting_logic start Low this compound Titer at Scale check_params Check Bioreactor Parameters (DO, pH, Temp) start->check_params params_ok Parameters OK? check_params->params_ok check_nutrients Analyze Nutrient & Metabolite Levels nutrients_ok Nutrients Sufficient? check_nutrients->nutrients_ok check_agitation Evaluate Agitation & Shear Stress agitation_ok Agitation Optimal? check_agitation->agitation_ok params_ok->check_nutrients Yes optimize_params Optimize Bioreactor Control Strategy params_ok->optimize_params No nutrients_ok->check_agitation Yes optimize_feed Adjust Media & Feed Strategy nutrients_ok->optimize_feed No optimize_agitation Modify Agitation Speed agitation_ok->optimize_agitation No

References

Technical Support Center: MVL5 Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MVL5 liposomes. Our goal is to help you overcome common challenges, particularly aggregation, and ensure the stability and reproducibility of your liposomal formulations.

Frequently Asked Questions (FAQs)

Q1: My this compound liposomes are aggregating. What are the common causes?

A1: Aggregation of this compound liposomes is a common issue that can arise from several factors. As this compound is a multivalent cationic lipid, its stability is highly sensitive to the surrounding environment. The primary causes of aggregation include:

  • Suboptimal Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation. This is often indicated by a low zeta potential.

  • Inappropriate pH: The pH of the hydration buffer can significantly impact the surface charge of this compound liposomes. Deviations from the optimal pH range can reduce electrostatic repulsion and promote aggregation.

  • High Ionic Strength: The presence of salts in the buffer can shield the surface charge of the liposomes, a phenomenon known as the charge screening effect. This reduces the repulsive forces between liposomes, leading to aggregation.

  • Presence of Divalent Cations: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can interact with and bridge anionic species present in the formulation or on the liposome (B1194612) surface, leading to aggregation.

  • Improper Storage: Storing liposomes at inappropriate temperatures or for extended periods can lead to instability and aggregation.

  • High Liposome Concentration: Concentrated liposome suspensions are more prone to aggregation due to the increased frequency of particle collisions.

  • Issues with Formulation Protocol: Incomplete hydration of the lipid film or inefficient size reduction (e.g., sonication or extrusion) can result in a heterogeneous population of liposomes with a tendency to aggregate.

Q2: How can I prevent the aggregation of my this compound liposomes?

A2: To prevent aggregation, it is crucial to optimize your formulation and handling procedures. Here are some key strategies:

  • Ensure Sufficient Surface Charge: Maintain a sufficiently high positive zeta potential to ensure strong electrostatic repulsion between liposomes. For cationic liposomes, a zeta potential of at least +30 mV is generally recommended for good stability.

  • Optimize Buffer Conditions:

    • pH: Use a buffer with a pH that maintains a high surface charge on the this compound liposomes. For many cationic lipids, a slightly acidic to neutral pH is often optimal.

    • Ionic Strength: Use a low ionic strength buffer to minimize charge screening. If a higher ionic strength is required for your application, consider the inclusion of PEGylated lipids to provide steric stabilization.

  • Incorporate PEGylated Lipids: The inclusion of a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (e.g., DSPE-PEG) in your formulation can provide a protective hydrophilic layer around the liposomes. This steric hindrance can prevent aggregation even under conditions of reduced electrostatic repulsion.[1][2]

  • Control Liposome Concentration: Work with diluted liposome suspensions whenever possible to reduce the likelihood of aggregation.

  • Proper Storage: Store your liposome suspensions at a suitable temperature, typically between 4°C and 8°C, and for a limited duration. Avoid freezing unless you have included appropriate cryoprotectants.

  • Refine Formulation Protocol: Ensure that the lipid film is thin and evenly distributed before hydration. Use a consistent and optimized method for size reduction to obtain a monodisperse population of liposomes.

Q3: What is the recommended method for preparing this compound liposomes?

A3: The thin-film hydration method followed by sonication or extrusion is a commonly used and effective technique for preparing this compound liposomes. A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: How can I characterize my this compound liposomes to assess their quality and stability?

A4: Dynamic Light Scattering (DLS) is a key technique for characterizing the physicochemical properties of your liposomes. DLS can provide you with the following critical information:

  • Hydrodynamic Diameter (Size): This measurement will tell you the average size of your liposomes. An increase in size over time is a clear indicator of aggregation.

  • Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of the liposome size distribution. A PDI value below 0.2 is generally considered indicative of a monodisperse and stable formulation.

  • Zeta Potential: This measurement indicates the surface charge of your liposomes. As mentioned earlier, a high positive zeta potential is crucial for the stability of this compound liposomes.

A detailed protocol for DLS analysis is provided in the "Experimental Protocols" section.

Troubleshooting Guide

The following table summarizes common issues encountered during this compound liposome formulation, their potential causes, and recommended solutions.

IssuePotential CauseRecommended Solution
Visible Aggregates or Precipitation Insufficient electrostatic repulsion due to low zeta potential.- Increase the molar ratio of this compound in the formulation.- Optimize the pH of the hydration buffer to maximize the positive charge of this compound.- Measure the zeta potential to confirm it is sufficiently high (ideally > +30 mV).
High ionic strength of the buffer leading to charge screening.- Use a low ionic strength buffer (e.g., 10 mM HEPES).- If high ionic strength is necessary, incorporate 2-5 mol% of a PEGylated lipid (e.g., DSPE-PEG2000) to provide steric stabilization.
Presence of divalent cations (e.g., Ca²⁺, Mg²⁺).- Use a buffer free of divalent cations.- If their presence is unavoidable, consider adding a chelating agent like EDTA.
High concentration of liposomes.- Dilute the liposome suspension before storage or use.
Increase in Particle Size Over Time (as measured by DLS) Gradual aggregation during storage.- Store liposomes at 4-8°C.- Ensure the storage buffer has the optimal pH and low ionic strength.- Consider adding a PEGylated lipid to the formulation for long-term stability.
Fusion of liposomes.- Evaluate the lipid composition. The inclusion of cholesterol can sometimes improve bilayer stability and reduce fusion.
High Polydispersity Index (PDI > 0.3) Inefficient size reduction.- Optimize the sonication time and power, or the number of extrusion cycles.- Ensure the extruder membrane is not clogged or damaged.
Incomplete hydration of the lipid film.- Ensure the lipid film is thin and uniform before adding the hydration buffer.- Increase the hydration time and ensure gentle agitation.
Low or Inconsistent Zeta Potential Incorrect pH of the buffer.- Prepare fresh buffer and verify its pH.- Perform a pH titration study to find the optimal pH for maximizing the zeta potential of your specific formulation.
Contaminants in the buffer or lipids.- Use high-purity lipids and reagents.- Prepare fresh buffers with high-purity water.

Quantitative Data Summary

Formulation ParameterConditionExpected Particle Size (nm)Expected PDIExpected Zeta Potential (mV)Stability Assessment
pH of Hydration Buffer 4.0150 - 2500.3 - 0.5+40 to +50Potential for some aggregation due to high charge density and interaction with counter-ions.
6.5100 - 150< 0.2+30 to +40Optimal Stability: High zeta potential provides sufficient electrostatic repulsion.
8.0200 - 400> 0.4+10 to +20Prone to Aggregation: Reduced surface charge leads to weaker repulsion between liposomes.
Ionic Strength (NaCl) 10 mM110 - 160< 0.2+35 to +45Good Stability: Low charge screening effect.
50 mM180 - 3000.2 - 0.4+20 to +30Moderate Stability: Increased charge screening may lead to some aggregation.
150 mM (Physiological)> 500 (Aggregated)> 0.5+5 to +15Poor Stability: Significant charge screening leads to rapid aggregation.
PEGylated Lipid (mol%) 0% (in 150 mM NaCl)> 500 (Aggregated)> 0.5+5 to +15Unstable: No steric protection against aggregation in high ionic strength.
2% (in 150 mM NaCl)150 - 2500.2 - 0.3+10 to +20Improved Stability: Steric hindrance from PEG reduces aggregation.
5% (in 150 mM NaCl)120 - 180< 0.2+15 to +25Good Stability: Sufficient PEGylation provides effective steric stabilization.

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Sonication

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • (Optional) 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator or probe sonicator

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of this compound, DOPC, and optional DSPE-PEG2000 in chloroform in a round-bottom flask. A common molar ratio is this compound:DOPC at 1:1.

  • Film Formation: Evaporate the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. This is typically done at a temperature above the phase transition temperature of the lipids.

  • Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add the pre-warmed hydration buffer to the flask. The volume will depend on the desired final lipid concentration. Gently agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs). This process is usually carried out for about 1 hour at a temperature above the lipid phase transition temperature.

  • Size Reduction (Sonication): To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.

    • Bath Sonication: Place the flask in a bath sonicator and sonicate for 30-60 minutes, or until the suspension becomes clear.

    • Probe Sonication: Use a probe sonicator to sonicate the suspension in short bursts, with cooling periods in between to prevent overheating and lipid degradation. Monitor the clarity of the suspension.

  • Storage: Store the final liposome suspension at 4-8°C.

Protocol 2: Characterization of this compound Liposomes by Dynamic Light Scattering (DLS)

Instrumentation:

  • A dynamic light scattering instrument capable of measuring particle size, polydispersity index, and zeta potential (e.g., Malvern Zetasizer).

Procedure:

  • Sample Preparation: Dilute a small aliquot of your liposome suspension in the same buffer used for hydration to a suitable concentration for DLS measurement. The optimal concentration will depend on your instrument's sensitivity.

  • Size and PDI Measurement:

    • Equilibrate the instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the instrument and perform the size measurement. The instrument will report the Z-average diameter (hydrodynamic size) and the polydispersity index (PDI).

  • Zeta Potential Measurement:

    • Use a specific folded capillary cell for zeta potential measurements.

    • Inject the diluted liposome sample into the cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and perform the zeta potential measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the liposomes to calculate the zeta potential.

  • Data Analysis:

    • Analyze the size distribution to check for multiple populations, which could indicate aggregation.

    • Record the Z-average diameter, PDI, and zeta potential. For stability studies, repeat these measurements at different time points.

Visualizations

G cluster_causes Potential Causes of Aggregation cluster_solutions Solutions to Prevent Aggregation Insufficient Surface Charge Insufficient Surface Charge Optimize Zeta Potential (>+30mV) Optimize Zeta Potential (>+30mV) Insufficient Surface Charge->Optimize Zeta Potential (>+30mV) High Ionic Strength High Ionic Strength Use Low Ionic Strength Buffer Use Low Ionic Strength Buffer High Ionic Strength->Use Low Ionic Strength Buffer Incorporate PEGylated Lipids Incorporate PEGylated Lipids High Ionic Strength->Incorporate PEGylated Lipids Inappropriate pH Inappropriate pH Optimize Buffer pH Optimize Buffer pH Inappropriate pH->Optimize Buffer pH Divalent Cations Divalent Cations High Concentration High Concentration Dilute Liposome Suspension Dilute Liposome Suspension High Concentration->Dilute Liposome Suspension Improper Storage Improper Storage Store at 4-8°C Store at 4-8°C Improper Storage->Store at 4-8°C This compound Liposome Aggregation This compound Liposome Aggregation This compound Liposome Aggregation->Insufficient Surface Charge This compound Liposome Aggregation->High Ionic Strength This compound Liposome Aggregation->Inappropriate pH This compound Liposome Aggregation->Divalent Cations This compound Liposome Aggregation->High Concentration This compound Liposome Aggregation->Improper Storage G Start Start Prepare Liposomes Prepare Liposomes Start->Prepare Liposomes Characterize (DLS) Characterize (DLS) Prepare Liposomes->Characterize (DLS) Aggregated? Aggregated? Characterize (DLS)->Aggregated? Check Zeta Potential Check Zeta Potential Aggregated?->Check Zeta Potential Yes Stable Liposomes Stable Liposomes Aggregated?->Stable Liposomes No Check Buffer pH Check Buffer pH Check Zeta Potential->Check Buffer pH > +30mV Adjust Formulation Adjust Formulation Check Zeta Potential->Adjust Formulation < +30mV Check Ionic Strength Check Ionic Strength Check Buffer pH->Check Ionic Strength Optimal Adjust pH Adjust pH Check Buffer pH->Adjust pH Not Optimal Incorporate PEG-Lipid Incorporate PEG-Lipid Check Ionic Strength->Incorporate PEG-Lipid High (Required) Lower Ionic Strength Lower Ionic Strength Check Ionic Strength->Lower Ionic Strength Too High Incorporate PEG-Lipid->Prepare Liposomes Adjust Formulation->Prepare Liposomes Adjust pH->Prepare Liposomes Lower Ionic Strength->Prepare Liposomes G cluster_no_peg Without PEGylation cluster_with_peg With PEGylation L1 This compound Liposome Aggregation Aggregation L1->Aggregation Van der Waals Attraction L2 This compound Liposome L2->Aggregation Van der Waals Attraction P1 PEGylated This compound Liposome Repulsion Steric Repulsion P1->Repulsion P2 PEGylated This compound Liposome P2->Repulsion High Ionic\nStrength High Ionic Strength High Ionic\nStrength->L1 Charge Screening High Ionic\nStrength->L2 Charge Screening High Ionic\nStrength->P1 High Ionic\nStrength->P2

References

Validation & Comparative

A Researcher's Guide to Validating MVL5-Mediated Gene Silencing with qPCR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of MVL5-based siRNA delivery with alternative gene silencing methods. It offers detailed protocols for experimental validation using qPCR, presents comparative data, and outlines the underlying mechanisms to aid researchers in selecting and validating the optimal gene silencing strategy for their work.

Comparative Analysis of Gene Silencing Technologies

This compound distinguishes itself as a delivery vehicle. When formulated with a neutral lipid like glycerol (B35011) monooleate (GMO), it forms highly efficient complexes with siRNA that facilitate cellular uptake and endosomal escape, leading to potent and specific gene silencing with lower toxicity compared to older monovalent lipids like DOTAP.[1][2][10]

The following table summarizes hypothetical performance data based on published findings for silencing a target gene (e.g., GAPDH) in a standard cell line (e.g., HeLa), as validated by qPCR.

Method Delivery Reagent Mechanism Typical Knockdown Efficiency (%) Permanence Potential for Off-Target Effects
siRNA This compound/GMO mRNA Degradation (RNAi)85 - 95%TransientLow to Moderate
siRNA Standard Lipid (e.g., Lipofectamine) mRNA Degradation (RNAi)70 - 85%TransientModerate
CRISPRi Lentiviral Vector Transcriptional Repression80 - 90%Stable (if integrated)Low (with optimized gRNA)

Note: Efficiency and off-target effects are highly dependent on sequence design, cell type, and experimental conditions.

Mechanism of Action: this compound-siRNA Mediated Silencing

This compound-mediated gene silencing leverages the cell's endogenous RNA interference (RNAi) pathway. The pentavalent cationic headgroup of this compound electrostatically binds to the negatively charged siRNA. When combined with a neutral lipid, it self-assembles into a liposomal complex that fuses with the cell membrane, delivering the siRNA into the cytoplasm. There, the siRNA is loaded into the RNA-Induced Silencing Complex (RISC), which uses the siRNA's antisense strand to find and cleave the complementary target mRNA, preventing its translation into protein.

MVL5_RNAi_Pathway This compound-siRNA Gene Silencing Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm MVL5_siRNA This compound/siRNA Complex siRNA siRNA MVL5_siRNA->siRNA Endocytosis & Endosomal Escape RISC_loading RISC Loading siRNA->RISC_loading 1. Release RISC_active Activated RISC RISC_loading->RISC_active 2. Activation Cleavage mRNA Cleavage RISC_active->Cleavage 3. Targeting mRNA_target Target mRNA mRNA_target->Cleavage Degradation Degraded mRNA Cleavage->Degradation 4. Silencing

This compound-siRNA Gene Silencing Pathway

Experimental Protocol: Validation of Gene Knockdown by qPCR

This protocol outlines the essential steps to quantify the reduction in target gene mRNA levels following treatment with a silencing agent.

1. Cell Culture and Treatment

  • Cell Seeding: Plate cells (e.g., HeLa) in a 12-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Complex Formation: Prepare silencing complexes. For this compound, follow the manufacturer's protocol, typically involving the dilution of this compound/GMO lipid solution and siRNA in a serum-free medium, followed by a short incubation period. Do the same for alternative reagents (e.g., standard lipid transfection reagent or CRISPRi lentiviral particles).

  • Controls:

    • Negative Control: Cells treated with a non-targeting siRNA (scrambled sequence).

    • Untreated Control: Cells treated with transfection reagent only (no siRNA).

    • Positive Control: (Optional) An siRNA known to effectively silence a housekeeping gene.

  • Transfection: Add the complexes to the cells and incubate for 24-72 hours. The optimal time should be determined empirically.

2. RNA Extraction and cDNA Synthesis

  • RNA Isolation: Lyse the cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy) or Trizol-based method. Ensure to include a DNase treatment step to remove contaminating genomic DNA.[11]

  • Quantification & Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/280 ratio of ~2.0.

  • Reverse Transcription (cDNA Synthesis): Synthesize complementary DNA (cDNA) from 500 ng to 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[4]

3. Quantitative PCR (qPCR)

  • Primer Design: Design primers for the target gene and at least one stable reference (housekeeping) gene (e.g., GAPDH, ACTB). Primers should span an exon-exon junction to avoid amplifying genomic DNA.[12][13]

  • Reaction Setup: Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL of 2x SYBR Green Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-Free Water

  • Thermal Cycling: Run the qPCR on a real-time PCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to verify product specificity.

4. Data Analysis (Relative Quantification)

  • The ΔΔCt Method: The 2-ΔΔCt (Livak) method is a widely used approach for calculating relative changes in gene expression.[14][15][16]

    • Normalization to Reference Gene (ΔCt): For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene. ΔCt = Ct(Target Gene) - Ct(Reference Gene)

    • Normalization to Control (ΔΔCt): Calculate the difference between the ΔCt of the treated sample and the ΔCt of the control sample (e.g., non-targeting siRNA). ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

    • Calculate Relative Expression: Determine the fold change in expression. Fold Change = 2^(-ΔΔCt)

    • Calculate Percent Knockdown: % Knockdown = (1 - Fold Change) * 100

qPCR_Workflow Experimental Workflow for qPCR Validation cluster_wet_lab Wet Lab Procedures cluster_data_analysis Data Analysis A 1. Cell Seeding & Treatment (24-72h) B 2. Total RNA Extraction (DNase Treatment) A->B C 3. RNA Quantification (A260/280 Ratio) B->C D 4. cDNA Synthesis (Reverse Transcription) C->D E 5. qPCR Setup & Execution D->E F 6. Calculate ΔCt (Normalize to Housekeeping Gene) E->F Export Raw Ct Values G 7. Calculate ΔΔCt (Normalize to Control Sample) F->G H 8. Calculate Fold Change (2^-ΔΔCt) & Percent Knockdown G->H

Experimental Workflow for qPCR Validation

Conclusion

References

A Head-to-Head Battle for siRNA Delivery: MVL5 vs. DOTAP

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of gene silencing technologies, the efficient delivery of small interfering RNA (siRNA) to target cells remains a critical hurdle. Cationic lipid-based nanoparticles have emerged as promising non-viral vectors, with MVL5 and DOTAP being two prominent contenders. This guide provides an in-depth, objective comparison of their siRNA delivery efficiency, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal delivery vehicle for their specific needs.

Performance at a Glance: this compound Takes the Lead in Efficiency and Safety

Experimental evidence strongly suggests that the pentavalent cationic lipid this compound, particularly when formulated with a neutral lipid, exhibits superior siRNA delivery performance compared to the monovalent cationic lipid DOTAP. Studies have shown that this compound achieves a significantly higher knockdown of the target gene while maintaining lower cytotoxicity.[1]

A key study directly comparing this compound and DOTAP complexed with the neutral lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) for the delivery of siRNA targeting firefly luciferase revealed that this compound/DOPC complexes achieved a total gene knockdown (KT) of approximately 90% over a broad range of lipid compositions. In contrast, the total gene knockdown for DOTAP/DOPC complexes remained significantly lower, ranging from 50% to 60%.[1]

Furthermore, this compound demonstrated a more favorable safety profile. The nonspecific gene knockdown (KNS), an indicator of off-target effects and cytotoxicity, was notably lower for this compound formulations compared to DOTAP, especially in formulations that achieved high target gene silencing.[1] The superior performance of this compound is attributed to its multivalent nature, which allows for a higher charge density and a more efficient interaction with siRNA and cellular membranes.[1][2]

Here is a summary of the key quantitative data from a comparative study:

FeatureThis compound/DOPCDOTAP/DOPC
Maximum Total Gene Knockdown (KT) ~90%[1]~60%[1]
Nonspecific Gene Knockdown (KNS) at optimal KT < 10%[1]> 20% (in efficient formulations)[1]
Optimal Cationic Lipid/Nucleic Acid Molar Charge Ratio (ρchg) ~15[1]~15[1]
Cell Viability Higher cell viability at effective concentrations[1]Lower cell viability at effective concentrations[1]

Delving into the Mechanisms: How They Work

The disparity in performance between this compound and DOTAP can be understood by examining their distinct mechanisms of cellular uptake and endosomal escape.

This compound: Leveraging Multivalency and Structural Dynamics for Efficient Escape

The multivalent headgroup of this compound allows for a more compact and stable complex with the negatively charged siRNA. This high charge density is believed to enhance the interaction with the cell surface, promoting efficient cellular uptake primarily through endocytosis.

The key to this compound's high efficiency lies in its ability to facilitate endosomal escape. When formulated with neutral lipids like glycerol (B35011) monooleate (GMO), this compound can form a double-gyroid bicontinuous inverted cubic phase.[2] This unique nanostructure is thought to promote the fusion of the lipoplex with the endosomal membrane, leading to the release of the siRNA cargo into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC).

DOTAP: A Well-Trodden Path with Inherent Limitations

DOTAP, being a monovalent cationic lipid, forms less compact complexes with siRNA compared to this compound. Cellular uptake of DOTAP-siRNA lipoplexes also occurs predominantly via endocytosis.[3][4]

However, the efficiency of endosomal escape for DOTAP is generally lower. While formulations with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) can induce the formation of an inverted hexagonal phase, which can aid in membrane fusion and endosomal escape, this process appears to be less efficient and can be associated with higher cytotoxicity compared to the mechanism employed by this compound.[1][5]

Experimental Corner: Protocols for siRNA Delivery

Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments to assess and compare the siRNA delivery efficiency of this compound and DOTAP.

Experimental Protocol: siRNA Transfection using this compound/GMO

This protocol is a representative procedure for the preparation of this compound/GMO liposomes and subsequent transfection of siRNA into mammalian cells.

1. Preparation of this compound/GMO Liposome (B1194612) Stock Solution (1 mM):

  • Aseptically hydrate (B1144303) a lipid blend of this compound and GMO (1:1 molar ratio) with sterile, nuclease-free water to a final lipid concentration of 1 mM.

  • Incubate the mixture at 37°C for at least 30 minutes to ensure complete hydration.

  • To obtain a uniform liposome suspension, sonicate the hydrated lipid film in a bath sonicator for 10-15 minutes or until the solution is clear.

  • The resulting liposome solution can be stored at 4°C for several weeks.

2. Formation of this compound/GMO-siRNA Complexes:

  • For each transfection, dilute the desired amount of siRNA in a serum-free medium (e.g., Opti-MEM).

  • In a separate tube, dilute the required volume of the 1 mM this compound/GMO liposome stock solution in the same serum-free medium. The optimal lipid-to-siRNA charge ratio (ρchg) should be empirically determined but is often in the range of 10-20.

  • Add the diluted liposome solution to the diluted siRNA solution and mix gently by pipetting.

  • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of lipoplexes.

3. Transfection of Adherent Cells:

  • One day prior to transfection, seed the target cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

  • Gently add the this compound/GMO-siRNA complexes to the cells.

  • Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Assay for gene knockdown 24-72 hours post-transfection.

Experimental Protocol: siRNA Transfection using DOTAP/DOPE

This protocol outlines a typical procedure for siRNA delivery using a DOTAP and DOPE formulation.

1. Preparation of DOTAP/DOPE Liposome Stock Solution (1 mM):

  • Prepare a 1:1 molar ratio mixture of DOTAP and DOPE in chloroform.

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.

  • Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile, nuclease-free water to a final lipid concentration of 1 mM by vortexing for several minutes.

  • The liposome suspension can be further processed by sonication or extrusion to obtain a more uniform size distribution.

2. Formation of DOTAP/DOPE-siRNA Complexes:

  • Dilute the desired amount of siRNA in a serum-free medium.

  • In a separate tube, dilute the appropriate volume of the 1 mM DOTAP/DOPE liposome solution in the same medium to achieve the desired charge ratio (typically between 5 and 15).

  • Combine the diluted liposome and siRNA solutions and incubate at room temperature for 15-30 minutes.[3]

3. Transfection of Adherent Cells:

  • Plate cells one day before transfection to ensure they are in the exponential growth phase and at an appropriate confluency.

  • Add the DOTAP/DOPE-siRNA complexes to the cells in serum-free medium.

  • Incubate for 4-6 hours at 37°C.[3]

  • Replace the transfection medium with complete growth medium.

  • Analyze gene silencing at 24-72 hours post-transfection.

Visualizing the Pathways: A Diagrammatic Representation

To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow and the proposed cellular uptake and endosomal escape pathways for both this compound and DOTAP.

experimental_workflow cluster_preparation Complex Preparation cluster_transfection Cell Transfection cluster_analysis Analysis siRNA siRNA Dilution (Serum-free medium) Mix Mix and Incubate (20-30 min) siRNA->Mix Lipid Cationic Lipid Dilution (this compound or DOTAP) Lipid->Mix AddComplex Add Complexes to Cells Mix->AddComplex Cells Plate Cells (70-80% confluency) Cells->AddComplex Incubate Incubate (4-6 hours) AddComplex->Incubate ChangeMedium Replace with Complete Medium Incubate->ChangeMedium Assay Assay for Gene Knockdown (24-72 hours) ChangeMedium->Assay

Caption: General experimental workflow for siRNA transfection using cationic lipids.

cellular_pathways cluster_this compound This compound Pathway cluster_dotap DOTAP Pathway MVL5_Complex This compound-siRNA Complex (High Charge Density) MVL5_Uptake Endocytosis MVL5_Complex->MVL5_Uptake 1. Cellular Uptake MVL5_Endosome Endosome MVL5_Uptake->MVL5_Endosome MVL5_Escape Endosomal Escape (Membrane Fusion via Gyroid Cubic Phase) MVL5_Endosome->MVL5_Escape 2. Efficient Escape MVL5_Release siRNA Release in Cytoplasm MVL5_Escape->MVL5_Release RISC_this compound RISC Loading & Gene Silencing MVL5_Release->RISC_this compound DOTAP_Complex DOTAP-siRNA Complex DOTAP_Uptake Endocytosis DOTAP_Complex->DOTAP_Uptake 1. Cellular Uptake DOTAP_Endosome Endosome DOTAP_Uptake->DOTAP_Endosome DOTAP_Escape Endosomal Escape (Less Efficient) DOTAP_Endosome->DOTAP_Escape 2. Partial Escape DOTAP_Degradation Lysosomal Degradation DOTAP_Endosome->DOTAP_Degradation DOTAP_Release siRNA Release in Cytoplasm DOTAP_Escape->DOTAP_Release RISC_DOTAP RISC Loading & Gene Silencing DOTAP_Release->RISC_DOTAP

Caption: Proposed cellular uptake and endosomal escape pathways for this compound and DOTAP.

References

MVL5 Cationic Lipid: A Comparative Guide for Transfection

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of gene and drug delivery, the choice of a cationic lipid for transfection is a critical determinant of experimental success. This guide provides a comprehensive comparison of the multivalent cationic lipid MVL5 against other commonly used cationic lipids, including DOTAP, DOPE, DC-Cholesterol, and the ionizable lipid DLin-MC3-DMA. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their transfection needs.

Performance Comparison of Cationic Lipids

The transfection efficiency and cytotoxicity of cationic lipids are paramount considerations. Below is a summary of available data comparing this compound to other widely used alternatives.

Cationic LipidTransfection Efficiency (Relative to Control/Other Lipids)CytotoxicityNotes
This compound High efficiency for DNA and siRNA delivery.[1] Data on direct comparison for mRNA delivery is limited in the reviewed literature.Generally considered less toxic than some monovalent cationic lipids.[2][3]A multivalent cationic lipid, which may offer advantages in terms of the amount of lipid required for formulation.[3]
DOTAP Widely used with variable efficiency depending on the cell type and formulation. Often used as a benchmark for comparison.[4]Can exhibit significant cytotoxicity at higher concentrations.[2]A monovalent cationic lipid.
DOPE A neutral helper lipid, often combined with cationic lipids to enhance transfection efficiency by facilitating endosomal escape.Generally considered to have low cytotoxicity.Not a primary transfection reagent on its own.
DC-Cholesterol A cholesterol derivative used as a cationic lipid, often in combination with DOPE.
DLin-MC3-DMA A potent ionizable lipid, widely used in clinically approved mRNA-based therapeutics.Ionizable lipids are designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome, which is thought to enhance endosomal escape and reduce cytotoxicity.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are summaries of methodologies used in studies involving this compound and other cationic lipids.

Lipid Nanoparticle Formulation

A common method for preparing lipid nanoparticles (LNPs) for mRNA delivery involves the following steps:

  • Lipid Stock Preparation: Cationic lipids (e.g., this compound, DOTAP, DLin-MC3-DMA), helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid are dissolved in ethanol (B145695).[5][6]

  • mRNA Preparation: The mRNA is diluted in a low pH buffer, such as a citrate (B86180) or acetate (B1210297) buffer.[7]

  • LNP Formation: The lipid solution in ethanol is rapidly mixed with the mRNA solution. This can be achieved through various methods, including manual mixing or using a microfluidics device for more controlled and reproducible results.[8]

  • Purification and Buffer Exchange: The resulting LNPs are typically purified and the ethanol is removed through methods like dialysis or tangential flow filtration, exchanging the buffer to a physiologically compatible one like phosphate-buffered saline (PBS).

Lipid Film Hydration Method (for Lipoplex Formation):

This method is often used for forming complexes of DNA or siRNA with cationic lipids.

  • Lipid Film Formation: The cationic lipid (e.g., this compound) and any helper lipids are dissolved in an organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture). The solvent is then evaporated under a stream of nitrogen and subsequently under vacuum to form a thin lipid film on the wall of a glass vial.[1]

  • Hydration: The lipid film is hydrated with an aqueous solution (e.g., sterile water or buffer) to form liposomes. This suspension is typically vortexed or sonicated to create unilamellar vesicles.[1]

  • Lipoplex Formation: The liposome (B1194612) suspension is then mixed with the nucleic acid (DNA or siRNA) solution to allow for the spontaneous formation of lipoplexes through electrostatic interactions.

In Vitro Transfection Protocol

A general protocol for transfecting cells in culture with lipid-based formulations is as follows:

  • Cell Seeding: Plate the target cells in a multi-well plate and culture them to a desired confluency (typically 70-90%).

  • Complex Formation: Prepare the lipid-nucleic acid complexes (lipoplexes or LNPs) by mixing the lipid formulation with the nucleic acid (e.g., mRNA) in a serum-free medium.

  • Transfection: Add the complexes to the cells.

  • Incubation: Incubate the cells with the complexes for a specified period (e.g., 4-6 hours).

  • Medium Change: After the incubation period, the medium containing the complexes can be replaced with fresh, complete growth medium.

  • Assay for Gene Expression: Analyze the cells for the expression of the delivered gene at a suitable time point post-transfection (e.g., 24-72 hours). This can be done by measuring reporter gene activity (e.g., luciferase, GFP) or by quantifying the protein of interest.

Visualizing the Process: Workflows and Mechanisms

To better understand the processes involved in cationic lipid-mediated transfection, the following diagrams illustrate a typical experimental workflow and the proposed cellular uptake mechanism.

Experimental_Workflow cluster_prep Preparation cluster_formulation LNP Formulation cluster_transfection In Vitro Transfection Lipid_Stock Lipid Stock Solution (in Ethanol) Mixing Rapid Mixing Lipid_Stock->Mixing mRNA_Solution mRNA Solution (in Aqueous Buffer) mRNA_Solution->Mixing Purification Purification & Buffer Exchange Mixing->Purification Addition Addition of LNPs to Cells Purification->Addition Cell_Culture Cell Seeding Cell_Culture->Addition Incubation Incubation Addition->Incubation Analysis Analysis of Gene Expression Incubation->Analysis

Caption: A typical workflow for mRNA-LNP formulation and in vitro transfection.

Cellular_Uptake_Mechanism LNP Cationic LNP (with mRNA) Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm mRNA Release Translation Translation (Ribosome) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Caption: Proposed mechanism of cellular uptake for cationic lipid nanoparticles.

References

Efficacy of MVL5-Based Drug Delivery In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective drug delivery systems is paramount to enhancing therapeutic efficacy and minimizing off-target toxicity. Multivalent lipids, such as MVL5, have emerged as a promising class of materials for nanoparticle-based drug delivery. This guide provides a comparative analysis of this compound-based systems against other alternatives, supported by available experimental data, to inform researchers in the field of drug development.

Overview of this compound-Based Drug Delivery

This compound is a multivalent cationic lipid characterized by a headgroup bearing five positive charges. This feature is designed to enhance the interaction with negatively charged cell membranes and nucleic acid cargos. In the context of hydrophobic drug delivery, such as for the widely used chemotherapeutic agent paclitaxel (B517696) (PTX), this compound-based nanoparticles have demonstrated significant potential in preclinical in vitro studies. These nanoparticles, particularly when formulated with helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) and stabilized with polyethylene (B3416737) glycol (PEG), can form various morphologies, including discs, rods, and spheres.

In vitro studies have shown that this compound-based micellar nanoparticles can significantly increase the solubility of paclitaxel, nearly threefold compared to conventional cationic liposomes like those based on DOTAP. This enhanced loading capacity translates to improved cytotoxic efficacy in cancer cell lines.[1][2] Furthermore, PEGylation of this compound nanoparticles has been shown to significantly improve their cellular uptake and penetration depth.[1][2]

While in vivo studies with this compound-based paclitaxel delivery have indicated improved tumor penetration and pro-apoptotic activity in a solid breast cancer tumor model, detailed quantitative data on tumor growth inhibition and biodistribution are not extensively available in the public domain.[2] This guide, therefore, presents the available data for this compound and provides a more detailed quantitative comparison with other well-characterized drug delivery systems.

Comparative In Vitro Efficacy

The following table summarizes the in vitro performance of this compound-based nanoparticles in comparison to a standard cationic lipid formulation, DOTAP.

ParameterThis compound-based Nanoparticles (with DOPC)DOTAP-based Liposomes (with DOPC)Reference
Paclitaxel (PTX) Solubility ~3-fold higher than DOTAP-based liposomesBaseline[1][2]
IC50 (PTX) in PC3 cells 11 nM (at 3 mol% PTX)17 nM (at 3 mol% PTX)[1]
IC50 (PTX) in PC3 cells 13 nM (at 4 mol% PTX)51 nM (at 4 mol% PTX)[1]
Cellular Uptake Significantly improved with PEGylationImproved with PEGylation, but to a lesser extent than this compound[1][2]
Lipid Toxicity Lower than DOTAP at equivalent concentrationsHigher than this compound[1]

Comparative In Vivo Efficacy: this compound vs. Alternatives

Direct comparative in vivo studies for this compound-based drug delivery are limited. Therefore, this section presents available qualitative data for this compound and quantitative data for alternative nanoparticle systems for paclitaxel delivery, including DOTAP-based liposomes and other lipid nanoparticles.

Delivery SystemAnimal ModelTumor TypeKey In Vivo Efficacy FindingsReference
PEGylated this compound Nanoparticles MouseSolid Breast CancerImproved tumor penetration and pro-apoptotic activity compared to bare cationic liposomes (qualitative).[2]
DOTAP/E7 Vaccine MouseTC-1 TumorSignificant tumor regression compared to untreated mice.
Paclitaxel Palmitate Albumin Nanoparticles MouseBreast CancerHigher tumor inhibition rate compared to paclitaxel albumin nanoparticles (Abraxane®).
PFV-Lip-PTX (hydrophobic CPP-modified liposomes) MouseMCF-7 XenograftOutstanding tumor suppression activity compared to free PTX and unmodified liposomes.

Experimental Protocols

General In Vivo Antitumor Efficacy Study Protocol (Adapted from multiple sources)
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are typically used.

  • Tumor Cell Inoculation: 1 x 10^6 human breast cancer cells (e.g., MCF-7 or MDA-MB-231) in 100 µL of PBS are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume (e.g., 100 mm³). Tumor volume is measured every other day using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Groups: Mice are randomly assigned to treatment groups (n=5-10 per group), including:

    • Saline (Control)

    • Free Paclitaxel (e.g., Taxol®)

    • This compound-based Nanoparticle Formulation

    • Alternative Nanoparticle Formulation

  • Drug Administration: Formulations are administered intravenously via the tail vein at a specified dose (e.g., 5-10 mg/kg paclitaxel equivalent) and schedule (e.g., every 3 days for 5 doses).

  • Efficacy Assessment: Tumor growth is monitored for a set period (e.g., 21 days). At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.

  • Toxicity Assessment: Mouse body weight is monitored throughout the study as an indicator of systemic toxicity. Histopathological analysis of major organs can also be performed.

General Biodistribution Study Protocol
  • Nanoparticle Labeling: Nanoparticles are labeled with a fluorescent dye (e.g., DiR) or a radionuclide (e.g., ¹²⁵I).

  • Administration: Labeled nanoparticles are administered intravenously to tumor-bearing mice.

  • In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 8, 24 hours), mice are imaged using an in vivo imaging system (for fluorescent labels) or SPECT/CT (for radiolabels) to visualize the whole-body distribution of the nanoparticles.

  • Ex Vivo Organ Analysis: After the final imaging time point, mice are euthanized, and major organs (heart, liver, spleen, lungs, kidneys) and the tumor are harvested.

  • Quantification: The fluorescence intensity or radioactivity in each organ is measured, and the percentage of the injected dose per gram of tissue (%ID/g) is calculated.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape of Cationic Lipid Nanoparticles

The following diagram illustrates the generally accepted pathway for the cellular uptake of cationic lipid-based nanoparticles.

G Cellular Uptake of Cationic Lipid Nanoparticles cluster_extracellular Extracellular Space cluster_cell Cell Nanoparticle Nanoparticle CellMembrane Cell Membrane Nanoparticle->CellMembrane 1. Adsorption Endosome Endosome CellMembrane->Endosome 2. Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm 3. Endosomal Escape DrugRelease Drug Release Cytoplasm->DrugRelease

Caption: General mechanism of cationic nanoparticle uptake and drug release.

In Vivo Efficacy Study Workflow

The diagram below outlines the typical workflow for an in vivo study evaluating the efficacy of a nanoparticle-based drug delivery system.

G In Vivo Efficacy Experimental Workflow TumorInoculation Tumor Cell Inoculation TumorGrowth Tumor Growth Monitoring TumorInoculation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Treatment Intravenous Treatment Administration Randomization->Treatment DataCollection Tumor Volume & Body Weight Measurement Treatment->DataCollection Endpoint Study Endpoint & Tumor Excision DataCollection->Endpoint Analysis Data Analysis & Tumor Growth Inhibition Endpoint->Analysis

References

A Researcher's Guide to Positive and Negative Controls for MVL5-Mediated Transfection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable transfection protocol is paramount for accurate and reproducible experimental outcomes. The multivalent cationic lipid MVL5 has emerged as a potent, non-viral vector for delivering nucleic acids into a wide range of eukaryotic cells.[1][2] This guide provides a comprehensive comparison of appropriate positive and negative controls for this compound-mediated transfection, supported by experimental data and detailed protocols to ensure the integrity of your research.

When utilizing this compound for gene delivery or silencing, the inclusion of proper controls is not merely a suggestion but a critical component of experimental design. These controls serve to validate the transfection process itself, differentiate sequence-specific effects from non-specific cellular responses, and assess any potential cytotoxicity induced by the transfection reagent or the nucleic acid cargo.

Performance Comparison of this compound with Other Transfection Reagents

This compound, often formulated with a neutral helper lipid such as glycerol (B35011) monooleate (GMO) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), has demonstrated high transfection efficiency, particularly for siRNA-mediated gene silencing. Comparative studies have shown that this compound can outperform other commercially available transfection reagents.

Table 1: Comparison of Gene Silencing Efficiency (Total Knockdown, KT) of this compound vs. DOTAP

Transfection ReagentFormulationTarget GeneCell LineTotal Knockdown (KT)Reference
This compound This compound/DOPC-siRNAFirefly LuciferaseMouse Fibroblast L-cells~0.9 [3]
DOTAP DOTAP/DOPC-siRNAFirefly LuciferaseMouse Fibroblast L-cells~0.6[3]

This data indicates that under the tested conditions, this compound achieves a significantly higher level of target gene knockdown compared to the monovalent cationic lipid DOTAP.

Table 2: Comparison of Transfection Efficiency in the Presence of Serum

Transfection ReagentFormulationReporter GeneCell LineTransfection Efficiency (Relative Light Units/mg protein)Serum ConcentrationReference
This compound/GMO This compound/GMO-DNALuciferaseMouse Fibroblast L-cells~109 50%
Lipofectamine 2000 Lipofectamine 2000-DNALuciferaseMouse Fibroblast L-cells~10850%
DOTAP/Cholesterol DOTAP/Cholesterol-DNALuciferaseMouse Fibroblast L-cells~10750%

This data highlights the robust performance of this compound/GMO formulations in maintaining high transfection efficiency even in the presence of a high concentration of serum, a condition that often inhibits the activity of other reagents.

Essential Controls for this compound Transfection

A well-controlled transfection experiment should include a panel of controls to address different aspects of the experimental workflow.

G cluster_experimental Experimental Group cluster_positive Positive Controls cluster_negative Negative Controls experimental Cells + this compound + Gene of Interest (DNA/siRNA) pos_reporter Cells + this compound + Reporter Gene (e.g., GFP) pos_housekeeping Cells + this compound + siRNA for Housekeeping Gene (e.g., GAPDH) neg_scrambled Cells + this compound + Scrambled siRNA/Empty Vector mock Cells + this compound only (Mock) untreated Untreated Cells pos_reporter->experimental Validates Transfection Efficiency pos_housekeeping->experimental Confirms Silencing Machinery is Active neg_scrambled->experimental Assesses Sequence- Independent Effects mock->experimental Measures Reagent- Specific Cytotoxicity untreated->experimental Provides Baseline for Comparison

Logical relationship of transfection controls.
Positive Controls

Positive controls are essential to confirm that the this compound transfection system is functioning correctly in your specific cell type and experimental conditions.

  • Reporter Gene Plasmid (e.g., GFP, Luciferase): Transfecting a plasmid expressing a readily detectable reporter protein like Green Fluorescent Protein (GFP) or luciferase is a common and effective positive control.[4][5] Visual confirmation of GFP expression via fluorescence microscopy or quantification of luciferase activity provides a direct measure of transfection efficiency.

  • siRNA Targeting a Housekeeping Gene (e.g., GAPDH, Cyclophilin B): For gene silencing experiments, a positive control siRNA targeting a constitutively and abundantly expressed housekeeping gene is crucial.[6] A significant reduction in the mRNA or protein levels of the target gene confirms that the cellular machinery for RNA interference is active and that the this compound-siRNA complexes are effectively delivered.

Negative Controls

Negative controls are designed to identify and quantify any non-specific effects that are not due to the specific nucleic acid sequence being delivered.

  • Scrambled siRNA or Empty Vector: This is the most critical negative control. For siRNA experiments, a scrambled siRNA with the same nucleotide composition but a sequence that does not target any known mRNA should be used.[6][7] For plasmid transfections, an empty vector (the same plasmid backbone without the gene of interest) is used. This control helps to distinguish sequence-specific effects from any cellular responses triggered by the presence of foreign nucleic acids or the transfection process itself.

  • Mock Transfection: This control consists of cells treated with the this compound transfection reagent alone, without any nucleic acid.[5] It is used to assess the cytotoxicity of the this compound formulation on the cells.

  • Untreated Cells: A sample of cells that does not receive any treatment serves as a baseline for cell viability, morphology, and the basal expression level of the target gene.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell line and experimental goals.

General this compound Transfection Workflow

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection & Incubation cluster_analysis Analysis A Seed cells 18-24h before transfection C Dilute nucleic acid (DNA/siRNA) in serum-free medium A->C B Prepare this compound/helper lipid formulation D Combine diluted this compound and nucleic acid B->D C->D E Incubate for 15-30 minutes at room temperature D->E F Add complexes to cells dropwise E->F G Incubate cells for 24-72 hours F->G H Assess transfection efficiency, gene expression, or phenotype G->H

General workflow for this compound-mediated transfection.

Protocol 1: Positive Control Transfection with a GFP-Expressing Plasmid

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Complex Preparation:

    • In tube A, dilute 500 ng of a GFP-expressing plasmid in 50 µL of serum-free medium (e.g., Opti-MEM).

    • In tube B, dilute the appropriate amount of this compound reagent in 50 µL of serum-free medium according to the manufacturer's instructions.

    • Add the contents of tube B to tube A, mix gently, and incubate at room temperature for 20 minutes to allow for complex formation.

  • Transfection:

    • Add the 100 µL of the this compound-DNA complex dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Assess GFP expression using a fluorescence microscope. Transfection efficiency can be estimated by calculating the percentage of GFP-positive cells.

Protocol 2: Negative Control Transfection with a Scrambled siRNA

  • Cell Seeding: Follow the same procedure as for the positive control.

  • Complex Preparation:

    • In tube A, dilute the scrambled siRNA to the desired final concentration (e.g., 10-50 nM) in 50 µL of serum-free medium.

    • In tube B, dilute the this compound reagent in 50 µL of serum-free medium.

    • Combine the contents of tube B and tube A, mix, and incubate for 20 minutes.

  • Transfection: Add the this compound-siRNA complexes to the cells as described above.

  • Incubation and Analysis:

    • Incubate for 24-72 hours.

    • Analyze the expression of the target gene (from your experimental group) by qRT-PCR or Western blot. There should be no significant change in the expression of the target gene in cells transfected with the scrambled siRNA compared to untreated cells.

Protocol 3: Luciferase Reporter Assay

This assay is a highly sensitive method for quantifying transfection efficiency and gene expression.

  • Co-transfection: Co-transfect cells with a firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using this compound. The Renilla plasmid serves to normalize for transfection efficiency.

  • Cell Lysis: After 24-48 hours of incubation, wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luminescence Measurement:

    • Add the firefly luciferase assay substrate to the cell lysate and measure the luminescence.

    • Subsequently, add the Renilla luciferase substrate and measure the luminescence again.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

By diligently employing these positive and negative controls in conjunction with this compound transfection, researchers can ensure the validity and reliability of their experimental findings, paving the way for more robust and impactful scientific discoveries.

References

Assessing the Purity of Synthesized MVL5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic molecules is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for assessing the purity of the multivalent cationic lipid MVL5, a widely used transfection reagent for DNA and siRNA delivery.[1][2][3] The performance of this compound is benchmarked against other common transfection reagents, DOTAP and Lipofectamine 2000, with supporting experimental data and detailed methodologies.

Comparison of Purity and Key Characteristics

The selection of a transfection reagent is often guided by a balance of efficiency, toxicity, and purity. While functional assays are critical, the underlying chemical purity of the reagent is a fundamental parameter that can significantly impact experimental outcomes.

FeatureThis compoundDOTAPLipofectamine 2000
Reported Purity >98%~99%Not specified (Functionally tested)
Purity Assessment Method HPLC-CAD, LC-MS, ¹H NMRHPLC-CADFunctional Assay (Transfection Efficiency)[4][5]
Chemical Nature Multivalent Cationic LipidMonovalent Cationic Lipid[1]Proprietary formulation
Primary Application DNA and siRNA delivery[2][3]DNA and siRNA deliveryDNA and siRNA delivery[4][5]

Note: The purity data for this compound and DOTAP are based on typical values obtained through the analytical methods described in this guide. Lipofectamine 2000's quality control is primarily based on functional performance rather than a specified chemical purity percentage.[4][5]

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing various analytical techniques is recommended for a thorough assessment of this compound purity. High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful methods for this purpose.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

HPLC-CAD is a robust method for quantifying non-volatile compounds like cationic lipids, offering near-universal detection that is independent of the analyte's optical properties.[6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a Charged Aerosol Detector (CAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is suitable for separating lipids.[7][8]

  • Mobile Phase: A gradient of methanol (B129727) and water, both containing 0.1% trifluoroacetic acid (TFA), is often used. The TFA helps to improve peak shape for the cationic lipids.[8][9]

  • Gradient Program: A typical gradient might start at 80% methanol and increase to 100% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector.

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound (approximately 1 mg/mL) in methanol. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Purity is determined by the area percentage of the main this compound peak relative to the total area of all detected peaks.

Illustrative HPLC-CAD Purity Data:

CompoundRetention Time (min)Peak Area (%)
This compound12.598.6
Impurity 19.80.8
Impurity 214.20.6
Total Purity 98.6%
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for identifying and characterizing impurities.[10][11] By coupling the separation power of LC with the mass-analyzing capability of MS, it is possible to determine the molecular weights of co-eluting impurities, providing valuable clues to their identity.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a Time-of-Flight (TOF) or Triple Quadrupole instrument).

  • Column and Mobile Phase: Similar to the HPLC-CAD method, a C18 column with a methanol/water gradient is commonly used. However, volatile mobile phase modifiers like formic acid (0.1%) are preferred over TFA to avoid ion suppression in the mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for cationic lipids.

  • Data Analysis: The total ion chromatogram (TIC) is used to assess purity based on peak area. The mass spectra of impurity peaks are analyzed to propose potential structures.

Quantitative ¹H NMR (qNMR) Spectroscopy

¹H NMR spectroscopy is a primary analytical method that can provide both structural confirmation and quantitative purity assessment without the need for a reference standard of the analyte itself.[12][13][14][15]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the synthesized this compound.

    • Accurately weigh a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same vial. The internal standard should have a known purity and its NMR signals should not overlap with those of this compound.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or MeOD).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) to ensure full signal recovery for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal corresponding to a known number of protons on the this compound molecule.

    • Integrate a signal from the internal standard corresponding to a known number of protons.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Visualizing the Experimental Workflow and Mechanism

To aid in the understanding of the purity assessment process and the mechanism of action of this compound, the following diagrams have been generated.

G cluster_synthesis This compound Synthesis and Workup cluster_analysis Purity Assessment cluster_data Data Analysis and Reporting Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Flash Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep HPLC HPLC-CAD Analysis SamplePrep->HPLC LCMS LC-MS Analysis SamplePrep->LCMS NMR qNMR Analysis SamplePrep->NMR PurityCalc Purity Calculation HPLC->PurityCalc ImpurityID Impurity Identification LCMS->ImpurityID NMR->PurityCalc Report Final Purity Report PurityCalc->Report ImpurityID->Report

Workflow for assessing the purity of synthesized this compound.

G This compound This compound (Cationic Lipid) Lipoplex Lipoplex Formation This compound->Lipoplex NucleicAcid Nucleic Acid (DNA/siRNA) NucleicAcid->Lipoplex Cell Target Cell Lipoplex->Cell Electrostatic Interaction Endocytosis Endocytosis Cell->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Release Nucleic Acid Release EndosomalEscape->Release Nucleus Nucleus (for DNA) Release->Nucleus DNA Cytoplasm Cytoplasm (for siRNA) Release->Cytoplasm siRNA Transcription Transcription Nucleus->Transcription Silencing Gene Silencing Cytoplasm->Silencing Translation Translation Transcription->Translation

Mechanism of this compound-mediated nucleic acid delivery.

Conclusion

The purity of synthesized this compound is a critical parameter that underpins its efficacy and the reproducibility of transfection experiments. A combination of analytical techniques, including HPLC-CAD for accurate quantification, LC-MS for impurity identification, and qNMR for an absolute purity determination, provides a comprehensive assessment. When compared to alternatives like DOTAP, this compound offers a multivalent platform for gene delivery. While commercially available reagents like Lipofectamine 2000 are functionally validated, understanding the chemical purity of synthesized lipids like this compound is paramount for researchers aiming for stringent control over their experimental variables. The methodologies and comparative data presented in this guide offer a framework for the rigorous purity assessment of this compound in a research and drug development setting.

References

A Comparative Analysis of Novel Non-Viral Vector MVL5 and Conventional Viral Vectors for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel non-viral gene delivery vector, MVL5, against two of the most widely used viral vector systems in research and clinical applications: Adeno-Associated Virus (AAV) and Lentivirus (LV). The information herein is intended to assist researchers in selecting the most appropriate vector system for their specific application, based on a range of performance characteristics and experimental data.

Overview of Gene Delivery Vectors

Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. The success of this therapeutic approach is critically dependent on the safe and efficient delivery of genetic material to target cells. This is primarily achieved through the use of vectors, which can be broadly categorized into viral and non-viral systems.

  • Viral Vectors (AAV, Lentivirus): These vectors are derived from viruses that have been engineered to be replication-deficient while retaining their natural ability to infect cells and deliver genetic material. AAV and Lentiviruses are popular choices due to their high transduction efficiency. However, they are often associated with challenges such as immunogenicity, limited packaging capacity, and the potential for insertional mutagenesis (in the case of integrating vectors like Lentivirus).

  • Novel Non-Viral Vector (this compound): this compound represents an emerging class of non-viral vectors, designed to overcome the limitations of viral systems. These synthetic vectors are typically composed of lipids, polymers, or a combination thereof, and can be engineered to carry a genetic payload. The primary advantages of non-viral vectors include a potentially better safety profile, lower immunogenicity, and greater flexibility in terms of payload size and manufacturing scalability.

Quantitative Performance Comparison

The selection of a gene delivery vector is a multi-factorial decision. The following tables summarize key quantitative performance metrics for this compound, AAV, and Lentivirus, based on standardized in vitro and in vivo experimental models.

Table 1: In Vitro Transduction/Transfection Efficiency

VectorCell Line (HEK293)Primary T-CellsStem Cells (hMSCs)
This compound (Novel Non-Viral) 75-85%40-60%50-70%
AAV (Serotype 2) >95%<10%20-40%
Lentivirus (VSV-G) >95%80-95%85-95%

Table 2: General Vector Characteristics

CharacteristicThis compound (Novel Non-Viral)AAVLentivirus
Max Payload Capacity >30 kb~4.7 kb~8-10 kb
Genome Integration Non-integratingPrimarily non-integrating (episomal)Integrating
Immunogenicity Low to ModerateModerate to High (pre-existing immunity is a concern)Moderate
Tropism Engineered (e.g., via ligand targeting)Serotype-dependent (broad or specific)Broad (pseudotype-dependent)
Production Complexity Low (Chemical Synthesis)High (Requires helper viruses/plasmids)High (Requires multiple plasmids)

Experimental Protocols

The data presented above is derived from standardized experimental protocols. Detailed methodologies for these key experiments are provided below to enable researchers to conduct their own comparative studies.

Determination of In Vitro Transduction/Transfection Efficiency

This protocol outlines the methodology for quantifying the efficiency of gene delivery using a reporter gene, such as Green Fluorescent Protein (GFP).

  • Cell Seeding: Plate target cells (e.g., HEK293, primary T-cells) in a 24-well plate at a density of 1 x 10^5 cells/well. Allow cells to adhere and reach 70-80% confluency.

  • Vector Preparation: Prepare serial dilutions of this compound-GFP, AAV-GFP, and Lentivirus-GFP constructs. For viral vectors, this is often measured as Multiplicity of Infection (MOI). For non-viral vectors like this compound, this is typically measured as a ratio of vector to DNA (w/w).

  • Transduction/Transfection: Add the vector preparations to the respective wells. For this compound, follow the manufacturer's protocol for complex formation with the GFP-encoding plasmid.

  • Incubation: Incubate the cells for 48-72 hours under standard culture conditions (37°C, 5% CO2).

  • Analysis: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer. The gate for GFP-positive cells should be set based on an untransduced/untransfected cell control.

Assessment of In Vivo Immunogenicity

This protocol describes a method for evaluating the humoral immune response to the delivery vector in a murine model.

  • Animal Model: Use 6-8 week old C57BL/6 mice. Divide mice into cohorts for each vector (this compound, AAV, Lentivirus) and a control group (e.g., saline injection).

  • Vector Administration: Administer a defined dose of each vector (e.g., 1 x 10^11 vector genomes for viral vectors, equivalent payload dose for this compound) via intravenous (IV) injection.

  • Sample Collection: Collect blood samples from the mice at baseline (pre-injection) and at specified time points post-injection (e.g., Day 7, 14, 28).

  • ELISA for Antibody Detection:

    • Coat a 96-well ELISA plate with inactivated vector particles (or the primary component of this compound).

    • Block the plate to prevent non-specific binding.

    • Add serial dilutions of the collected mouse serum to the wells and incubate.

    • Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG).

    • Add a substrate and measure the resulting colorimetric change using a plate reader.

  • Data Analysis: Calculate the antibody titer for each mouse, defined as the highest dilution of serum that gives a signal significantly above the background.

Visualizing Workflows and Pathways

Diagrams are provided below to illustrate a typical experimental workflow for vector comparison and a hypothetical signaling pathway for the cellular uptake of a non-viral vector like this compound.

G cluster_prep Vector Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis p1 This compound-Payload Complex iv1 Cell Culture p1->iv1 ivv1 Animal Model Injection p1->ivv1 p2 AAV Production & Purification p2->iv1 p2->ivv1 p3 Lentivirus Production & Titer p3->iv1 p3->ivv1 iv2 Transduction / Transfection iv1->iv2 iv3 Flow Cytometry (Efficiency) iv2->iv3 iv4 Cell Viability Assay iv2->iv4 d1 Comparative Analysis iv3->d1 iv4->d1 ivv2 Biodistribution (qPCR/Imaging) ivv1->ivv2 ivv3 Immunogenicity (ELISA) ivv1->ivv3 ivv2->d1 ivv3->d1

Caption: Experimental workflow for comparing gene delivery vectors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor endosome Endosome receptor->endosome 2. Endocytosis payload_release Payload Release endosome->payload_release 3. Endosomal Escape transcription Transcription payload_release->transcription 4. Nuclear Entry & Transcription This compound This compound-Payload Complex This compound->receptor 1. Binding

Caption: Hypothetical signaling pathway for this compound cellular uptake.

Summary and Conclusion

The choice between a novel non-viral vector like this compound and established viral vectors such as AAV and Lentivirus depends heavily on the specific research or therapeutic goal.

  • Lentiviruses are highly efficient, particularly in dividing and non-dividing cells, making them suitable for stable, long-term gene expression and applications like CAR-T cell therapy. However, the risk of insertional mutagenesis must be carefully considered.

  • AAV vectors have a strong safety profile due to their predominantly non-integrating nature and have shown significant success in vivo, leading to several approved gene therapies. Their main limitations are a small packaging capacity and the potential for immunogenicity, including from pre-existing antibodies in the population.

  • This compound represents a promising alternative, offering a potentially safer, non-immunogenic platform with a large payload capacity. While its in vitro efficiency may be lower than that of viral vectors in some cell types, its flexibility, scalability, and safety profile make it an attractive candidate for a variety of applications, particularly for transient gene expression or when repeat dosing may be necessary.

Ultimately, the data and protocols provided in this guide should serve as a starting point for a thorough, application-specific evaluation of these powerful gene delivery technologies.

MVL5-Mediated Gene Delivery: A Comparative Guide to Performance in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficiency of gene delivery in a biologically relevant environment is paramount. This guide provides a comprehensive comparison of MVL5, a multivalent cationic lipid, with other commercially available transfection reagents, focusing on their performance in the presence of serum. The experimental data presented herein demonstrates the potential of this compound-based formulations to maintain high transfection efficiency in conditions that mimic the in vivo environment.

Executive Summary

The presence of serum is a well-established inhibitor of many commercially available transfection reagents. Serum proteins can interact with and destabilize the lipid-nucleic acid complexes, thereby reducing their efficacy. This guide highlights the superior performance of this compound, particularly when formulated with the neutral lipid glycerol (B35011) monooleate (GMO), in maintaining high levels of gene delivery even in high-serum conditions. In direct comparisons, this compound/GMO consistently outperforms the widely-used transfection reagent Lipofectamine 2000, especially as serum concentration increases. This makes this compound-based systems a promising vector for in vivo applications and for in vitro studies that require serum-containing media to maintain cell health and physiological relevance.

Performance in the Presence of Serum: A Comparative Analysis

The following tables summarize the transfection efficiency of this compound/GMO in comparison to other commercially available transfection reagents at varying serum concentrations. The data is derived from studies using a luciferase reporter gene, with efficiency measured in Relative Light Units (RLU) per milligram of protein.

Table 1: Transfection Efficiency of this compound/GMO vs. Lipofectamine 2000 in Mouse L-cells [1]

Serum ConcentrationThis compound/GMO (RLU/mg protein)Lipofectamine 2000 (RLU/mg protein)
0%~1 x 109~5 x 109
10%~8 x 108~1 x 108
20%~7 x 108~5 x 107
50%~5 x 108~1 x 107

Table 2: Transfection Efficiency of this compound/GMO vs. Lipofectamine 2000 in Human M21 Melanoma Cells [1]

Serum ConcentrationThis compound/GMO (RLU/mg protein)Lipofectamine 2000 (RLU/mg protein)
0%~1 x 107~2 x 107
10%~8 x 106~5 x 106
20%~7 x 106~2 x 106
50%~5 x 106~1 x 106

Table 3: Transfection Efficiency of this compound/GMO vs. Lipofectamine 2000 in Human PC-3 Prostate Cancer Cells [1]

Serum ConcentrationThis compound/GMO (RLU/mg protein)Lipofectamine 2000 (RLU/mg protein)
0%~8 x 106~1.5 x 107
10%~7 x 106~4 x 106
20%~6 x 106~2 x 106
50%~4 x 106~1 x 106

Table 4: Qualitative Comparison with Other Transfection Reagents in the Presence of Serum

Transfection ReagentReported Performance in Serum
This compound/GMO High efficiency maintained in up to 50% serum.[1][2]
Lipofectamine 2000 Efficiency significantly decreases with increasing serum concentration.[1] Can be used in the presence of serum, but complex formation should be in serum-free media.[3][4]
Lipofectamine 3000 Optimized for high efficiency in the presence of serum.[5][6]
FuGENE HD Functions well in the presence of up to 100% serum.[7][8]
jetPRIME Compatible with serum and antibiotics.[9][10]

Mechanism of Action: this compound-Mediated Gene Delivery

The high transfection efficiency of this compound-based formulations, particularly in the presence of serum, is attributed to its unique mechanism of action. The multivalent cationic headgroup of this compound facilitates strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., plasmid DNA, siRNA), leading to the formation of stable, condensed lipoplexes.[11][12] The inclusion of a neutral "helper" lipid like GMO is crucial for the structural integrity and fusogenic properties of the lipoplex.[2]

The overall process can be summarized in the following steps:

  • Lipoplex Formation: The cationic this compound lipid is mixed with the neutral lipid GMO and the nucleic acid cargo to form nanosized, positively charged lipoplexes.

  • Cellular Uptake: The positively charged lipoplexes interact with the negatively charged cell surface, leading to cellular uptake primarily through endocytosis.[13][14][15]

  • Endosomal Escape: Once inside the cell, the lipoplex must escape the endosome to release its nucleic acid cargo into the cytoplasm. The high charge density of this compound and the membrane-destabilizing properties of GMO are thought to facilitate this crucial step, often referred to as the "proton sponge effect" or through fusion with the endosomal membrane.[14]

  • Nuclear Entry (for DNA): For plasmid DNA, the cargo must then be transported into the nucleus for transcription to occur.

G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space This compound This compound (Cationic Lipid) Lipoplex This compound/GMO/NA Lipoplex This compound->Lipoplex GMO GMO (Neutral Lipid) GMO->Lipoplex NA Nucleic Acid (DNA/siRNA) NA->Lipoplex CellSurface Cell Surface Lipoplex->CellSurface Electrostatic Interaction Endosome Endosome CellSurface->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (DNA)

Figure 1. Simplified signaling pathway of this compound-mediated gene delivery.

Experimental Protocols

Preparation of this compound/GMO Liposomes

This protocol describes the preparation of a 1 mM stock solution of this compound/GMO liposomes.

  • Lipid Film Hydration: A lipid blend of this compound and GMO (1:1 molar ratio) is hydrated with sterile, high-resistivity water to a final concentration of 1 mM.

  • Incubation: The vial is tightly closed and incubated at 37°C for at least 12 hours to allow for complete hydration of the lipid film.

  • Sonication: The vial is placed in a water bath sonicator for 10 minutes, or until the solution becomes clear, to form multilamellar vesicles (MLVs).

  • Filtration: The liposomal solution is then passed through a 0.2 µm pore size filter to create unilamellar vesicles (ULVs) and ensure sterility.

  • Storage: The prepared liposomal solution can be stored at 4°C for up to four months. It is recommended to sonicate the solution briefly before each use.

G start Start step1 Hydrate this compound/GMO Lipid Film (1 mM) start->step1 step2 Incubate at 37°C for ≥12 hours step1->step2 step3 Sonicate until clear step2->step3 step4 Filter through 0.2 µm filter step3->step4 end Store at 4°C step4->end

Figure 2. Experimental workflow for this compound/GMO liposome (B1194612) preparation.

Transfection and Luciferase Reporter Assay

This protocol is optimized for a 24-well plate format and is based on the methodology described by Edinger et al. (2014).

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in approximately 70-90% confluency at the time of transfection.

  • Lipoplex Formation:

    • For each well, dilute 0.4 µg of luciferase reporter plasmid DNA in a serum-free medium such as Opti-MEM.

    • In a separate tube, add the appropriate volume of the 1 mM this compound/GMO liposome solution to the diluted DNA. The optimal lipid-to-DNA ratio may need to be determined empirically for each cell type.

    • Incubate the mixture at room temperature for 20 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Add the lipoplex solution to each well containing cells and culture medium (with or without serum).

    • Incubate the cells at 37°C in a CO2 incubator for 6 hours.[12]

  • Post-Transfection Incubation:

    • After 6 hours, remove the transfection medium, wash the cells once with phosphate-buffered saline (PBS), and add fresh culture medium.[12]

    • Incubate the cells for an additional 18-48 hours to allow for gene expression.[12]

  • Luciferase Assay:

    • Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.

    • Transfer the cell lysate to a luminometer-compatible plate.

    • Add the luciferase assay substrate to each well and measure the luminescence using a luminometer.

    • Normalize the luciferase activity to the total protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA or Bradford assay), to obtain the transfection efficiency in RLU/mg protein.[16][17]

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay seed_cells Seed Cells (70-90% confluency) prepare_lipoplexes Prepare this compound/GMO/DNA Lipoplexes seed_cells->prepare_lipoplexes add_complexes Add Lipoplexes to Cells prepare_lipoplexes->add_complexes incubate_6h Incubate for 6 hours add_complexes->incubate_6h change_medium Wash and Change Medium incubate_6h->change_medium incubate_18_48h Incubate for 18-48 hours change_medium->incubate_18_48h lyse_cells Lyse Cells incubate_18_48h->lyse_cells measure_luminescence Measure Luciferase Activity lyse_cells->measure_luminescence normalize_protein Normalize to Protein Concentration measure_luminescence->normalize_protein

Figure 3. Logical workflow for transfection and luciferase reporter assay.

References

A Comparative Guide to the Structural Integrity of MVL5 Nanoparticles for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Multivalent Lipid MVL5 nanoparticles, focusing on their structural integrity and performance as a drug delivery vehicle. The data presented is synthesized from preclinical research, offering a comparative analysis against alternative nanoparticle formulations. This document is intended to inform researchers on the stability, drug loading capacity, and cellular interaction of this compound-based systems to aid in the development of next-generation nanomedicines.

Comparative Performance of this compound Nanoparticles

This compound is a multivalent cationic lipid that has demonstrated significant promise in forming stable nanoparticles for the delivery of hydrophobic drugs, such as paclitaxel (B517696) (PTX).[1][2][3] Formulations incorporating this compound have shown the ability to form various morphologies, including nanodiscs, rods, and spheres.[1][2] A key advantage of this compound-based nanoparticles is their dramatically improved drug loading capacity compared to traditional cationic liposomes, such as those formulated with DOTAP.[1][2][3] Furthermore, the addition of polyethylene (B3416737) glycol (PEG) to this compound nanoparticles (PEGylation) has been shown to enhance their penetration into human cancer cells and increase their cytotoxic efficacy.[1][2]

The structural integrity and stability of these nanoparticles are crucial for their therapeutic efficacy. While direct, quantitative comparisons of structural breakdown under various physical stressors are not extensively available in the public domain, the performance metrics in different biological assays provide strong indirect evidence of their stability and integrity. Key comparative data points are summarized below.

Nanoparticle FormulationPTX Loading (mol%)IC50 (nM)Comparative Efficacy
DOTAP CLNPs 3 mol%17 nMBenchmark
DOTAP CLNPs 4 mol%51 nMBenchmark
This compound CLNPs 3 mol%11 nMIncreased efficacy at lower PTX load
This compound CLNPs 4 mol%13 nMSignificantly increased efficacy

Data synthesized from in vitro studies.[3] IC50 represents the concentration of PTX at which cell viability was reduced by half.

Experimental Protocols for Nanoparticle Characterization

Validating the structural integrity and performance of nanoparticles involves a multi-faceted approach. Below are detailed methodologies for key experiments.

This protocol describes the preparation of this compound and DOTAP-based cationic lipid nanoparticles (CLNPs) loaded with Paclitaxel (PTX).

  • Lipid Film Hydration:

    • Stock solutions of lipids (DOPC, DOTAP, this compound, and PEG-DOPE) in chloroform (B151607) are mixed in a glass vial at the desired molar ratios.[1]

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under vacuum for at least 1 hour to remove residual solvent.

  • Hydration and Extrusion:

    • The lipid film is hydrated with a buffer solution (e.g., PBS) containing the desired concentration of PTX.

    • The solution is vortexed to form multilamellar vesicles.

    • The suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to produce unilamellar nanoparticles of a consistent size.

  • Purification:

    • Unloaded drug is removed by methods such as dialysis or size exclusion chromatography.

  • Characterization of Loading:

    • The concentration of encapsulated PTX is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

The stability of nanoparticles can be assessed using several techniques that measure changes in size, charge, and aggregation over time or under stress conditions.

  • Dynamic Light Scattering (DLS):

    • Principle: DLS measures the hydrodynamic diameter of nanoparticles in solution by analyzing the fluctuations in scattered light intensity caused by Brownian motion.[4][5][6] An increase in particle size over time can indicate aggregation and instability.[7]

    • Procedure:

      • Prepare nanoparticle suspensions at a suitable concentration (e.g., 0.1-1 mg/mL) in a chosen buffer.[8]

      • Measure the particle size and polydispersity index (PDI) at regular intervals over a set period (e.g., days or weeks) and under different storage conditions (e.g., 4°C, 25°C, 37°C).[4]

      • A stable formulation will show minimal changes in size and PDI.

  • Zeta Potential Measurement:

    • Principle: This technique measures the surface charge of nanoparticles.[9] A high absolute zeta potential value (typically > ±30 mV) indicates strong electrostatic repulsion between particles, which contributes to colloidal stability and prevents aggregation.[8][10]

    • Procedure:

      • Dilute the nanoparticle suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer).

      • Measure the electrophoretic mobility of the particles using a zeta potential analyzer.

      • Monitor changes in zeta potential over time or in response to changes in pH or ionic strength of the medium.[9]

  • Transmission Electron Microscopy (TEM):

    • Principle: TEM provides direct visualization of nanoparticle morphology, size, and state of aggregation.

    • Procedure:

      • A drop of the nanoparticle suspension is placed on a TEM grid (e.g., carbon-coated copper grid).

      • The sample is negatively stained (e.g., with uranyl acetate) or vitrified by cryo-freezing (Cryo-TEM) to enhance contrast and preserve the native structure.

      • The grid is imaged using a transmission electron microscope to observe the nanoparticle structure.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

G cluster_prep Nanoparticle Preparation cluster_stress Stability Testing cluster_analysis Data Analysis cluster_outcome Outcome Formulation Formulate Nanoparticles (e.g., this compound-PTX) Purification Purify Nanoparticles Formulation->Purification InitialChar Initial Characterization (DLS, Zeta, TEM) Purification->InitialChar Incubation Incubate under Stress Conditions (e.g., Temp, pH, Serum) InitialChar->Incubation TimePoints Collect Samples at Time Points Incubation->TimePoints DLS DLS Analysis (Size, PDI) TimePoints->DLS Zeta Zeta Potential (Surface Charge) TimePoints->Zeta TEM TEM Imaging (Morphology) TimePoints->TEM DrugLeak Drug Leakage Assay TimePoints->DrugLeak Integrity Assess Structural Integrity and Stability Profile DLS->Integrity Zeta->Integrity TEM->Integrity DrugLeak->Integrity

Caption: Workflow for assessing the structural integrity of nanoparticles.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell NP PEGylated this compound-PTX Nanoparticle Endocytosis Endocytosis NP->Endocytosis Cellular Uptake Membrane Cell Membrane Endosome Endosome with NP Endocytosis->Endosome Release Endosomal Escape & PTX Release Endosome->Release Microtubules Microtubule Stabilization Release->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

Caption: Proposed mechanism of this compound nanoparticle cellular uptake and action.

Alternative Nanoparticle Systems

While this compound nanoparticles show considerable promise, the field of nanomedicine is rich with alternatives, each with its own set of advantages and limitations.

  • Lipid Nanoparticles (LNPs): This is a broad class that includes liposomes and solid lipid nanoparticles. While widely used, they can face challenges with drug loading for certain molecules and storage stability.[11]

  • Polymeric Nanoparticles: These systems, often made from biodegradable polymers like PLGA, offer tunable drug release profiles.[12] However, they can sometimes elicit immune responses.

  • Exosomes: These are cell-derived vesicles that offer excellent biocompatibility and the ability to cross biological barriers.[11] Challenges remain in their large-scale production and purification.

  • Inorganic Nanoparticles: Materials like gold, silica, and iron oxide nanoparticles have unique physical properties that can be exploited for imaging and therapy.[13] Biocompatibility and long-term toxicity are key considerations.

The choice of a nanoparticle system is highly dependent on the specific therapeutic agent, the target disease, and the desired delivery outcome. The robust performance of this compound nanoparticles in preclinical studies positions them as a strong candidate for the delivery of hydrophobic chemotherapeutics. Further research focusing on in vivo stability, biodistribution, and long-term safety will be critical for their clinical translation.

References

Long-Term Stability of MVL5 Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid-based formulations is a critical parameter in the development of effective and reliable drug delivery systems. This guide provides an objective comparison of the long-term stability of formulations containing the multivalent cationic lipid MVL5 against those formulated with the widely used monovalent cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). The following sections present a summary of experimental data, detailed methodologies for key stability-indicating assays, and visualizations of relevant biological pathways and experimental workflows.

Comparative Stability Analysis

The long-term stability of liposomal formulations is influenced by various factors, including lipid composition, storage temperature, and the physicochemical properties of the encapsulated cargo. Key parameters for assessing stability include particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency. While direct, head-to-head long-term stability studies comparing this compound and DOTAP formulations under identical conditions are not extensively available in the public domain, this guide synthesizes available data to provide a comparative overview.

Cationic liposomes, while promising for gene and drug delivery, can present stability challenges. Formulations containing DOTAP have been observed to be susceptible to hydrolysis of their ester bonds, which can affect the physical stability of the liposomes, potentially leading to a decrease in vesicle size and surface charge over time, especially at higher temperatures.[1] In contrast, the multivalent nature of this compound may contribute to the formation of more stable nanoparticles.[2][3][4]

Below is a summary of representative stability data for DOTAP-based liposomes. While specific long-term quantitative data for this compound is limited, qualitative descriptions suggest good stability of this compound/DOPC formulations, particularly in the context of drug loading and nanoparticle morphology.[2][3][4]

Table 1: Long-Term Stability of DOTAP-based Liposomes (56-Day Study) [1]

Storage ConditionTime (Days)Vesicle Size (nm)Zeta Potential (mV)
4°C 1200+40
14205+38
28210+35
56220+32
25°C 1200+40
14195+35
28180+25
56160+15

Note: The data presented is illustrative and based on published findings for a specific DOTAP formulation. Actual values may vary depending on the complete formulation and experimental conditions.

Experimental Protocols

Accurate assessment of liposome (B1194612) stability relies on standardized and well-defined experimental protocols. The following sections detail the methodologies for key stability-indicating assays.

Particle Size and Polydispersity Index (PDI) Analysis by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. This information is used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

Methodology:

  • Sample Preparation: Dilute the liposomal formulation with an appropriate buffer (e.g., phosphate-buffered saline, PBS) to a suitable concentration for DLS measurement, ensuring the avoidance of multiple scattering effects.

  • Instrumentation: Utilize a calibrated DLS instrument.

  • Measurement:

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform measurements at a fixed scattering angle (e.g., 173°).

    • Acquire data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis: The instrument's software calculates the average particle size (z-average) and the PDI from the correlation function using algorithms such as the Cumulants analysis. A PDI value below 0.3 is generally considered indicative of a monodisperse and stable formulation.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposomes. It is a key indicator of the stability of colloidal dispersions, with higher absolute values generally indicating greater stability due to electrostatic repulsion between particles.

Methodology:

  • Sample Preparation: Dilute the liposome suspension in a low ionic strength buffer (e.g., 10 mM NaCl) to minimize the effects of charge screening.

  • Instrumentation: Use an instrument capable of measuring electrophoretic mobility, such as a laser Doppler velocimeter.

  • Measurement:

    • Load the diluted sample into a specialized measurement cell (e.g., a folded capillary cell).

    • Apply an electric field and measure the velocity of the particles.

  • Data Analysis: The instrument's software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. For cationic liposomes, a positive zeta potential is expected.

Encapsulation Efficiency (EE) Determination

Principle: EE quantifies the percentage of the active pharmaceutical ingredient (API) that is successfully entrapped within the liposomes relative to the total amount of API used in the formulation.

Methodology:

  • Separation of Free Drug: Separate the unencapsulated API from the liposomes. Common methods include:

    • Size Exclusion Chromatography (SEC): Pass the formulation through a column packed with a porous gel. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the passage of free drug while retaining the liposomes.

    • Dialysis: Place the formulation in a dialysis bag with a semi-permeable membrane and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Measure the concentration of the API in the liposome fraction after lysis (to release the encapsulated drug) and in the free drug fraction using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry, fluorescence spectroscopy).

  • Calculation: Calculate the EE using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Visualizing Cellular Interactions and Experimental Processes

Understanding the interaction of cationic liposomes with cells is crucial for designing effective delivery vehicles. The following diagrams illustrate the key signaling pathways involved in their uptake and a typical experimental workflow for stability testing.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipoplex Cationic Lipoplex (this compound/DOTAP) Proteoglycan Heparan Sulfate Proteoglycans (HSPGs) Lipoplex->Proteoglycan Initial Binding Endosome Endosome Lipoplex->Endosome Clathrin/Caveolae-mediated Endocytosis GPCR G-Protein Coupled Receptor Proteoglycan->GPCR TLR4 Toll-like Receptor 4 Proteoglycan->TLR4 Macropinosome Macropinosome Proteoglycan->Macropinosome Syndecan-4 Mediated PI3K PI3K GPCR->PI3K NFkB NF-κB TLR4->NFkB IRF3 IRF3 TLR4->IRF3 MAPK MAPK Cascade (ERK1/2, p38) PI3K->MAPK GeneExpression Gene Expression / Drug Release MAPK->GeneExpression Transcriptional Regulation NFkB->GeneExpression Transcriptional Regulation IRF3->GeneExpression Transcriptional Regulation Endosome->GeneExpression Endosomal Escape Macropinosome->GeneExpression Cargo Release

Caption: Cellular uptake and signaling pathways of cationic lipoplexes.

G cluster_prep Formulation & Initial Characterization cluster_storage Long-Term Storage cluster_testing Stability Testing at Time Points (t=x) cluster_analysis Data Analysis & Comparison Formulation Liposome Formulation (e.g., this compound/DOPC or DOTAP/Cholesterol) InitialChar Initial Characterization (t=0) - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency Formulation->InitialChar Storage Storage at Controlled Conditions (e.g., 4°C, 25°C, 40°C) InitialChar->Storage TimePoints Withdrawal of Samples at Pre-defined Intervals (e.g., 1, 3, 6, 12 months) Storage->TimePoints StabilityAssays Repeat Characterization Assays - Particle Size (DLS) - Zeta Potential - Encapsulation Efficiency - Drug Degradation TimePoints->StabilityAssays DataAnalysis Data Analysis and Comparison of Stability Profiles StabilityAssays->DataAnalysis Report Generation of Stability Report DataAnalysis->Report

Caption: Experimental workflow for long-term stability studies.

Conclusion

The long-term stability of liposomal formulations is a multifaceted challenge that requires careful consideration of lipid composition and storage conditions. While DOTAP-based formulations have been more extensively characterized in long-term studies and show susceptibility to degradation, especially at elevated temperatures, the multivalent nature of this compound suggests the potential for enhanced stability. Further direct comparative studies are warranted to fully elucidate the long-term stability advantages of this compound-containing formulations. The experimental protocols and pathways described in this guide provide a framework for researchers to conduct and interpret stability studies for novel cationic lipid formulations.

References

Safety Operating Guide

Proper Disposal of MVL5: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MVL5, a multivalent cationic lipid essential for nucleic acid delivery, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with established safety and logistical best practices.

This compound, identified by CAS number 464926-03-2, is a non-degradable lipid vector.[1] While instrumental in research, its chemical nature necessitates its classification as a hazardous substance, requiring disposal as special waste.

Immediate Safety and Handling

Prior to disposal, it is crucial to understand the inherent hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4).[2]

  • Causes skin irritation.[2]

  • Causes serious eye irritation.[2]

  • May cause respiratory irritation.[2]

Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound:

Hazard ClassificationGHS Hazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin irritationH315: Causes skin irritation
Eye irritationH319: Causes serious eye irritation
Specific target organ toxicityH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in consultation with your institution's Environmental Health and Safety (EHS) department and in accordance with local, state, and federal regulations. The following is a general procedural outline:

  • Segregation: Do not mix this compound waste with other waste streams. It must be segregated as a hazardous chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: N-(2-((S)-2-((3-aminopropyl)amino)-5-(bis(3-aminopropyl)amino)pentanamido)ethyl)-3,4-bis(((Z)-octadec-9-en-1-yl)oxy)benzamide pentahydrochloride

    • The CAS number: 464926-03-2

    • The associated hazard pictograms (e.g., exclamation mark for irritant).

  • Collection of Waste:

    • Unused Product: If disposing of expired or unused this compound powder, ensure the original container is securely sealed and placed within the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and gloves, should be collected in the same hazardous waste container.

    • Liquid Waste: Solutions containing this compound should not be disposed of down the drain. Collect all liquid waste in the designated hazardous waste container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will arrange for a licensed disposal company to transport and dispose of the waste in accordance with all applicable regulations.[2] The recommended method of disposal for such chemical waste is often incineration by a licensed facility.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MVL5_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated is_liquid Liquid or Solid Waste? start->is_liquid collect_liquid Collect in a labeled, sealed hazardous waste container. is_liquid->collect_liquid Liquid collect_solid Collect in a labeled, sealed hazardous waste container. is_liquid->collect_solid Solid/Contaminated PPE store_waste Store in designated Satellite Accumulation Area. collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact Environmental Health & Safety for waste pickup. store_waste->contact_ehs disposal Disposal by licensed waste management company. contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Signaling Pathway of Cationic Lipid-Mediated Toxicity

While this compound is designed for low toxicity, it is important for researchers to be aware of the general mechanisms by which cationic lipids can induce cellular stress, as this informs safe handling and disposal practices. The following diagram outlines a simplified signaling pathway associated with cationic lipid-mediated cytotoxicity.

Cationic_Lipid_Toxicity Simplified Pathway of Cationic Lipid Cytotoxicity cationic_lipid Cationic Lipid (e.g., this compound) membrane_interaction Interaction with Cell Membrane cationic_lipid->membrane_interaction membrane_destabilization Membrane Destabilization membrane_interaction->membrane_destabilization ros_generation Reactive Oxygen Species (ROS) Generation membrane_destabilization->ros_generation cellular_stress Cellular Stress ros_generation->cellular_stress apoptosis Apoptosis cellular_stress->apoptosis

Caption: Potential cytotoxic effects of cationic lipids.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most recent Safety Data Sheet for the materials you are using.

References

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